molecular formula C3H3Cl3 B110787 1,1,3-Trichloropropene CAS No. 2567-14-8

1,1,3-Trichloropropene

货号: B110787
CAS 编号: 2567-14-8
分子量: 145.41 g/mol
InChI 键: JFEVIPGMXQNRRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,3-Trichloropropene serves as a versatile intermediate in specialized chemical synthesis, particularly in the development of agrochemicals and advanced refrigerants. Its primary research value lies in its role as a precursor in multi-step synthetic pathways. In the pesticide industry, it is utilized in the synthesis of soil fumigants, contributing to the control of pests and nematodes in agricultural settings . A significant application of this compound is its use as a building block in the synthesis of halogenated alkenes. Research processes detail its conversion to 1,1,1,2,3-pentachloropropane, which is a critical step toward producing 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene . These tetrachloropropene compounds are, in turn, key intermediates in the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a next-generation refrigerant with low global warming potential . The compound is also featured in catalytic studies, such as gallium-catalyzed dehydrochlorination and methods using biomass-based catalysts, highlighting its relevance in exploring more efficient and sustainable chemical reactions .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,1,3-trichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEVIPGMXQNRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Record name 1,1,3-Trichloropropene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073958
Record name 1,1,3-Trichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-14-8
Record name 1,1,3-Trichloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2567-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Trichloropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Trichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-trichloropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,3-TRICHLOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,1,3-Trichloropropene chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 1,1,3-Trichloropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound (CAS No. 2567-14-8) is a halogenated alkene of significant interest in synthetic chemistry.[1][2] While not a household name, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pesticides and potential pharmaceutical precursors.[3][4] Its structure, featuring both a dichlorovinyl group and an allylic chloride, imparts a unique reactivity profile that allows for a range of chemical transformations.

This guide provides a deep dive into the core chemical properties, structure, synthesis, and reactivity of this compound. As Senior Application Scientists, our goal is to move beyond mere data recitation and provide a causal understanding of this molecule's behavior, grounded in field-proven insights and authoritative references. We will explore its spectroscopic signature, detail reliable synthetic protocols, and discuss its most significant chemical transformations, including its role as a precursor to trichloropropene oxide, a known modulator of biological pathways.[3]

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its atomic arrangement and the resulting electronic effects. Understanding its structure, and that of its isomers, is the first step in predicting its reactivity and handling requirements.

Core Structure of this compound

The IUPAC name for this compound is 1,1,3-trichloroprop-1-ene.[1] The molecule consists of a three-carbon propylene backbone. The defining features are a double bond between C1 and C2, two chlorine atoms on C1 (a gem-dichloro configuration), and a single chlorine atom on the allylic C3 position.

Caption: Molecular structure of this compound.

Isomerism in Trichloropropenes

To fully appreciate the unique reactivity of this compound, it is essential to compare it with its structural isomers. The placement of the three chlorine atoms and the double bond dramatically alters the molecule's physical and chemical properties.[5]

Caption: Key structural isomers of trichloropropene.

Table 1: Comparison of Physicochemical Properties of Trichloropropene Isomers

PropertyThis compound1,2,3-Trichloropropene3,3,3-TrichloropropeneReference(s)
CAS Number 2567-14-896-19-52233-00-3[1][6][7]
Molecular Formula C₃H₃Cl₃C₃H₃Cl₃C₃H₃Cl₃[1][6][7]
Molecular Weight 145.41 g/mol 145.41 g/mol 145.41 g/mol [1][6][7]
Boiling Point ~131.6 °C~142 °C~110.5 °C[4][6][8]
Density ~1.376 g/cm³~1.414 g/cm³~1.34 g/cm³[4][6][8]
Flash Point ~48.9 °C~82 °CN/A[4][6]

Insight: The differences in boiling points are a direct consequence of molecular structure. 1,2,3-Trichloropropene has the highest boiling point, likely due to a more polarizable structure and stronger intermolecular dipole-dipole interactions. Conversely, 3,3,3-trichloropropene is the most volatile. The 1,1,3-isomer's properties lie between these two extremes. This understanding is critical for designing purification protocols, such as fractional distillation, to separate these isomers.

Part 2: Spectroscopic Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Here, we detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectrum (Predicted): The molecule has two distinct sets of non-equivalent protons.

    • H-2 (Vinylic Proton): The single proton on C2 is adjacent to the allylic CH₂Cl group. We expect its signal to be a triplet. Due to the electron-withdrawing nature of the two chlorine atoms on C1, this proton will be deshielded, appearing downfield, likely in the δ 5.8-6.2 ppm range.

    • H-3 (Allylic Protons): The two equivalent protons on C3 are adjacent to the vinylic proton. Their signal should appear as a doublet. Being on an allylic carbon attached to a chlorine atom, they will also be downfield, but typically less so than the vinylic proton, estimated in the δ 4.1-4.5 ppm range. The coupling constant (³J) between H-2 and H-3 should be in the typical range for vicinal coupling across a double bond, approximately 6-8 Hz.

  • ¹³C NMR Spectrum (Predicted): Three distinct carbon signals are expected.

    • C1 (Dichlorovinyl Carbon): Attached to two chlorine atoms, this carbon will be significantly deshielded. Its signal is expected around δ 125-130 ppm .

    • C2 (Vinylic Carbon): This carbon will also be in the alkene region, likely around δ 120-125 ppm .

    • C3 (Allylic Carbon): The carbon bearing the allylic chlorine will be the most upfield, expected in the δ 45-50 ppm range.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule.[2]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3080-3000C-H stretch (sp²)Confirms the presence of vinylic C-H bonds.
~2950-2850C-H stretch (sp³)Confirms the presence of the allylic CH₂ group.
~1620-1600C=C stretchA key diagnostic peak indicating the carbon-carbon double bond. The intensity may be weak due to the symmetrical substitution pattern.
~1450-1375C-H bendBending vibrations for the CH₂ group.
~800-600C-Cl stretchA strong, broad absorption region characteristic of carbon-chlorine bonds.[10]

Insight: From a quality control perspective, the C=C stretch around 1610 cm⁻¹ is a critical diagnostic peak. Its absence would indicate a saturated impurity, such as the starting material 1,1,1,3-tetrachloropropane.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.[11] The molecular ion peak (M⁺) is expected at m/z 144, with characteristic isotopic peaks for the three chlorine atoms (M+2, M+4, M+6).

  • Key Fragments:

    • m/z 109/111: This prominent peak corresponds to the loss of a chlorine atom (-Cl), resulting in the [C₃H₃Cl₂]⁺ cation. This is often the base peak.

    • m/z 73/75: Loss of a chloromethyl radical (•CH₂Cl) would lead to the [C₂H₁Cl₂]⁺ fragment.

    • m/z 49: The chloromethyl cation [CH₂Cl]⁺.

Insight: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a powerful tool for identifying chlorine-containing fragments. The cluster of peaks around the molecular ion and major fragments provides high confidence in the structural assignment.

Part 3: Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the dehydrochlorination of 1,1,1,3-tetrachloropropane. This precursor is typically synthesized via the addition of carbon tetrachloride to ethylene.

Synthesis_Dehydrochlorination start 1,1,1,3-Tetrachloropropane product_mix Mixture of Isomers start->product_mix  Base (e.g., aq. KOH) or Heat + Catalyst (e.g., FeCl₃) - HCl product_113 This compound product_333 3,3,3-Trichloropropene product_333->product_113  Allylic Rearrangement (e.g., Lewis Acid)

Caption: Primary synthetic routes to this compound.

Causality in Synthetic Route Selection

The dehydrochlorination of 1,1,1,3-tetrachloropropane can proceed via two main pathways, yielding a mixture of 1,1,3- and 3,3,3-trichloropropene.

  • Base-Mediated Elimination: Using an aqueous base like potassium hydroxide favors an E2 elimination mechanism. The base abstracts a proton from either C2 or C3, leading to the formation of the double bond and expulsion of a chloride ion. The reaction typically produces a mixture of isomers.[12]

  • Catalytic Dehydrochlorination: Heating in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) can also effect dehydrochlorination, often with higher selectivity towards the thermodynamically more stable 1,1,3-isomer.[13][14]

The 3,3,3-isomer can be readily converted to the 1,1,3-isomer via an allylic rearrangement, often catalyzed by the same Lewis acids used in the dehydrochlorination step.[12][15] This provides a method to maximize the yield of the desired 1,1,3-product.

Experimental Protocol: Catalytic Dehydrochlorination

This protocol is based on methods described for the selective synthesis of this compound.[13][14]

Objective: To synthesize this compound via the liquid-phase dehydrochlorination of 1,1,1,3-tetrachloropropane.

Materials:

  • 1,1,1,3-Tetrachloropropane (HCC-250fb) (CAS: 1070-78-6)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Nitrogen gas (inert atmosphere)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer and heating mantle

  • Distillation apparatus

Procedure:

  • Setup: Assemble a three-neck flask with a heating mantle, a magnetic stirrer, a thermometer, and a reflux condenser. The top of the condenser should be connected to a gas outlet/scrubber to handle the evolving HCl gas. Ensure the entire system is dry and purged with nitrogen.

  • Charging the Reactor: Charge the flask with 1,1,1,3-tetrachloropropane (1.0 mol).

  • Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (e.g., 100-1500 ppmw).

  • Reaction: Heat the mixture to a temperature of 100-130°C with vigorous stirring. The reaction will commence, evidenced by the evolution of HCl gas.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Workup and Purification: Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from any unreacted starting material and heavier byproducts. The boiling point of this compound is approximately 131.6 °C at atmospheric pressure.

Self-Validation: The integrity of the protocol is validated by real-time GC analysis, which confirms conversion and selectivity. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Part 2.

Part 4: Chemical Reactivity and Synthetic Utility

The dual reactivity of the dichlorovinyl group and the allylic chloride makes this compound a valuable synthetic building block.

Key Reaction Pathways
  • Allylic Substitution: The chlorine atom at the C3 position is allylic and thus susceptible to nucleophilic substitution (Sₙ). This allows for the introduction of various functional groups at this position.

  • Electrophilic Addition: The electron-deficient double bond can undergo addition reactions, although it is less reactive than a typical alkene due to the electron-withdrawing effects of the chlorine atoms.

  • Epoxidation: A synthetically crucial reaction is the epoxidation of the double bond, which leads to trichloropropene oxide, a valuable chemical intermediate.

Application in Synthesis: The Epoxidation to Trichloropropene Oxide

This compound serves as a direct precursor to its corresponding epoxide. This transformation is pivotal because compounds like 1,1,1-trichloro-2,3-propene oxide are potent inhibitors of epoxide hydrase, an enzyme involved in the metabolism of various compounds, including carcinogens.[9]

Epoxidation_Workflow cluster_0 Experimental Workflow start This compound reaction Reaction Vessel (Solvent, Controlled Temp) start->reaction reagent Oxidizing Agent (e.g., m-CPBA or t-BuOCl/Base) reagent->reaction workup Aqueous Workup & Extraction reaction->workup Quench purify Purification (Chromatography/Distillation) workup->purify Crude Product product Trichloropropene Oxide (Final Product) purify->product

Caption: Workflow for the synthesis of trichloropropene oxide.

Experimental Protocol: Synthesis of this compound Oxide via Chlorohydrin Intermediate

This protocol is adapted from a two-step procedure involving the formation of a chlorohydrin followed by ring-closing elimination.[15]

Objective: To synthesize this compound oxide from this compound.

Step 1: Chlorohydrin Formation

  • Setup: In a flask protected from light, dissolve this compound (1.0 mol) in a suitable solvent system (e.g., aqueous acetone).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add tert-butyl hypochlorite (t-BuOCl) (1.1 mol) while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture in the dark for several hours until TLC or GC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with a solution of sodium bisulfite. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorohydrin (1,1,1,3-tetrachloropropan-2-ol).

Step 2: Epoxidation via Ring Closure

  • Setup: Dissolve the crude chlorohydrin from Step 1 in a solvent such as methanol.

  • Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide or potassium hydroxide (1.1 mol) while keeping the temperature below 10°C.

  • Reaction: Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature. Monitor the formation of the epoxide by GC.

  • Workup and Purification: Add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully. The final product, this compound oxide, can be purified by vacuum distillation.

Part 5: Toxicological and Biological Significance

For drug development professionals, understanding the biological activity of a compound and its derivatives is paramount. While this compound itself is primarily an industrial intermediate, its saturated analog, 1,2,3-trichloropropane, is recognized as reasonably anticipated to be a human carcinogen.

The primary toxicological interest in this class of compounds stems from the epoxide derivative. Trichloropropene oxide (TCPO) is a well-established inhibitor of epoxide hydrase (also known as epoxide hydrolase).[9]

  • Mechanism of Action: Epoxide hydrases are enzymes that detoxify reactive epoxides by hydrolyzing them to less reactive diols. Many potent carcinogens, such as benzo[a]pyrene, are metabolically activated to form carcinogenic epoxides. By inhibiting epoxide hydrase, TCPO can prevent the breakdown of these reactive intermediates, thereby enhancing their carcinogenic and mutagenic effects.[9] This makes TCPO a critical tool in toxicology research to study the mechanisms of chemical carcinogenesis.

Part 6: Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is a flammable liquid and vapor.[1] It is harmful if swallowed and causes serious eye irritation.[1]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

    • Avoid contact with strong oxidizing agents.

References

1,1,3-Trichloropropene CAS number 2567-14-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,3-Trichloropropene (CAS No. 2567-14-8)

Abstract

This compound (CAS No. 2567-14-8) is a halogenated alkene of significant interest as a versatile chemical intermediate in organic synthesis.[1][2][3] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis methodologies, reactivity, applications, and analytical procedures. A critical component of this document is the detailed examination of safety protocols and toxicological data to ensure responsible handling and application in a research and development setting. The information is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and drug development.

Introduction and Core Characteristics

This compound, with the chemical formula C₃H₃Cl₃, is a colorless, flammable liquid with a sharp, pungent odor.[1] It is recognized primarily for its role as a precursor and solvent in the synthesis of other chemicals.[1][3] Its utility also extends to the pesticide industry, where it has been used as a soil fumigant.[1] The unique arrangement of chlorine atoms on the propene backbone imparts specific reactivity that can be leveraged in various synthetic pathways. Understanding its fundamental properties is the first step toward its effective and safe utilization in the laboratory.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in controlled chemical reactions and for establishing appropriate storage and handling protocols. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 2567-14-8[4][5]
Molecular Formula C₃H₃Cl₃[1][4]
Molecular Weight 145.41 g/mol [1][4][6]
IUPAC Name 1,1,3-trichloroprop-1-ene[4][]
Appearance Colorless liquid[1][3]
Boiling Point 131.5 °C (at 760 mmHg)[1][8][9]
Melting Point -30 °C (estimate)[1][8]
Density ~1.37 g/cm³[5][8][9]
Flash Point 48.9 °C[1][8]
Vapor Pressure 11.3 mmHg at 25°C[1]
Solubility Soluble in chloroform and slightly soluble in hexanes. Insoluble in water.[3][10]
Refractive Index 1.4895 (estimate)[1]
InChI Key JFEVIPGMXQNRRF-UHFFFAOYSA-N[6][]

Synthesis and Manufacturing Principles

The primary industrial synthesis of this compound involves the dehydrochlorination of 1,1,1,3-tetrachloropropane. This reaction is a classic elimination reaction, often facilitated by a base.

Dehydrochlorination of 1,1,1,3-Tetrachloropropane

The precursor, 1,1,1,3-tetrachloropropane, is typically synthesized via the addition of carbon tetrachloride to ethylene.[11][12] The subsequent dehydrochlorination is an essential step, yielding a mixture of trichloropropene isomers.

  • Reaction Causality: The use of an alkaline aqueous solution (e.g., potassium hydroxide in ethanol or sodium hydroxide) provides the hydroxide ions necessary to abstract a proton, initiating the elimination of a chlorine atom and forming the double bond.[11] The reaction of the water-insoluble 1,1,1,3-tetrachloropropane is often carried out in the presence of a phase transfer catalyst, such as a quaternary ammonium salt, to enhance the reaction rate by facilitating the transport of the hydroxide reactant into the organic phase.[13]

  • Process Considerations: Reaction temperature is a critical parameter. Japanese patent literature suggests that conducting the dehydrochlorination at temperatures of 85°C or higher can lead to both high conversion rates and high selectivity, which is industrially significant for reducing raw material costs and waste.[12] Another patented method describes a liquid-phase process heating 1,1,1,3-tetrachloropropane to at least 175°C to produce 1,1,3-trichloro-1-propene.[14]

Synthesis_of_1_1_3_Trichloropropene cluster_0 Step 1: Precursor Synthesis CCl4 Carbon Tetrachloride (CCl₄) Tetrachloropropane 1,1,1,3-Tetrachloropropane CCl4->Tetrachloropropane Ethylene Ethylene (C₂H₄) Ethylene->Tetrachloropropane Product This compound (C₃H₃Cl₃) Tetrachloropropane->Product Elimination Rxn Base Alkaline Solution (e.g., NaOH, KOH) Base->Product PTC Phase Transfer Catalyst PTC->Product Byproduct Water & Salt (H₂O, NaCl/KCl) HPLC_Workflow Prep Sample & Standard Preparation Equilibrate System Equilibration (Stable Baseline) Prep->Equilibrate Blank Blank Injection (Mobile Phase) Equilibrate->Blank SST System Suitability Test (Replicate Standards) Blank->SST Calibrate Calibration Curve Generation SST->Calibrate If Pass Analyze Sample Analysis Calibrate->Analyze Quantify Data Processing & Quantification Analyze->Quantify Result Final Report Quantify->Result Safety_Protocol Handling Handling this compound EngControls Engineering Controls (Fume Hood) Handling->EngControls PPE Personal Protective Equipment (PPE) Handling->PPE Storage Proper Storage Handling->Storage Spill Spill Response Handling->Spill Eye Goggles/ Face Shield PPE->Eye Gloves Resistant Gloves PPE->Gloves Clothing Lab Coat PPE->Clothing Ventilated Cool, Ventilated Area Storage->Ventilated Ignition Away from Ignition Sources Storage->Ignition Closed Tightly Closed Container Storage->Closed RemoveIgnition Remove Ignition Sources Spill->RemoveIgnition Absorb Absorb with Inert Material Spill->Absorb Dispose Dispose as Hazardous Waste Spill->Dispose

References

synthesis of 1,1,3-Trichloropropene from 1,1,1,3-tetrachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,1,3-Trichloropropene from 1,1,1,3-Tetrachloropropane

This guide provides a comprehensive technical overview of the primary methodologies for synthesizing this compound, a valuable chemical intermediate used in the production of pesticides and other complex organic molecules.[1] The core of this transformation is the dehydrochlorination of 1,1,1,3-tetrachloropropane, a process that can be achieved through several distinct chemical pathways. This document delves into the mechanistic underpinnings, practical execution, and comparative analysis of these methods, offering researchers and development professionals the insights required to select and optimize the most suitable synthetic route for their specific applications.

Foundational Knowledge: Reactant and Product Profiles

A thorough understanding of the physicochemical properties and inherent hazards of both the starting material and the target compound is a prerequisite for safe and effective synthesis.

Table 1: Physicochemical Properties of Key Compounds

Property1,1,1,3-TetrachloropropaneThis compound
CAS Number 1070-78-6[2]2567-14-8[1]
Molecular Formula C₃H₄Cl₄[2][3]C₃H₃Cl₃[1]
Molecular Weight 181.88 g/mol [2][3]145.41 g/mol [1]
Appearance Liquid[2]Colorless liquid[1]
Boiling Point ~175-177 °C~122-124 °C
Hazards Flammable liquid, Harmful if swallowed, Causes skin and eye irritation.[4][5]Flammable liquid, Potential carcinogen, Respiratory and skin irritant.[1][6]

Safety Imperative: Both 1,1,1,3-tetrachloropropane and this compound are hazardous materials that demand rigorous safety protocols.[4][6] All manipulations must be conducted in a well-ventilated fume hood.[4][6][7] Personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[5][7] An emergency eyewash station and safety shower must be immediately accessible.[7][8]

Core Synthetic Strategies: A Mechanistic Perspective

The elimination of a molecule of hydrogen chloride (HCl) from 1,1,1,3-tetrachloropropane is the central reaction. The choice of methodology dictates the reaction environment, the nature of the active species, and ultimately, the efficiency and selectivity of the process.

Catalytic Dehydrochlorination: Harnessing Activated Surfaces and Lewis Acidity

Catalytic methods offer elegant pathways that can be adapted for both continuous and batch processing, often providing high selectivity.

  • Vapor-Phase Heterogeneous Catalysis: This approach is particularly suited for industrial-scale, continuous production. The core principle involves passing vaporized 1,1,1,3-tetrachloropropane over a heated, solid-phase catalyst. Iron-based catalysts, such as iron wool, are effective for this transformation.[9]

    • Causality: At elevated temperatures (e.g., 300-350°C), the iron catalyst provides an active surface that facilitates the cleavage of C-H and C-Cl bonds, promoting the elimination of HCl.[9] The high temperature provides the necessary activation energy for the reaction to proceed in the gas phase, while the catalyst offers a lower-energy reaction pathway compared to uncatalyzed thermal decomposition. This method can achieve high conversion and selectivity, with the gaseous HCl byproduct being easily separated from the condensed organic product stream.[9]

  • Liquid-Phase Homogeneous Catalysis: In this modality, a soluble catalyst, typically a Lewis acid like anhydrous ferric chloride (FeCl₃), is used in the liquid phase.[10][11]

    • Causality: The Lewis acidic nature of FeCl₃ allows it to coordinate with a chlorine atom on the substrate, weakening the C-Cl bond and facilitating its departure as part of the elimination reaction. This method can be run at lower temperatures than vapor-phase processes (e.g., 80-130°C).[10] A critical challenge, however, is the potential for side reactions leading to the formation of high-boiling impurities. Field-proven research has shown that the introduction of a controlled amount of a water source can inhibit these side reactions, significantly improving the selectivity towards the desired this compound product.[11]

Base-Mediated Dehydrochlorination: The Power of Phase-Transfer Catalysis

This classical approach utilizes a strong base to abstract a proton, initiating an E2 (bimolecular elimination) reaction. The primary challenge is the mutual insolubility of the aqueous base and the organic substrate.

  • The Immiscibility Problem: Standard bases like sodium hydroxide or potassium hydroxide are dissolved in an aqueous phase, while 1,1,1,3-tetrachloropropane is an organic, water-insoluble liquid.[12][13] Without intervention, the reaction would be limited to the minuscule interface between the two layers, resulting in impractically slow reaction rates.

  • The Solution: Phase-Transfer Catalysis (PTC): The introduction of a phase-transfer catalyst is a self-validating system that resolves the immiscibility barrier.[14][15] Quaternary ammonium salts, such as Aliquat 336 (tricaprylylmethylammonium chloride), are commonly employed.[16]

    • Causality: The PTC possesses a hydrophilic, positively charged head (the quaternary ammonium ion) and large, lipophilic alkyl tails. This amphipathic nature allows it to form an ion pair with the hydroxide anion (OH⁻) from the aqueous phase. The lipophilic tails then shuttle this reactive anion into the bulk organic phase, where it can readily encounter and react with the 1,1,1,3-tetrachloropropane substrate to effect dehydrochlorination.[14][16][17] This dramatically accelerates the reaction rate. The choice of PTC can also influence the ease of separation of the organic and aqueous layers post-reaction.[13]

  • Isomer Control: A key consideration in base-mediated synthesis is the potential formation of two isomers: the desired this compound and the isomeric 3,3,3-trichloropropene.[12][18] The reaction temperature is a critical parameter for controlling the conversion and the ratio of these isomers, with temperatures around 85-95°C often providing a favorable balance.[12]

Experimental Protocols & Workflows

The following protocols are detailed, step-by-step methodologies that exemplify the core principles discussed.

Protocol: Vapor-Phase Dehydrochlorination over an Iron Catalyst

This protocol is based on methodologies described for continuous, gas-phase synthesis.[9]

Experimental Workflow

cluster_prep System Preparation cluster_run Reaction Execution prep_reactor 1. Pack tube reactor with iron wool catalyst. prep_system 2. Assemble system with preheater, reactor, condenser, and collector. prep_reactor->prep_system prep_purge 3. Purge system with inert gas (e.g., N₂). prep_system->prep_purge prep_heat 4. Heat reactor to setpoint (e.g., 350°C). prep_purge->prep_heat run_feed 5. Vaporize 1,1,1,3-tetrachloropropane and feed into reactor with N₂ carrier gas. prep_heat->run_feed run_react 6. Maintain constant temperature and flow rate. run_feed->run_react run_condense 7. Condense product stream in a chilled collector. run_react->run_condense run_scrub 8. Scrub exhaust gas (HCl) with a basic solution. run_condense->run_scrub

Caption: Workflow for Vapor-Phase Catalytic Dehydrochlorination.

  • Reactor Preparation: A tube reactor is packed with a known mass of iron wool, which has been pre-cleaned.

  • System Assembly: The reactor is placed in a tube furnace. The inlet is connected to a feed system capable of vaporizing the liquid reactant and mixing it with an inert carrier gas (e.g., nitrogen). The outlet is connected to a condenser and a collection flask cooled in an ice bath.

  • Execution: The reactor is heated to the target temperature (e.g., 300-350°C) under a flow of nitrogen.

  • Reactant Feed: Liquid 1,1,1,3-tetrachloropropane is introduced into the preheater at a controlled rate, vaporized, and carried through the hot reactor by the nitrogen stream.

  • Product Collection: The product mixture exiting the reactor is cooled in the condenser, and the liquid organic product (crude this compound) is collected in the chilled flask. Gaseous HCl byproduct is passed through a scrubber containing a basic solution.

  • Analysis: The collected organic liquid is analyzed to determine conversion and selectivity.

Protocol: Liquid-Phase Dehydrochlorination via Phase-Transfer Catalysis

This protocol describes a robust batch process suitable for laboratory and pilot scales.[12][13]

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction & Work-up setup_charge 1. Charge reactor with 1,1,1,3-tetrachloropropane, aqueous NaOH, and PTC. setup_assemble 2. Equip with mechanical stirrer, condenser, and thermometer. setup_charge->setup_assemble react_heat 3. Heat to 85-95°C with vigorous stirring. setup_assemble->react_heat react_monitor 4. Monitor progress via GC. react_heat->react_monitor react_cool 5. Cool to room temperature. react_monitor->react_cool react_separate 6. Transfer to separatory funnel and remove aqueous layer. react_cool->react_separate

Caption: Workflow for Base-Mediated Phase-Transfer Catalysis.

  • Reactor Charging: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple is charged with 1,1,1,3-tetrachloropropane, a 25-50% aqueous solution of sodium hydroxide, and the phase-transfer catalyst (e.g., 1-2 mol% Aliquat 336).

  • Reaction: The mixture is heated to 85-95°C and stirred vigorously to ensure efficient mixing of the two phases.

  • Monitoring: The reaction is monitored by periodically taking samples from the organic layer and analyzing them by Gas Chromatography (GC) to track the disappearance of the starting material.

  • Work-up: Once the reaction reaches completion, the mixture is cooled to room temperature. The entire contents are transferred to a separatory funnel.

  • Phase Separation: The lower organic layer is separated from the upper aqueous layer.

  • Washing: The organic layer is washed with water to remove residual base and salt, followed by a wash with brine to aid in breaking any emulsions.

  • Drying and Filtration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and then filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Downstream Processing and Quality Control

Regardless of the synthetic method, the crude product requires purification and rigorous analytical characterization to meet quality specifications.

Purification and Analysis Workflow

crude Crude Product (from reaction work-up) distill Fractional Distillation crude->distill product Purified this compound distill->product gcms GC-MS Analysis product->gcms hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr identity Identity & Isomeric Purity gcms->identity purity Quantitative Purity hplc->purity nmr->identity

Caption: General workflow for product purification and analysis.

  • Purification: Fractional distillation is the primary method for purifying this compound. It effectively separates the product from any unreacted 1,1,1,3-tetrachloropropane (higher boiling point), isomeric byproducts, and catalyst residues.[16][18]

  • Analytical Characterization: A suite of analytical techniques is employed to confirm the identity and purity of the final product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this analysis. It separates the components of the mixture and provides a mass spectrum for each, allowing for unambiguous identification of this compound and any potential isomers or impurities.[19][20][21]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to assess the purity of the final product.[22]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the target molecule.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthesis strategy depends on a multi-faceted analysis of process parameters, economic factors, and desired outcomes.

Table 2: Comparison of Dehydrochlorination Methodologies

ParameterVapor-Phase CatalyticLiquid-Phase CatalyticBase-Mediated (PTC)
Selectivity Potentially very high[9]High, but sensitive to conditions; water can improve it[11]Good, but can produce isomers[12][18]
Reaction Temp. High (300-400°C)[9]Moderate (80-130°C)[10]Moderate (70-100°C)[12]
Pressure AtmosphericAtmospheric or vacuum[10]Atmospheric
Process Type Ideal for continuous flowBatch or semi-batchTypically batch
Reagents/Catalyst Solid (Iron), recoverableLewis Acid (FeCl₃), waterAqueous Base (NaOH), PTC
Work-up Simple condensationFiltration, washing, distillationPhase separation, washing, distillation
Key Advantage High throughput, simple product isolationMilder conditions than vapor phaseExcellent for batch, avoids high temps
Key Challenge High energy input, catalyst deactivationCatalyst removal, side reactionsIsomer formation, waste stream

Conclusion

The synthesis of this compound from 1,1,1,3-tetrachloropropane is a well-established transformation achievable through catalytic, thermal, or base-mediated dehydrochlorination. For large-scale, continuous manufacturing, vapor-phase catalytic processes offer significant advantages in throughput and simplified product isolation. For laboratory and pilot-scale batch production, base-mediated dehydrochlorination using phase-transfer catalysis provides a robust, lower-temperature alternative that is highly effective, provided that downstream purification is sufficient to manage potential isomer formation. The liquid-phase catalytic route offers a compromise in temperature but requires careful control to maintain high selectivity. The ultimate choice of method must be grounded in a thorough evaluation of scale, required purity, available equipment, and economic viability.

References

1,1,3-Trichloropropene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,3-Trichloropropene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 2567-14-8), a significant chlorinated alkene in industrial and research settings. The document delineates its fundamental molecular characteristics, including its chemical formula and molecular weight, and delves into its physicochemical properties, synthesis methodologies, key applications, and analytical procedures. Furthermore, this guide addresses the critical safety and toxicological aspects associated with its handling and use. Designed for researchers, chemists, and professionals in drug development and chemical manufacturing, this paper synthesizes technical data with practical insights to serve as an authoritative resource on this compound.

Molecular Identity and Physicochemical Properties

This compound is a chlorinated derivative of propene. Its identity is established by a unique combination of identifiers and properties that are crucial for its application and handling in a laboratory or industrial context.

The molecular formula of this compound is C₃H₃Cl₃ .[1][2][3][4] This formula dictates its elemental composition and is the foundation for its molecular weight. The molecular weight is calculated to be approximately 145.41 g/mol .[2][3][5]

Table 1: Core Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 1,1,3-trichloroprop-1-ene[3][5]
Molecular Formula C₃H₃Cl₃[1][2][3][4]
Molecular Weight 145.41 g/mol [2][3][5]
CAS Number 2567-14-8[2][3][4]
Canonical SMILES C(C=C(Cl)Cl)Cl[5]
InChI InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2[2][5]
Synonyms 1,1,3-Trichloro-1-propene, 3,3-Dichloroallyl chloride, 1,3,3-Trichloro-2-propene[2][6]

The physical characteristics of this compound define its behavior under various conditions and are essential for designing experimental and industrial processes. It is a colorless liquid with a distinct odor.[1] Its solubility profile is typical for a halogenated organic compound: it is insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless liquid[1][5]
Boiling Point ~131.5 °C at 760 mmHg[5][7]
Density ~1.37 g/cm³[4][5]
Flash Point 48.9 °C[4][5]
Solubility Insoluble in water; Soluble in organic solvents[1]
Vapor Pressure 11.3 mmHg at 25 °C[4]

Synthesis and Manufacturing Pathways

The industrial production of this compound is achieved through several synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials, desired purity, and economic feasibility. A predominant method involves the dehydrochlorination of 1,1,1,3-tetrachloropropane.[8][9]

This reaction is typically carried out by treating 1,1,1,3-tetrachloropropane with an alkali, such as an aqueous solution of sodium hydroxide or potassium hydroxide, which facilitates the elimination of a hydrogen chloride (HCl) molecule.[9][10] The reaction temperature is a critical parameter, with temperatures of 85°C or higher favoring higher conversion and selectivity.[9] The starting material, 1,1,1,3-tetrachloropropane, is itself commonly synthesized via the addition reaction of carbon tetrachloride to ethylene.[8][9]

Other reported methods for synthesizing this compound include the chlorination of 1,3-dichloropropane or the reaction of chloropropene with chlorine at elevated temperatures.[1]

G A Carbon Tetrachloride + Ethylene B 1,1,1,3-Tetrachloropropane A->B Addition Reaction C Dehydrochlorination (Alkali, ≥85°C) B->C D This compound (Product) C->D E 3,3,3-Trichloropropene (Isomeric Mixture) C->E G A Sample Collection (e.g., Water, Soil, Product Stream) B Sample Preparation (Purge & Trap or Liquid-Liquid Extraction) A->B C GC-MS Analysis (Separation & Detection) B->C D Data Processing C->D E Compound Identification (vs. NIST Library) D->E F Quantification (vs. Calibration Standards) D->F

References

physical properties of 1,1,3-Trichloropropene boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Boiling Point of 1,1,3-Trichloropropene

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the physical properties of this compound, with a primary focus on its boiling point. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of values to explore the causality behind experimental choices, the critical importance of sample purity, and the methodologies required for accurate and reproducible measurements.

Executive Summary: The Significance of a Precise Boiling Point

This compound (CAS No. 2567-14-8) is a halogenated alkene that serves as a valuable intermediate in various organic syntheses.[1][2] An accurate determination of its boiling point is not merely an academic exercise; it is fundamental to its practical application. This physical constant governs purification protocols such as distillation, informs the selection of appropriate reaction conditions to prevent volatilization, and is a key identifier for assessing sample purity. Deviations from the established boiling point often indicate the presence of impurities, such as isomeric variants or residual starting materials, which can have profound impacts on subsequent reaction yields and product profiles.

Physicochemical Properties of this compound

A summary of the core physical and chemical properties of this compound is presented below. These values serve as a baseline for experimental design and substance identification.

PropertyValueSource(s)
IUPAC Name 1,1,3-trichloroprop-1-ene[3][4]
CAS Number 2567-14-8[1][3][5]
Molecular Formula C₃H₃Cl₃[1][3]
Molecular Weight 145.41 g/mol [1][3]
Boiling Point 131.5 °C to 131.55 °C at 760 mmHg[1][4]
Density ~1.376 g/cm³[4]
Melting Point -30°C (estimate)[1]
Appearance Colorless liquid[2]
Solubility Insoluble in water; Soluble in benzene, ethanol, ether[2]

Critical Factors Influencing the Boiling Point

The experimentally observed boiling point of this compound is highly sensitive to several factors. Understanding these variables is crucial for interpreting results and ensuring data integrity.

The Imperative of Purity: Isomeric Contamination

The most significant variable affecting the boiling point is sample purity. The synthesis of this compound, often achieved through the dehydrochlorination of 1,1,1,3-tetrachloropropane, frequently yields a mixture of isomers, including 3,3,3-trichloropropene.[6][7][8] These isomers possess different physical properties, and their presence will lead to a boiling point range rather than a sharp, distinct temperature, or a boiling point that deviates from the literature value. Therefore, rigorous purification and subsequent analytical verification are prerequisites for an accurate boiling point determination.

Atmospheric Pressure

The boiling point is defined as the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9] Consequently, any measurement must be standardized or corrected to a standard pressure (760 mmHg or 101.3 kPa). Measurements taken at altitudes significantly above sea level will yield a lower boiling point, while those in a high-pressure system will be elevated.

A Self-Validating Workflow for Boiling Point Determination

To ensure trustworthiness and accuracy, the determination of the boiling point should be the final step in a larger, self-validating workflow. This process guarantees that the substance being measured is indeed pure this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_measurement Boiling Point Measurement Synthesis Synthesis via Dehydrochlorination Purification Fractional Distillation to Separate Isomers Synthesis->Purification Crude Product Analysis Spectroscopic Analysis (NMR, IR, GC-MS) Purification->Analysis Purified Sample Measurement Experimental Determination (e.g., Thiele Tube) Analysis->Measurement Verified Pure Sample Correction Pressure Correction to 760 mmHg Measurement->Correction Final Reported Boiling Point Correction->Final Final Validated Value

Caption: Workflow for accurate boiling point determination.

Experimental Protocols for Boiling Point Determination

The following protocols describe validated methods for measuring the boiling point of this compound.

Protocol 1: Micro-Scale Determination via Thiele Tube

This method is ideal for small sample volumes and provides high accuracy when performed correctly.[10]

Causality: The Thiele tube is designed with a side-arm that, when heated, creates a convection current in the heating oil.[9] This ensures a uniform temperature distribution around the sample and thermometer, eliminating the need for stirring and reducing the likelihood of localized superheating.

Methodology:

  • Preparation: Fill a small test tube (e.g., a 75x10 mm tube) with approximately 0.5 mL of purified this compound.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged below the oil level but not touching the bottom.

  • Observation: Gently heat the side-arm of the Thiele tube with a micro-burner or heat gun. Observe the capillary tube. As the temperature rises, trapped air will bubble out.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Measurement: Remove the heat source. The bubbling will slow and stop as the liquid cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10] At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Verification: Allow the apparatus to cool slightly and repeat the heating/cooling cycle to obtain a second confirmatory reading.

  • Record: Record the temperature and the ambient atmospheric pressure.

G cluster_thiele Thiele Tube Setup Thiele Thiele Tube (with Mineral Oil) Thermometer Thermometer SampleTube Sample Tube with This compound Capillary Inverted Capillary Tube Heat Heat Source Heat->Thiele Apply Heat Gently to Side Arm

Caption: Simplified diagram of a Thiele tube apparatus.

Protocol 2: Macro-Scale Determination via Simple Distillation

This method is suitable for larger volumes (>5 mL) and can be integrated with the final purification step.[10]

Causality: During distillation, a liquid is heated to its boiling point, the vapor is directed through a condenser, and the resulting liquid (distillate) is collected.[11] A state of equilibrium is established where the vapor surrounding the thermometer bulb is at the same temperature as the boiling liquid. This provides a stable and accurate boiling point reading.

Methodology:

  • Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.

  • Charging the Flask: Add at least 5 mL of purified this compound and a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it accurately measures the temperature of the vapor entering the condenser.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Observation: As the liquid boils, a condensation ring will rise. Observe the temperature as the vapor surrounds the thermometer bulb.

  • Measurement: When the temperature stabilizes while the distillate is being collected at a steady rate (e.g., 1 drop per second), record this temperature. This stable plateau represents the boiling point.

  • Record: Record the boiling point range (from the first drop to the last) and the ambient atmospheric pressure.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[3] It also causes serious eye irritation.[3] All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

The boiling point of this compound is a well-documented physical property, cited as approximately 131.5°C at standard pressure.[1][4] However, for research and development applications, the true value of this constant lies in its role as an indicator of purity. The protocols and logical workflow detailed in this guide emphasize a holistic approach, where the final measurement is validated by prior purification and rigorous spectroscopic analysis. By adhering to these principles, scientists can ensure the quality of their materials and the integrity of their experimental outcomes.

References

An In-Depth Technical Guide to the Solubility of 1,1,3-Trichloropropene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1,3-trichloropropene in a range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive insights using Hansen Solubility Parameters, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding the Importance of Solubility

This compound (C₃H₃Cl₃) is a chlorinated alkene with a variety of industrial applications, including its use as an intermediate in the synthesis of pesticides and polymers.[1] Its efficacy and behavior in chemical processes are intrinsically linked to its solubility in different media. A thorough understanding of its solubility profile is paramount for process optimization, formulation development, and ensuring environmental and personnel safety. This guide aims to provide a detailed exploration of the solubility of this compound, moving from theoretical predictions to practical experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₃H₃Cl₃[2][3]
Molecular Weight 145.41 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 131.55 °C[3]
Density ~1.367 g/cm³[3]
Water Solubility Practically insoluble[1]
Organic Solvent Solubility Soluble in alcohols, ethers, benzene, and chloroform; slightly soluble in hexanes.[1][3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The overall Hansen solubility parameter (δt) is given by the equation:

δt² = δD² + δP² + δH²

Substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound
  • δD (Dispersion): 17.8 MPa½

  • δP (Polar): 7.8 MPa½

  • δH (Hydrogen Bonding): 3.4 MPa½

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and established HSP values for common organic solvents, we can calculate the Hansen distance (Ra) to predict solubility. A lower Ra value suggests better solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Hansen Distance)Predicted Solubility
n-Hexane 14.90.00.08.8Low
Toluene 18.01.42.06.6Moderate
Chloroform 17.83.15.75.1High
Dichloromethane 17.07.37.14.0High
Diethyl Ether 14.52.95.16.2High
Ethyl Acetate 15.85.37.25.5High
Acetone 15.510.47.05.3High
Ethanol 15.88.819.416.2Moderate to Low
Methanol 15.112.322.319.7Low

Interpretation of Predicted Solubility:

The predictions align with the qualitative observations that this compound is soluble in chlorinated and polar aprotic solvents and less soluble in nonpolar and highly polar protic solvents. The significant hydrogen bonding component of alcohols, particularly methanol, increases their distance from this compound in Hansen space, suggesting lower solubility compared to solvents like dichloromethane and acetone.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination provides definitive solubility data. The following are detailed protocols for three common methods for determining the solubility of a liquid solute like this compound in an organic solvent.

Gravimetric Method

This classic method involves preparing a saturated solution, separating the undissolved solute, and determining the concentration of the solute in a known mass of the solvent by evaporating the solvent.

Gravimetric_Method A 1. Prepare Saturated Solution: Add excess this compound to a known mass of solvent in a sealed vial. B 2. Equilibrate: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B C 3. Separate Phases: Allow the mixture to settle, forming two distinct layers if saturation is exceeded. B->C D 4. Sample Saturated Phase: Carefully extract a known mass of the clear, saturated solvent phase. C->D E 5. Evaporate Solvent: Heat the sample in a pre-weighed container under controlled conditions to evaporate the solvent. D->E F 6. Determine Solute Mass: Weigh the container with the remaining this compound. E->F G 7. Calculate Solubility: Solubility (g/100g) = (Mass of solute / Mass of solvent) x 100 F->G

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: In a series of sealed, tared vials, add a known mass of the desired organic solvent. To each vial, add an excess amount of this compound.

  • Equilibration: Place the vials in a constant temperature shaker bath and agitate for 24 to 48 hours to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until a clear separation of the undissolved this compound and the saturated solvent phase is observed.

  • Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a syringe and transfer it to a pre-weighed evaporation dish.

  • Solvent Evaporation: Gently heat the evaporation dish in a fume hood on a hot plate or in a vacuum oven at a temperature sufficient to evaporate the solvent without significant loss of the less volatile this compound.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility as the mass of this compound per 100 grams of the solvent.

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a distinct UV/Vis absorbance peak that is not interfered with by the solvent.

UV_Vis_Method A 1. Prepare Standard Solutions: Create a series of known concentrations of this compound in the solvent. B 2. Generate Calibration Curve: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) and plot absorbance vs. concentration. A->B C 3. Prepare Saturated Solution: Prepare an equilibrated, saturated solution as in the gravimetric method. D 4. Sample and Dilute: Withdraw a sample of the saturated solution and dilute it with the solvent to bring the absorbance within the range of the calibration curve. C->D E 5. Measure Absorbance: Measure the absorbance of the diluted sample at λmax. D->E F 6. Determine Concentration: Use the calibration curve to find the concentration of the diluted sample. E->F G 7. Calculate Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. F->G

Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.

Step-by-Step Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Create a series of standard solutions of this compound in the solvent with accurately known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax using the pure solvent as a blank. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution and allow for phase separation.

  • Sample and Dilute: Carefully withdraw a small, known volume of the clear saturated solution and dilute it gravimetrically or volumetrically with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and sensitive method for determining solubility, especially for complex mixtures or when the solute does not have a strong UV/Vis absorbance.

HPLC_Method A 1. Develop HPLC Method: Establish an HPLC method with a suitable column and mobile phase to separate this compound from any impurities. B 2. Prepare Standard Solutions & Calibration Curve: Prepare standards and generate a calibration curve by plotting peak area vs. concentration. A->B C 3. Prepare Saturated Solution: Prepare an equilibrated, saturated solution. D 4. Sample, Filter, and Dilute: Withdraw a sample of the saturated solution, filter through a syringe filter (e.g., 0.22 µm PTFE), and dilute. C->D E 5. Analyze by HPLC: Inject the diluted sample into the HPLC system and record the chromatogram. D->E F 6. Determine Concentration: Use the peak area of this compound and the calibration curve to find the concentration of the diluted sample. E->F G 7. Calculate Solubility: Multiply the concentration by the dilution factor to get the final solubility. F->G

References

An In-depth Spectroscopic Analysis of 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of 1,1,3-trichloropropene (CAS No: 2567-14-8), a chlorinated alkene of significant interest in synthetic chemistry.[1][2][3] As a reactive intermediate, unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete spectroscopic profile of the molecule, grounded in established principles and authoritative data sources.

Molecular Structure and Overview

This compound is a propene derivative with the chemical formula C₃H₃Cl₃ and a molecular weight of approximately 145.41 g/mol .[1][2][3] Its structure features a carbon-carbon double bond, with two chlorine atoms substituted at the C1 position and one chlorine atom at the C3 position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise connectivity of atoms.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required.

The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

  • Vinyl Proton (H2): The proton attached to C2 is in the electronic environment of a double bond and is adjacent to a CH₂ group. Its signal is therefore split into a triplet.

  • Methylene Protons (H3): The two protons on C3 are chemically equivalent and are adjacent to the C2-H group. Their signal is split into a doublet. The significant downfield shift is caused by the deshielding effect of the adjacent chlorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.2Triplet (t)~7.01HCH =CCl₂
~4.2Doublet (d)~7.02HClCH₂ –CH

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values presented are typical for this structural motif.)[4]

The proton-decoupled ¹³C NMR spectrum will display three singlets, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the presence of electronegative chlorine atoms and the sp² hybridization of the alkene carbons.

  • C1 Carbon: Attached to two chlorine atoms, this carbon is highly deshielded and appears furthest downfield.

  • C2 Carbon: As part of the double bond, this sp² hybridized carbon also appears downfield.

  • C3 Carbon: This sp³ carbon is attached to one chlorine atom, causing a significant downfield shift compared to an unsubstituted alkane carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~135C Cl₂
~125=C H-
~50C H₂Cl

(Note: These are predicted values based on typical shifts for similar chlorinated alkenes.)[4]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve Sample in CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Acquire 1H & 13C Spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Analyze Shifts, Splitting, Integration proc2->proc3 proc4 Structure Elucidation proc3->proc4

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

  • Sample Preparation: A neat (liquid) sample of this compound is applied as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final transmittance or absorbance spectrum.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[1][5]

  • C-H Stretch: A peak around 3080 cm⁻¹ is indicative of the vinyl (=C-H) stretch.

  • C=C Stretch: The carbon-carbon double bond vibration appears in the 1620-1640 cm⁻¹ region.

  • C-H Bending: Vibrations corresponding to the scissoring and rocking of the -CH₂- group are visible in the 1400-1450 cm⁻¹ range.

  • C-Cl Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, correspond to the stretching vibrations of the carbon-chlorine bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3080Medium=C-H Stretch
~1630MediumC=C Alkene Stretch
~1420Medium-CH₂- Scissoring (Bending)
~940Strong=CH Wag (Out-of-plane bend)
~800StrongC-Cl Stretch
~670StrongC-Cl Stretch

(Data sourced and interpreted from the NIST Chemistry WebBook)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its atomic composition and structure.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates it from any impurities.

  • Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI), causing them to eject an electron and form a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

The mass spectrum of this compound reveals its molecular weight and a characteristic fragmentation pattern.[2]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight (~144-146 amu). A crucial feature is the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion (M⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•) and for any chlorine-containing fragments.

  • Key Fragments: The most abundant peak (base peak) and other significant fragments arise from the cleavage of the weakest bonds. Common fragmentation pathways include the loss of a chlorine radical (•Cl) or a molecule of HCl.

Table 4: Major Mass Spectral Peaks for this compound

Mass-to-Charge (m/z)Relative IntensityProposed Fragment Ion
144, 146, 148, 150Low[C₃H₃Cl₃]⁺• (Molecular Ion Cluster)
109, 111, 113High[M - Cl]⁺ or [C₃H₃Cl₂]⁺
73, 75Medium[M - Cl - HCl]⁺ or [C₃H₂Cl]⁺
74High[C₃H₃Cl]⁺• ? (Rearrangement)
38Medium[C₃H₂]⁺

(Data sourced and interpreted from the NIST Chemistry WebBook)[2]

M [C3H3Cl3]+• m/z 144, 146, 148 F1 [C3H3Cl2]+ m/z 109, 111, 113 M->F1 - •Cl F2 [C3H2Cl]+ m/z 73, 75 F1->F2 - HCl

Caption: Simplified major fragmentation pathway for this compound.

Conclusion

The complementary data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide a self-validating and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise H-C framework, IR spectroscopy confirms the presence of key functional groups (C=C, C-Cl), and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated spectroscopic approach is fundamental to ensuring the identity and purity of chemical compounds in research and industrial applications.

References

Navigating the Risks of 1,1,3-Trichloropropene: A Comprehensive Guide to Hazards and Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,3-Trichloropropene is a versatile chemical intermediate with applications in organic synthesis and the production of various materials.[1] However, its utility is accompanied by significant health, physical, and environmental hazards that demand a robust and informed safety protocol. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety precautions tailored for research and development environments. By elucidating the causality behind safety measures, this document aims to equip researchers, scientists, and drug development professionals with the expertise to handle this compound responsibly, ensuring personnel safety and environmental integrity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and implementing appropriate safety controls. This compound (CAS No. 2567-14-8) is a colorless, volatile liquid characterized by a distinct odor.[1] Its insolubility in water and solubility in organic solvents like ethanol and ether influence its behavior in spills and dictate appropriate cleanup and disposal methods.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃H₃Cl₃[1][2][3]
Molar Mass 145.41 g/mol [1][2][4]
CAS Number 2567-14-8[1][2][5]
Appearance Colorless liquid with a special odor[1]
Boiling Point 131.55°C[1]
Melting Point -30°C (estimate)[1]
Density 1.367 g/cm³ (estimate)[1]
Synonyms 1,1,3-Trichloro-1-propene, 3,3-Dichloroallyl chloride[1][2][6]

These properties, particularly its volatility and flammability, are critical drivers for the stringent handling and storage protocols detailed in the following sections.

Comprehensive Hazard Assessment

This compound presents a multi-faceted risk profile, encompassing physical, health, and environmental hazards. A thorough understanding of these risks is the cornerstone of a self-validating safety system in the laboratory.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound.

  • Physical Hazards:

    • H226: Flammable liquid and vapour. [2][4][7][8] This classification underscores the significant fire risk. Its vapors can form explosive mixtures with air, and even emptied containers may retain explosive residues.[7][9]

  • Health Hazards:

    • H302: Harmful if swallowed. [2][6][7][8]

    • H312: Harmful in contact with skin. [7]

    • H315: Causes skin irritation. [6][8]

    • H319: Causes serious eye irritation. [2][6][7][8]

    • H332: Harmful if inhaled. [7]

    • H335: May cause respiratory irritation. [6][8]

    • H351: Suspected of causing cancer. [7]

  • Environmental Hazards:

    • H410: Very toxic to aquatic life with long lasting effects. [7]

The following diagram illustrates the logical flow from GHS pictograms to the primary hazards associated with this compound.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Primary Hazards p1 Flame h1 Flammability (H226) p1->h1 p2 Exclamation Mark h2 Acute Toxicity (Oral, Dermal, Inhalation) (H302, H312, H332) p2->h2 h3 Irritation (Skin, Eye, Respiratory) (H315, H319, H335) p2->h3 p3 Health Hazard h4 Carcinogenicity (Suspected) (H351) p3->h4 p4 Environment h5 Aquatic Toxicity (H410) p4->h5

Caption: GHS Pictogram to Hazard Relationship for this compound.

Reactivity and Incompatibility

The stability of this compound is compromised by certain substances. It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, alkali metals, and epoxides.[9][10] Contact with bases can also induce reactions.[9][10] A critical consideration is that upon heating to decomposition, it produces toxic fumes, including hydrogen chloride gas.[9][11] These incompatibilities must be considered during storage and in experimental design to prevent runaway reactions or the generation of toxic byproducts.

Exposure Controls and Personal Protection

Controlling exposure is achieved through a hierarchy of controls, beginning with engineering solutions and culminating in the correct use of personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize vapor inhalation.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11] The ventilation system should be explosion-resistant.[7] The goal is to maintain airborne concentrations well below any established exposure limits and prevent the accumulation of flammable vapors.[7]

  • Isolation: For larger-scale operations, using a closed system can further reduce the risk of exposure.[12]

Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks of exposure, PPE is mandatory. The selection of appropriate PPE is a critical decision-making process.

PPE_Selection start Task: Handling This compound q_splash Risk of Splash or Aerosol? start->q_splash ppe_eyes Mandatory: - Safety Glasses with Side Shields - Chemical Goggles q_splash->ppe_eyes Yes q_contact Risk of Skin Contact? q_splash->q_contact No ppe_face Recommended: - Face Shield (in addition to goggles) ppe_eyes->ppe_face ppe_face->q_contact ppe_gloves Mandatory: - Impervious Gloves (Consult manufacturer's data) q_contact->ppe_gloves Yes q_inhalation Adequate Ventilation (Fume Hood)? q_contact->q_inhalation No ppe_body Mandatory: - Lab Coat - Protective Clothing ppe_gloves->ppe_body ppe_body->q_inhalation ppe_resp Required: - Approved Respirator (e.g., Filter type ABEK) q_inhalation->ppe_resp No no_resp No Respiratory Protection Needed q_inhalation->no_resp Yes

Caption: Decision tree for selecting appropriate PPE when handling this compound.

  • Eye and Face Protection: Use chemical safety goggles that meet national standards (e.g., EN166 or AS/NZS 1337.1).[7] Contact lenses can absorb and concentrate irritants and should be avoided.[7]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[7][11] Immediately remove and launder any contaminated clothing separately.[7]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is required.[11]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is non-negotiable.

Protocol for Safe Handling in a Laboratory Setting
  • Preparation: Before starting, ensure all safety precautions have been read and understood.[6] Verify that a chemical fume hood is operational and that appropriate PPE is available. Locate the nearest eyewash station and safety shower.

  • Ignition Source Control: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[7][11]

  • Static Electricity Prevention: Use proper grounding and bonding procedures for containers and receiving equipment to prevent static discharge.[6][7] Employ non-sparking tools for all operations.[6][7]

  • Chemical Transfer: Dispense the chemical slowly and carefully to avoid splashing or aerosol generation. Keep the container tightly closed when not in use.[7][11]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6][7] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

  • End of Work: Securely seal the container and return it to its designated storage area. Clean the work surface thoroughly.

Storage Requirements

Improper storage can lead to dangerous situations. Store this compound in its original, tightly sealed container in an approved flammable liquid storage area.[7] The storage location must be cool, dry, and well-ventilated, away from incompatible materials.[7][12] Do not store in pits, basements, or other areas where its heavy vapors could become trapped.[7] The storage area should be locked and accessible only to authorized personnel.[7][11]

Waste Disposal

Chemical waste must be managed according to local, regional, and national regulations.[7][11]

  • Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed flammable waste container.[7]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through a licensed hazardous or special waste collection service.[7]

  • Decontaminate empty containers before disposal; observe all label safeguards until the container is cleaned or destroyed.[7]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

First Aid Measures
  • Inhalation: Remove the person from the contaminated area to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with plenty of running water and soap.[7] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Immediately give a glass of water. Call a poison control center or doctor for treatment advice.[7][11]

Protocol for Emergency Response to a Spill

The following workflow outlines the necessary steps to manage a spill of this compound safely.

Spill_Response cluster_cleanup Containment & Cleanup start Spill Occurs step1 1. Evacuate & Alert: - Alert personnel in the immediate area. - Evacuate non-essential personnel. start->step1 step2 2. Control Ignition Sources: - Immediately remove all heat, sparks, and open flames. step1->step2 step3 3. Ventilate Area: - Ensure maximum ventilation (if safe to do so). step2->step3 step4 4. Don PPE: - Wear appropriate PPE including respirator, goggles, gloves, and protective clothing. step3->step4 step5 5. Contain Spill: - Use absorbent material (vermiculite, dry sand). - Stop the leak if safe to do so. step4->step5 step6 6. Absorb & Collect: - Cover and absorb the spill. - Use non-sparking tools to collect residue. step5->step6 step7 7. Package Waste: - Place collected material into a sealed, labeled flammable waste container. step6->step7 step8 8. Decontaminate: - Clean the spill area thoroughly. step7->step8 end Dispose of Waste Properly & Report Incident step8->end

Caption: Workflow for responding to a this compound spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7][13] A water spray can be used to cool fire-exposed containers but may not be effective at extinguishing the fire itself.[9][13]

  • Hazards: Vapors are heavier than air and can travel to an ignition source.[9] Containers may explode when heated.[9][13] Fire will produce irritating, corrosive, and toxic gases like hydrogen chloride.[9]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14] Isolate the area and move undamaged containers away from the fire if it can be done safely.[9]

Conclusion

This compound is a chemical that requires the utmost respect and careful handling. Its profile as a flammable, toxic, and potentially carcinogenic substance necessitates a comprehensive safety approach that integrates engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By understanding the reasons behind these safety measures—from preventing static discharge to selecting the correct respirator—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

electrophilic addition reactions of 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,1,3-Trichloropropene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic addition reactions of this compound (C₃H₃Cl₃). The unique electronic landscape of this molecule, characterized by a dichlorovinyl group and an allylic chloride, presents a significant departure from the reactivity of simple alkenes. The carbon-carbon double bond is electronically deficient due to the potent inductive effects of the chlorine substituents, rendering it deactivated towards electrophilic attack. This document elucidates the governing principles behind this attenuated reactivity and predicts the regiochemical and stereochemical outcomes of key electrophilic addition reactions. We will explore the mechanistic pathways for hydrohalogenation and halogenation, supported by established principles of physical organic chemistry. This guide serves as a foundational resource for scientists seeking to understand and utilize this compound in complex synthetic applications.

Introduction: The Unique Chemical Profile of this compound

This compound is a halogenated alkene with the chemical structure Cl₂C=CH-CH₂Cl[1]. Its reactivity is dominated by the interplay of its functional groups: a carbon-carbon double bond, two vinylic chlorine atoms (at C-1), and one allylic chlorine atom (at C-3).

The primary focus of this guide is the reactivity of the π-system. In contrast to simple alkenes like propene, where the double bond is electron-rich and acts as a potent nucleophile, the double bond in this compound is significantly electron-deficient. This is a direct consequence of the strong electron-withdrawing inductive effect (-I effect) of the two chlorine atoms at the C-1 position[2]. This electronic feature is the single most important factor governing its behavior in electrophilic addition reactions, generally reducing the reaction rate compared to non-halogenated alkenes[3]. Understanding this deactivation is critical for designing successful synthetic protocols.

Caption: Structure and key electronic features of this compound.

Core Principles of Electrophilic Addition to a Deactivated Alkene

Electrophilic addition reactions are characteristic of alkenes[4]. The reaction is initiated by the attack of the electron-rich π-bond on an electrophile (E⁺), typically forming a carbocation intermediate, which is then intercepted by a nucleophile (Nu⁻)[5][6].

The stability of the intermediate carbocation is paramount and dictates the regioselectivity of the reaction, a principle famously encapsulated by Markovnikov's rule[4][7]. The rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom with more hydrogen substituents, leading to the formation of the most stable carbocation intermediate[7]. Tertiary carbocations are more stable than secondary, which are more stable than primary, due to hyperconjugation and the inductive effects of alkyl groups[8].

However, this rule is predicated on the stabilizing effects of electron-donating groups. In the case of this compound, the powerful electron-withdrawing nature of the chloro-substituents fundamentally alters the electronic landscape and carbocation stability[3][9]. Any developing positive charge on the carbons of the double bond will be intensely destabilized by the inductive effect of the chlorine atoms. This leads to atypical reactivity and can result in deviations from Markovnikov's rule[10][11].

Reaction with Hydrogen Halides (Hydrohalogenation)

The addition of hydrogen halides (e.g., HCl, HBr) to this compound serves as a prime example of how electron-withdrawing groups dictate regioselectivity.

Mechanistic Analysis and Regioselectivity

Let us consider the addition of HCl. The initial step is the protonation of the double bond. Two pathways are possible:

  • Pathway A (Markovnikov Addition): The proton adds to C-2. This would form a carbocation at C-1. This intermediate, Cl₂C⁺-CH₂-CH₂Cl, is exceptionally unstable. The positive charge is located directly on a carbon atom bearing two highly electronegative chlorine atoms, which act to intensify the positive charge, the opposite of what is needed for stability.

  • Pathway B (Anti-Markovnikov Addition): The proton adds to C-1. This forms a carbocation at C-2, Cl₂C=C⁺H-CH₂Cl. While this secondary carbocation is also destabilized by the adjacent dichlorovinyl group, this effect is less severe than the direct attachment of two chlorine atoms to the cationic center seen in Pathway A.

Therefore, due to the profound destabilization of the carbocation predicted by the Markovnikov pathway, the reaction is expected to proceed, albeit sluggishly, via the relatively more stable (or less unstable) intermediate of Pathway B. This leads to an anti-Markovnikov product. This phenomenon is well-documented for alkenes with potent electron-withdrawing groups, such as the -CCl₃ or -CF₃ group[10][11][12].

G start Cl₂C=CH-CH₂Cl + H-Cl pathA Pathway A (Markovnikov) start->pathA  H⁺ adds to C-2 pathB Pathway B (Anti-Markovnikov) start->pathB  H⁺ adds to C-1 carbocationA Intermediate A Cl₂C⁺-CH₂-CH₂Cl (Highly Unstable) pathA->carbocationA carbocationB Intermediate B Cl₂C-C⁺H-CH₂Cl (Less Unstable) pathB->carbocationB productA Product A Cl₂C(Cl)-CH₂-CH₂Cl (Minor/Not Formed) carbocationA->productA  + Cl⁻ productB Product B Cl₂C-CHCl-CH₂Cl (Major Product) carbocationB->productB  + Cl⁻

Caption: Predicted pathways for HCl addition to this compound.

Generalized Experimental Protocol: Hydrochlorination

Due to the deactivated nature of the double bond, forcing conditions may be required compared to simple alkenes.

  • Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer is charged with this compound (1.0 eq) and a suitable inert solvent (e.g., dichloromethane or neat). The flask is cooled in an ice bath.

  • Reaction: Anhydrous hydrogen chloride (HCl) gas is bubbled slowly through the stirred solution.

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them via Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Catalysis (Optional): If the reaction is slow, a mild Lewis acid catalyst may be cautiously introduced to polarize the H-Cl bond, but this may also promote side reactions.

  • Workup: Upon completion, the reaction mixture is purged with nitrogen gas to remove excess HCl. The solvent is removed under reduced pressure to yield the crude product, which can be purified by fractional distillation.

Note: The anti-Markovnikov addition of HBr can also be achieved via a free-radical mechanism in the presence of peroxides (the Kharasch effect)[13][14]. This provides an alternative synthetic route to the terminal bromide.

Reaction with Halogens (Halogenation)

The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), to alkenes is a fundamental transformation that typically yields a vicinal dihalide[15][16].

Mechanism and Stereochemistry

Unlike hydrohalogenation, the addition of Br₂ or Cl₂ does not proceed through an open carbocation. Instead, the mechanism involves a cyclic halonium ion intermediate [15][17][18].

  • Formation of the Halonium Ion: The alkene's π-bond attacks one halogen atom, displacing the other as a halide ion. The attacked halogen then uses a lone pair to form a bond back to the other carbon of the original double bond, creating a three-membered ring called a bromonium or chloronium ion[17][19]. This prevents the formation of a discrete carbocation and thus precludes carbocation rearrangements[15].

  • Nucleophilic Attack: The displaced halide ion (X⁻) then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate. This attack occurs from the face opposite to the bulky halonium bridge, in a manner analogous to an Sₙ2 reaction[18][20].

This backside attack dictates the stereochemical outcome of the reaction, resulting in anti-addition , where the two halogen atoms add to opposite faces of the original double bond[15][18].

G cluster_mech Halogenation Mechanism start Alkene + Br-Br intermediate Cyclic Bromonium Ion (Intermediate) start->intermediate π-bond attacks Br⁺ Forms 3-membered ring product Vicinal Dibromide (Anti-addition product) intermediate->product Br⁻ attacks carbon (Backside attack) c1 c2 br_top br_bottom

Caption: Generalized mechanism for halogen addition via a halonium ion.

Application to this compound

The addition of Br₂ to this compound is expected to yield 1,2-dibromo-1,1,3-trichloropropane. The reaction will be slower than the bromination of propene due to the deactivating effect of the existing chloro-substituents[3]. The stereochemistry of the product will be dictated by the anti-addition mechanism.

Generalized Experimental Protocol: Bromination
  • Setup: this compound (1.0 eq) is dissolved in an inert solvent (e.g., carbon tetrachloride or dichloromethane) in a flask protected from light to prevent radical side reactions. The solution is cooled in an ice bath.

  • Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring. The characteristic reddish-brown color of bromine should disappear as it is consumed by the reaction[16].

  • Monitoring: The reaction is complete when the addition of a drop of bromine solution results in a persistent reddish-brown color.

  • Workup: The solvent is carefully removed under reduced pressure to afford the crude 1,2-dibromo-1,1,3-trichloropropane. Purification can be achieved via distillation or chromatography if necessary.

Summary and Outlook

The electrophilic addition reactions of this compound are governed by the powerful electron-withdrawing effects of its chlorine substituents. This leads to a general deactivation of the double bond and, in the case of hydrohalogenation, a reversal of the standard Markovnikov regioselectivity.

Reaction Electrophile Key Intermediate Predicted Major Product Key Features
HydrohalogenationH-XCarbocationCl₂CH-CHX-CH₂ClAnti-Markovnikov addition[10][11]
HalogenationX-XHalonium IonCl₂CX-CHX-CH₂ClAnti-addition stereochemistry[15][18]

While this guide provides a robust theoretical framework, empirical validation is essential. Researchers should anticipate that forcing conditions (e.g., higher temperatures, catalysts) may be necessary to achieve reasonable reaction rates. The unique reactivity profile of this compound makes it a challenging yet potentially valuable substrate for the synthesis of complex, highly functionalized organochlorine compounds.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,1,3-Trichloropropene in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the synthetic utility of 1,1,3-trichloropropene (TCP), a versatile C3 synthon, in the construction of diverse heterocyclic scaffolds. The unique reactivity profile of TCP, characterized by a dichlorovinyl group and an allylic chloride, offers multiple pathways for nucleophilic attack and subsequent cyclization. This document explores established and theoretical reaction pathways for the synthesis of key nitrogen and sulfur-containing heterocycles, including pyrazoles, pyridines, thiazoles, and thiophenes. Detailed mechanistic insights, step-by-step experimental protocols, and data-driven summaries are provided to guide researchers, scientists, and drug development professionals in leveraging this valuable building block for novel compound discovery.

Introduction: The Chemical Versatility of this compound

This compound (C₃H₃Cl₃) is a halogenated alkene that serves as a powerful and versatile three-carbon building block in organic synthesis.[1][2][3] Its utility stems from the distinct reactivity of its two key functional regions: the electron-deficient dichlorovinyl group at C1 and the highly reactive allylic chloride at C3.[4][5] This dual reactivity allows for a range of selective transformations, making it an ideal precursor for constructing a variety of five- and six-membered heterocyclic rings, which are core components of many pharmaceutical agents and advanced materials.[6][7][8][9]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₃H₃Cl₃[2][3][10]
Molecular Weight 145.41 g/mol [2][10][11]
CAS Number 2567-14-8[2][3]
Appearance Colorless liquid[1]
Key Synonyms 3,3-Dichloroallyl chloride[2][3]

The Dichotomous Reactivity of this compound: A Mechanistic Overview

The synthetic potential of this compound is dictated by the differential reactivity of its chlorine substituents. Understanding this dichotomy is crucial for designing effective synthetic strategies.

  • The Allylic Chloride (C3): The C-Cl bond at the C3 position is an allylic chloride. It is the primary site for nucleophilic substitution (Sₙ2 or Sₙ1 type reactions). The departure of the chloride ion is facilitated by the formation of a resonance-stabilized allylic carbocation, making this position highly susceptible to attack by a wide range of nucleophiles.[4]

  • The Vinylic Chlorides (C1): The two chlorine atoms at the C1 position are vinylic chlorides. These C(sp²)-Cl bonds are significantly stronger and less reactive towards nucleophilic substitution due to the increased s-character of the carbon atom and potential resonance effects.[4][5] However, the dichlorovinyl group as a whole acts as an electrophilic Michael acceptor, and its presence is key to subsequent cyclization steps after the initial reaction at C3.

This reactivity profile allows for a sequential reaction pathway: an initial nucleophilic attack at the C3 position, followed by an intramolecular cyclization involving the dichlorovinyl moiety to form the heterocyclic ring.

Caption: Reactivity profile of this compound.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of this compound with nitrogen-based dinucleophiles is a robust strategy for synthesizing N-heterocycles like pyrazoles and pyridines.

Pyrazole Synthesis via [3+2] Cyclocondensation

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs like Celecoxib.[6] The synthesis of substituted pyrazoles can be efficiently achieved by reacting this compound with hydrazine or its derivatives. This reaction follows a [3+2] cyclocondensation pathway, where TCP provides the three-carbon backbone and hydrazine provides the two nitrogen atoms.[12][13]

Proposed Mechanism: The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine at the highly electrophilic C3 position of TCP, displacing the allylic chloride. The resulting intermediate then undergoes an intramolecular nucleophilic attack from the second nitrogen atom onto the C1 carbon of the dichlorovinyl group. Subsequent elimination of HCl and tautomerization yields the aromatic pyrazole ring.

Caption: Mechanism for pyrazole synthesis from TCP.

Pyridine Synthesis

The construction of the pyridine ring, prevalent in numerous pharmaceuticals, can be approached using this compound as a C3 synthon in reactions with enamines or other 1,3-dicarbonyl equivalents in the presence of an ammonia source.[14][15] This aligns with established pyridine syntheses like the Bohlmann–Rahtz method, which combines an enamine and an activated three-carbon unit.[16]

General Strategy: The reaction typically involves the Michael addition of an enamine to the dichlorovinyl group of TCP, followed by cyclization and elimination of HCl to form the pyridine ring. The specific pathway can be tailored by the choice of the nitrogen-containing reaction partner.

Synthesis of Sulfur-Containing Heterocycles

Thiazole Synthesis

Thiazoles are key motifs in drugs like the anticancer agent Dasatinib and Vitamin B1.[7] A highly effective route to functionalized thiazoles involves the reaction of this compound with a thioamide or thiourea. This approach is analogous to the Cook-Heilbron thiazole synthesis, which utilizes reagents with α-amino and nitrile functionalities.[17] A closely related synthesis uses 1,3-dichloropropene and sodium thiocyanate to generate an isothiocyanate intermediate, which then cyclizes.[18]

Proposed Protocol: Synthesis of 2-Amino-5-(chloromethyl)thiazole

This protocol describes a plausible synthesis based on the reaction of this compound with thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Ethanol (EtOH), 95%

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.45 g, 10 mmol), thiourea (0.84 g, 11 mmol), sodium carbonate (2.65 g, 25 mmol), and ethanol (40 mL).

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system.

  • Work-up: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water (30 mL) and ethyl acetate (30 mL) to the residue. Stir vigorously and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the target 2-amino-5-(chloromethyl)thiazole.

Thiophene Synthesis

Thiophenes are integral to materials science (e.g., conductive polymers) and pharmaceuticals.[8][] Their synthesis from TCP can be achieved by reacting it with a sulfur source, such as sodium sulfide (Na₂S) or Lawesson's reagent, often in the presence of a base. This follows the principle of the Paal-Knorr thiophene synthesis, which condenses a 1,4-dicarbonyl compound with a sulfurizing agent.[8] In this case, this compound acts as the 1,4-dicarbonyl equivalent after initial reaction.

Summary of Synthetic Applications

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound, highlighting the required co-reactants and the general reaction type.

Target HeterocycleCo-reactant(s)Reaction Type
Pyrazoles Hydrazine, Substituted Hydrazines[3+2] Cyclocondensation[6][20]
Pyridines Enamines, 1,3-Diketones + NH₃ source[3+3] Cyclocondensation[14][21]
Pyrimidines Amidines, Urea, Guanidine[3+3] Cyclocondensation[9][22][23]
Thiazoles Thiourea, Thioamides[3+2] Cyclocondensation[7][18]
Thiophenes Sodium Sulfide, Lawesson's Reagent[4+1] Cyclization[8][24]

Experimental Workflow Overview

The general workflow for utilizing this compound in heterocyclic synthesis is a multi-step process that requires careful planning and execution.

experimental_workflow A 1. Reagent Selection (TCP, Nucleophile, Base, Solvent) B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Thermal/Catalytic Reaction (Reflux, Stirring) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D D->C Continue if incomplete E 5. Aqueous Work-up (Quenching, Extraction) D->E Upon completion F 6. Purification (Chromatography, Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for heterocyclic synthesis.

Conclusion

This compound is a potent and cost-effective C3 synthon for the synthesis of a wide array of medicinally and materially relevant heterocycles. Its unique electronic and structural properties, featuring both a reactive allylic chloride and a dichlorovinyl group, enable diverse and predictable cyclization strategies. The protocols and mechanistic discussions provided herein serve as a foundational guide for chemists to explore the rich synthetic landscape offered by this versatile building block.

References

Application Notes and Protocols: 1,1,3-Trichloropropene as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,1,3-Trichloropropene in Agrochemical Synthesis

This compound (C₃H₃Cl₃) is a halogenated alkene of significant interest in the agrochemical industry.[1][2] Its unique molecular architecture, featuring both vinylic and a reactive allylic chloride, makes it a valuable C3 building block for the synthesis of a variety of pesticides.[3] The strategic placement of chlorine atoms imparts distinct reactivity to different parts of the molecule, allowing for selective chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of agrochemicals, with a primary focus on thiocarbamate herbicides.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety considerations of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₃H₃Cl₃
Molecular Weight 145.41 g/mol [2]
Appearance Colorless liquid[1]
Odor Sharp, pungent[1]
Boiling Point ~131.5 °C
Density ~1.376 g/cm³
Solubility Insoluble in water; soluble in organic solvents like benzene, ethanol, and ether.
CAS Number 2567-14-8[2]

Safety Precautions: this compound is a flammable and hazardous chemical.[1] It can cause respiratory and skin irritation, and prolonged exposure may have long-term health effects.[1] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Core Application: Synthesis of Thiocarbamate Herbicides

A primary application of this compound is in the synthesis of thiocarbamate herbicides.[4] These compounds are crucial for weed control in various crops. The reactive allylic chloride at the C-3 position of this compound is the key to this synthesis, readily undergoing nucleophilic substitution with thiocarbamate salts.

Featured Agrochemical: Synthesis of Diallate

Diallate, chemically known as S-(2,3-dichloroallyl) diisopropylthiocarbamate, is a selective herbicide used to control wild oats and other weeds.[5] Its synthesis from this compound serves as an excellent case study.

Protocol 1: Synthesis of S-(2,3-dichloroallyl) diisopropylthiocarbamate (Diallate)

This protocol details the synthesis of Diallate via the nucleophilic substitution of this compound with sodium diisopropylthiocarbamate.

Materials and Reagents:
  • This compound (98% purity)

  • Diisopropylamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Toluene (anhydrous)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

Part A: Preparation of Sodium Diisopropylthiocarbamate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous toluene.

  • Formation of the Dithiocarbamic Acid: Cool the solution to 0-5 °C using an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction will occur, forming the diisopropyldithiocarbamic acid. Maintain the temperature below 10 °C during the addition.

  • Salt Formation: To the resulting slurry, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise. Continue stirring at room temperature for 1-2 hours to ensure complete formation of the sodium diisopropylthiocarbamate salt. The salt may precipitate from the solution.

Part B: Synthesis of Diallate

  • Reaction with this compound: To the freshly prepared suspension of sodium diisopropylthiocarbamate, add a solution of this compound (1.0 equivalent) in toluene dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Diallate. The product can be further purified by vacuum distillation or column chromatography if necessary.

Causality and Mechanistic Insights:

The synthesis of Diallate hinges on the principles of nucleophilic substitution. The thiocarbamate anion is a potent nucleophile that selectively attacks the electrophilic allylic carbon (C-3) of this compound.

SN2_Mechanism TCP Cl₂C=CH-CH₂-Cl (this compound) TS [Nu---CH₂(Cl)CH=CCl₂---Cl]⁻ (Transition State) Nu ⁻S-C(=O)N(iPr)₂ (Diisopropylthiocarbamate anion) Nu->TCP SN2 attack Product Cl₂C=CH-CH₂-S-C(=O)N(iPr)₂ (Diallate) TS->Product Bond formation LeavingGroup Cl⁻ (Chloride ion) TS->LeavingGroup Bond cleavage

Diagram 1: SN2 mechanism for the synthesis of Diallate.

The vinylic chlorides at the C-1 position are significantly less reactive towards nucleophilic substitution due to the sp² hybridization of the carbon atom and steric hindrance.[3] This difference in reactivity allows for the selective formation of the desired S-allyl thiocarbamate. The reaction is typically carried out in a non-polar aprotic solvent like toluene to facilitate the dissolution of the reactants and to favor the SN2 pathway.

Expanding the Synthetic Utility: Potential for Other Agrochemical Classes

While the synthesis of thiocarbamate herbicides is a well-established application, the reactivity of this compound suggests its potential as a building block for other classes of agrochemicals.

Potential for Pyrethroid Intermediates:

Synthetic pyrethroids are a major class of insecticides.[6][7][8] Many pyrethroids contain a cyclopropane ring with a dihalovinyl side chain. While direct conversion of this compound to a complete pyrethroid is not a common strategy, its chlorinated propene backbone could potentially be elaborated into key intermediates for pyrethroid synthesis. Further research into cyclopropanation reactions of this compound or its derivatives could open new synthetic routes.

Pyrethroid_Concept TCP This compound Modification Chemical Modification (e.g., reduction, substitution) TCP->Modification Intermediate Modified C3 Intermediate Modification->Intermediate Cyclopropanation Cyclopropanation Intermediate->Cyclopropanation PyrethroidCore Pyrethroid Core Structure (with dihalovinyl side chain) Cyclopropanation->PyrethroidCore

Diagram 2: Conceptual pathway for pyrethroid intermediates.

Potential for Fungicide Synthesis:

The development of novel fungicides is crucial for combating plant diseases. The reactive allylic chloride of this compound can be reacted with various nitrogen- and sulfur-containing nucleophiles, which are common moieties in fungicidal compounds. For example, reaction with azoles or other heterocyclic thiols could lead to new fungicidal candidates.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in agrochemical synthesis. Its differentiated reactivity allows for selective functionalization, making it particularly well-suited for the synthesis of thiocarbamate herbicides like Diallate. The detailed protocol provided herein offers a practical guide for its utilization in this context.

Future research should focus on expanding the synthetic utility of this compound. Investigating novel reactions to modify its structure, such as controlled reductions, additions to the double bond, and cyclopropanation reactions, could unlock its potential for creating intermediates for other important classes of agrochemicals, including pyrethroids and fungicides. As the demand for effective and sustainable agricultural solutions grows, the strategic use of versatile building blocks like this compound will continue to be of high importance in the field of agrochemical research and development.

References

Application of 1,1,3-Trichloropropene in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of 1,1,3-trichloropropene as a versatile and cost-effective building block in the synthesis of high-value pharmaceutical intermediates. We will focus on its critical role in the formation of the 2,3-dichloropyridine core, a pivotal precursor for a range of widely-used therapeutic agents. This document will furnish detailed application notes, step-by-step protocols, and a mechanistic rationale for the synthetic transformations, aimed at researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of the efficiency, scalability, and economic viability of a drug manufacturing process. This compound (Cl₂C=CHCH₂Cl), a halogenated alkene, has emerged as a significant C₃ synthon, particularly for the construction of heterocyclic scaffolds that are prevalent in medicinal chemistry. Its chemical structure, featuring a dichlorovinyl group and an allylic chloride, offers a unique combination of reactive sites amenable to a variety of transformations.

The primary application of this compound in the pharmaceutical sector lies in its ability to serve as a precursor to 2,3-dichloropyridine. This dichlorinated pyridine derivative is a key intermediate in the synthesis of several blockbuster drugs, including the non-nucleoside reverse transcriptase inhibitor Nevirapine and the selective COX-2 inhibitor Etoricoxib . The strategic use of this compound allows for the efficient assembly of the pyridine ring, a core structure in numerous biologically active molecules.

Core Synthesis: From Acyclic Precursor to a Privileged Heterocyclic Scaffold

The cornerstone of this compound's utility is its cyclocondensation reaction with ammonia to form 2,3-dichloropyridine. This transformation provides an elegant and direct route to a highly functionalized aromatic heterocycle from a simple, acyclic starting material.

Mechanistic Insights

The reaction proceeds through a series of nucleophilic substitution and addition-elimination reactions, culminating in the formation of the stable aromatic pyridine ring. The likely mechanism involves the initial reaction of ammonia with the allylic chloride of this compound, followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride to yield the aromatic product. The precise conditions, including temperature and pressure, are crucial for achieving high yields and minimizing the formation of byproducts.

Diagram of the Synthetic Workflow

G A This compound C Cyclocondensation Reaction A->C B Ammonia (NH3) B->C D 2,3-Dichloropyridine C->D Ring Formation E Pharmaceutical Intermediates D->E Further Elaboration

Caption: General workflow for the synthesis of pharmaceutical intermediates from this compound.

Protocol: Synthesis of 2,3-Dichloropyridine

This protocol is based on the methodology described in Soviet patent SU372211A1, which outlines the reaction of this compound with ammonia.

Materials:

  • This compound (97% purity or higher)

  • Anhydrous Ammonia (gas or liquid)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure gauges, and a gas inlet.

  • Suitable solvent (e.g., an inert hydrocarbon or an alcohol, to be optimized)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

  • Charging the Reactor: Charge the autoclave with this compound and the chosen solvent. The optimal solvent and concentration should be determined empirically to ensure efficient reaction and facilitate product isolation.

  • Reaction with Ammonia: Cool the reactor to a suitable temperature (e.g., -10 to 0 °C) and introduce anhydrous ammonia. The molar ratio of ammonia to this compound is a critical parameter and should be in significant excess to drive the reaction to completion and act as a base to neutralize the HCl formed.

  • Reaction Conditions: Seal the autoclave and gradually heat the mixture to the reaction temperature, typically in the range of 150-200 °C. The pressure in the reactor will increase significantly. Monitor the temperature and pressure throughout the reaction. The reaction time can vary from several hours to a full day, and should be monitored by sampling and analysis (e.g., GC-MS) if the reactor setup allows.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

    • Transfer the reaction mixture to a separate vessel and acidify with hydrochloric acid to convert the product and any remaining basic compounds into their hydrochloride salts.

    • Wash the mixture with an organic solvent to remove non-basic impurities.

    • Neutralize the aqueous layer with a sodium hydroxide solution to liberate the free base of 2,3-dichloropyridine.

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude 2,3-dichloropyridine can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Quantitative Data:

ParameterValueReference/Comment
Starting Material This compoundC₃H₃Cl₃, M.W. 145.41 g/mol
Reagent Anhydrous AmmoniaNH₃, M.W. 17.03 g/mol
Product 2,3-DichloropyridineC₅H₃Cl₂N, M.W. 147.99 g/mol
Typical Yield 60-75% (reported in similar syntheses)Yield is highly dependent on the optimization of reaction conditions.
Reaction Temperature 150-200 °CHigher temperatures may lead to increased byproduct formation.
Reaction Pressure AutogenousWill vary based on temperature and the amount of ammonia charged.
Purity (after dist.) >99%Achievable with efficient fractional distillation.

Application in the Synthesis of Marketed Drugs

The true value of 2,3-dichloropyridine as a pharmaceutical intermediate is demonstrated in its application in the synthesis of complex active pharmaceutical ingredients (APIs).

Synthesis of a Key Precursor for Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A key intermediate in its synthesis is 2-chloro-3-aminopyridine, which can be prepared from 2,3-dichloropyridine.[1]

Diagram of Nevirapine Intermediate Synthesis

G A 2,3-Dichloropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Aqueous Ammonia B->C D 2-Chloro-3-aminopyridine C->D Selective Amination at C2 E Nevirapine Synthesis D->E

Caption: Synthesis of a key precursor for Nevirapine from 2,3-dichloropyridine.

Protocol: Synthesis of 2-Chloro-3-aminopyridine

This protocol is based on the principles of selective nucleophilic aromatic substitution.

Materials:

  • 2,3-Dichloropyridine

  • Aqueous ammonia (concentrated)

  • Copper(II) sulfate (catalyst)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with 2,3-dichloropyridine, a significant excess of aqueous ammonia, and a catalytic amount of copper(II) sulfate.[1]

  • Seal the autoclave and heat the reaction mixture to 150-180 °C for 8-12 hours with continuous stirring.[1]

  • After cooling and venting, the product is isolated by extraction with an organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of a Precursor for Etoricoxib

Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. A key intermediate in some synthetic routes is a substituted 2,5-dichloropyridine derivative, which can be accessed from precursors derived from 2,3-dichloropyridine.[2]

Conceptual Synthetic Step:

While not a direct conversion, the synthesis of Etoricoxib often involves the coupling of a substituted pyridine with a phenylsulfone moiety. 2,3-Dichloropyridine can be functionalized through various cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to build the complex framework required for the final drug molecule. For instance, a Suzuki coupling of 2,3-dichloropyridine with an appropriate boronic acid could be a key step in constructing the biaryl system of Etoricoxib.

Safety and Handling

This compound is a flammable and hazardous chemical. It can cause respiratory and skin irritation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The high-pressure reactions described require the use of a properly maintained and certified autoclave, and all safety precautions for high-pressure work must be strictly followed.

Conclusion

This compound is a valuable and underutilized building block in pharmaceutical synthesis. Its ability to be efficiently converted into 2,3-dichloropyridine provides a direct and economical route to a key intermediate for the synthesis of important drugs such as Nevirapine and Etoricoxib. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to leverage the synthetic potential of this versatile C₃ synthon in their quest for novel and improved therapeutic agents.

References

reaction of 1,1,3-Trichloropropene with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction of 1,1,3-Trichloropropene with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound with a range of nucleophiles. As a versatile C3 building block, this compound possesses distinct electrophilic sites, leading to a rich and controllable reaction profile. Its structure, featuring both vinylic and allylic chlorine atoms, allows for competitive nucleophilic substitution pathways. This document explores the underlying reaction mechanisms, provides detailed experimental protocols for key transformations, and discusses the synthetic utility of the resulting products, particularly in the formation of functionalized organic molecules and heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this substrate.

Introduction: The Structural and Electronic Landscape of this compound

This compound (C₃H₃Cl₃) is a halogenated alkene that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from its distinct structural features: a dichlorovinyl group and an allylic chloride. This arrangement creates two primary, non-equivalent sites susceptible to nucleophilic attack.

  • Vinylic Chlorides (C1): The two chlorine atoms attached to C1 of the double bond are generally unreactive towards standard nucleophilic substitution (SN2) reactions. The sp² hybridization of the carbon atom and the steric hindrance afforded by the second chlorine and the adjacent double bond make direct displacement difficult.

  • Allylic Chloride (C3): The chlorine atom at the C3 position is an allylic chloride. The C-Cl bond here is significantly more labile and represents the primary site of reactivity. Nucleophilic attack at this position is facilitated by the ability of the adjacent π-system to stabilize the transition state.

Understanding the competition between these sites is paramount for predicting and controlling reaction outcomes.

Physicochemical and Safety Data

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₃H₃Cl₃[2]
Molecular Weight 145.41 g/mol [2]
CAS Number 2567-14-8[1]
Appearance Colorless liquid[1]
Boiling Point ~131.6 °C[1]
Flash Point ~48.9 °C[1]
Hazards Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.[1][2]

Safety Precaution: Due to its hazardous nature, this compound must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

Core Mechanistic Principles: A Tale of Two Pathways

The reaction of this compound with nucleophiles is primarily governed by a competition between two mechanistic pathways at the allylic system: direct substitution (SN) and substitution with allylic rearrangement (SN').

  • Direct Nucleophilic Substitution (SN): In this pathway, the nucleophile directly attacks the C3 carbon, displacing the chloride leaving group. This is a classic SN2-type mechanism and is generally favored by "hard" nucleophiles (as per Hard and Soft Acids and Bases theory) and conditions that disfavor carbocation formation.[3]

  • Nucleophilic Substitution with Allylic Rearrangement (SN'): This mechanism involves the nucleophile attacking the C1 carbon of the double bond. This attack induces a shift of the double bond, leading to the expulsion of the chloride ion from the C3 position.[4] This pathway is often favored by "soft" nucleophiles and can be influenced by the solvent and substrate structure.[3][5]

The regioselectivity of these reactions is a critical aspect, and controlling it is key to achieving the desired synthetic outcome.

Caption: Competing Sₙ and Sₙ' pathways for nucleophilic attack.

Reactions with Specific Classes of Nucleophiles

Reaction with O-Nucleophiles (Alkoxides & Phenoxides)

Alkoxides, such as sodium methoxide, are strong, relatively "hard" nucleophiles. They can react with this compound to yield substituted products. Literature on analogous substrates suggests that both SN and SN' products can be formed. For example, the reaction of 3,3,3-trichloro-1-propene with methoxide is reported to form 1,1-dichloro-3-methoxy-1-propene, an example of an SN2' reaction.[4]

Application Note: Synthesis of 3,3-dichloroallyl ethers The products of these reactions, 3,3-dichloroallyl ethers and their isomers, are valuable intermediates. The dichlorovinyl group can be further functionalized, for instance, through hydrolysis to carboxylic acids or participation in cross-coupling reactions.

Reaction with S-Nucleophiles (Thiolates)

Thiolates are archetypal "soft" nucleophiles due to the large, polarizable nature of the sulfur atom.[6] This softness often directs their attack towards the "softer" electrophilic center at C1, favoring the SN' pathway. The resulting 1,1-dichloro-1-propenyl sulfides are useful precursors for various sulfur-containing compounds.

Application Note: Synthesis of Functionalized Thioethers The thioether products can undergo oxidation to produce sulfoxides and sulfones, which are important functional groups in medicinal chemistry. The reaction of thiols with alkenes, known as the thiol-ene reaction, is a powerful tool in polymer and materials science, highlighting the synthetic potential of the products derived from this compound.[7]

Reaction with N-Nucleophiles (Amines)

Primary and secondary amines can react as nucleophiles to form substituted amines.[8] These reactions typically require a non-nucleophilic base to scavenge the HCl generated or the use of excess amine. The products, 3,3-dichloroallylamines, are versatile intermediates.

Application Note: Precursors for Heterocyclic Synthesis The products from reactions with N-nucleophiles are particularly valuable for synthesizing nitrogen-containing heterocycles.[9][10] For example, if a bifunctional nucleophile like ethanolamine is used, subsequent intramolecular cyclization can lead to the formation of morpholine derivatives.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for structurally similar chlorinated alkenes and should be optimized for specific substrates and desired outcomes.[3][11]

Protocol 1: Synthesis of 1,1-dichloro-3-methoxyprop-1-ene via Reaction with Sodium Methoxide

  • Principle: This protocol details the nucleophilic substitution reaction between this compound and sodium methoxide. The reaction is performed at low temperature to control the initial exothermicity.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.1 eq)

    • Anhydrous methanol (MeOH)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Under an inert atmosphere, dissolve this compound in anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium methoxide portion-wise, ensuring the internal temperature is maintained below 5 °C. The use of a pre-prepared solution of sodium methoxide in methanol is also a viable and often preferred alternative.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of (3,3-Dichloroprop-2-en-1-yl)(phenyl)sulfane via Reaction with Thiophenol

  • Principle: This protocol describes the SN-type reaction with a soft nucleophile. Sodium hydride is used to deprotonate the thiol, forming the more potent thiophenoxide nucleophile in situ.[12]

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of thiophenol in anhydrous THF to the suspension. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the sodium thiophenoxide.

    • To this solution, add this compound dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized workflow for nucleophilic substitution reactions.

Application in Heterocyclic Synthesis

A powerful application of this compound is its use as a building block for heterocyclic compounds. By reacting with substrates containing two nucleophilic centers (e.g., ethylenediamine, 2-aminophenol, 2-aminothiophenol), a sequential substitution-cyclization cascade can be initiated.

For instance, reaction with 2-aminothiophenol could first involve the soft sulfur atom attacking to displace the allylic chloride. The resulting intermediate, possessing a secondary amine, is then perfectly poised for an intramolecular cyclization onto the dichlorovinyl group, potentially forming a benzothiazine derivative after elimination steps. This strategy provides a convergent route to complex molecular scaffolds from simple starting materials.

Caption: A potential route to heterocyclic systems.

Conclusion

This compound is a highly adaptable synthetic intermediate whose reactivity is dominated by its allylic chloride moiety. Nucleophilic attack can proceed through either direct substitution (SN) or substitution with allylic rearrangement (SN'), and the regiochemical outcome can be influenced by the nature of the nucleophile. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore the synthetic potential of this compound, enabling the development of novel functionalized molecules and complex heterocyclic structures relevant to the pharmaceutical and materials science industries.

References

High-Sensitivity Analysis of 1,1,3-Trichloropropene in Environmental Matrices using Automated Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of 1,1,3-trichloropropene (C₃H₃Cl₃), a volatile organic compound (VOC), in aqueous samples. The methodology leverages the sensitivity and selectivity of Purge and Trap (P&T) sample concentration coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers and environmental scientists requiring a robust and reproducible method for trace-level detection and quantification of this analyte, adhering to the stringent quality control criteria outlined in established environmental testing protocols such as the U.S. EPA Method 8260 series.[1][2][3][4] We provide a comprehensive workflow, from sample preparation to data analysis, including detailed instrument parameters, quality assurance procedures, and the scientific rationale behind critical experimental choices.

Introduction: The Rationale for Precise this compound Detection

This compound is a halogenated hydrocarbon that can be present in the environment as a result of industrial processes or as a byproduct in the manufacturing of other chemicals.[5] Due to its volatility and potential for groundwater contamination, sensitive and accurate monitoring is crucial for environmental assessment and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose. Its power lies in the chromatographic separation of complex mixtures, providing a distinct retention time for the analyte, followed by mass spectrometric detection, which yields a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for unambiguous identification.[6] When preceded by a concentration technique like Purge and Trap (P&T), this method can achieve the low detection limits necessary for trace environmental analysis.[7][8] This document provides a field-proven protocol based on the principles of U.S. EPA Method 8260, a cornerstone for VOC analysis.[2][9]

Principle of the Analytical Workflow

The core of this method is the extraction of volatile compounds from an aqueous matrix by purging with an inert gas. The purged analytes are then concentrated on an adsorbent trap. Subsequently, the trap is rapidly heated, desorbing the analytes into the gas chromatograph for separation and analysis.

The causality behind this choice is rooted in Henry's Law. This compound, like many VOCs, has a relatively high vapor pressure and low water solubility, making it amenable to efficient partitioning from the aqueous phase to the gas phase during the purging process.[8] The trap provides a crucial pre-concentration step, allowing for the analysis of large sample volumes and thus achieving significantly lower detection limits than direct liquid injection or static headspace techniques.[7][10]

GCMS_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Aqueous Sample Collection (40 mL VOA Vial) Spike Spike with Internal Standards & Surrogates Sample->Spike PT_Load Load Sample into Purge & Trap Autosampler Spike->PT_Load Purge Purge with Inert Gas (He) (e.g., 11 min at 40 mL/min) PT_Load->Purge Trap Analytes Adsorbed onto Trap Purge->Trap Desorb Thermal Desorption of Trap (e.g., 250-270°C) Trap->Desorb Trap Heating Inject Transfer to GC Column Desorb->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Detect Mass Analysis (Scan or SIM) Ionize->Detect Acquire Data Acquisition System (Chromatogram & Spectra) Detect->Acquire Identify Peak Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification (Internal Standard Calibration) Identify->Quantify Report Final Report Generation Quantify->Report

Figure 1: Automated Purge & Trap GC-MS workflow for VOC analysis.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating rigorous quality control checks at each stage.

Reagents and Standards
  • Reagents: Methanol (Purge and Trap grade), Reagent-free water (ASTM Type I or equivalent).

  • Stock Standards: Certified this compound standard (e.g., 1000 µg/mL in methanol).

  • Internal Standards (IS): Certified standards such as Fluorobenzene, Chlorobenzene-d5, and 1,4-Dichlorobenzene-d4. The IS is chosen based on its retention time proximity to the target analyte.[9]

  • Surrogate Standards (SURR): Certified standards such as Toluene-d8 and 4-Bromofluorobenzene (BFB). Surrogates are spiked into every sample to monitor matrix effects and overall method performance.

  • Working Standards: Prepare a series of calibration standards by diluting the stock standard in methanol. These will be used to create a calibration curve spanning the expected concentration range of the samples (e.g., 0.5 µg/L to 200 µg/L).[2][3]

Sample Preparation: Purge and Trap (P&T)

The P&T system automates the extraction and concentration, ensuring high reproducibility.[11] This protocol is based on the principles of EPA Method 5030C.[8]

Step-by-Step Protocol:

  • System Blank: Begin by analyzing a 5-mL aliquot of reagent-free water to ensure the system is free from contamination.

  • Sample Measurement: Place a 5-mL (or other validated volume) aliquot of the aqueous sample into a clean purging vessel. For solid samples, a methanol extraction followed by dilution with reagent water is required as per EPA Method 8260D.[1]

  • Spiking: Add a precise volume (e.g., 5 µL) of the working internal standard and surrogate mixture to the purging vessel, resulting in a constant concentration in every sample and standard (e.g., 50 µg/L).[9]

  • Purging: Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature. For some semi-volatile compounds, purging at an elevated temperature (e.g., 40-80°C) can improve purging efficiency, though this is not typically required for this compound.[8]

  • Analyte Trapping: The purged analytes are carried to an analytical trap containing a combination of adsorbents (e.g., Tenax, silica gel, charcoal) designed to retain a wide range of volatile organic compounds.

  • Dry Purge: Purge the trap with helium for a short period (e.g., 1-2 minutes) to remove excess water vapor, which can interfere with the chromatographic analysis.

  • Desorption: Rapidly heat the trap (e.g., to 250°C) and backflush with helium. This transfers the analytes from the trap onto the GC column in a tight, concentrated band. This step is critical for achieving sharp chromatographic peaks.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
GC System Agilent 7890B, Thermo Scientific TRACE 1610, or equivalentProvides stable and reproducible temperature and flow control.
Column Rtx-624, DB-VRX, or similar (e.g., 30 m x 0.25 mm ID, 1.4 µm film)A mid-polarity column designed for excellent separation of volatile organic compounds.[12]
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 40°C (hold 2 min) Ramp: 12°C/min to 220°C Hold: 5 minThe temperature program is optimized to separate this compound from other potential VOCs and isomers.
Injector Transfer line from P&T systemDirect transfer ensures quantitative delivery of the desorbed analytes.
Transfer Line Temp. 220°CPrevents condensation of analytes between the P&T unit and the GC.
MS System Agilent 5977, Thermo Scientific ISQ 7610, or equivalentProvides the necessary sensitivity and mass range for analysis.[4]
Ion Source Temp. 230°CStandard temperature for robust electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy allows for the generation of reproducible mass spectra that can be compared to library data (e.g., NIST).[5]
Acquisition Mode Full Scan (m/z 35-300) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification and confirmation. SIM is used for trace quantification to enhance sensitivity by monitoring only characteristic ions of the target analyte.[13][14]

Data Analysis and Quality Control

Analyte Identification

Unambiguous identification of this compound requires two criteria to be met:[15]

  • Retention Time (RT): The RT of the analyte in the sample must match the RT of the authentic standard within a predefined window (e.g., ±0.05 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a qualitative match to the reference spectrum from the NIST/EPA/NIH Mass Spectral Library or a laboratory-generated standard.[5] The characteristic ions for this compound (Molecular Weight: 145.4 g/mol ) include m/z 109 (base peak), 111, and 73.

Quantification

Quantification is performed using the internal standard method, which corrects for variations in sample volume and instrument response.[9]

  • Response Factor (RF): A multi-point initial calibration is performed. For each calibration point, a Response Factor (RF) is calculated: RF = (Areaanalyte / AreaIS) * (ConcIS / Concanalyte)

  • Calibration Curve: The average RF across all calibration levels is used for quantification. The linearity of the method is verified by calculating the percent relative standard deviation (%RSD) of the RFs, which must be ≤15% according to EPA Method 8260.[4]

  • Concentration Calculation: The concentration of this compound in the sample is calculated using the average RF from the initial calibration: Concanalyte = (Areaanalyte * ConcIS) / (AreaIS * Avg. RF)

Quality Assurance / Quality Control (QA/QC)

A robust QA/QC protocol ensures the trustworthiness and defensibility of the data.[16]

QC Check Frequency Acceptance Criteria Purpose
Method Blank One per analytical batchBelow Method Detection Limit (MDL)Assesses laboratory and system contamination.[12]
Lab Control Sample (LCS) One per analytical batchRecovery within 70-130% (or lab-defined limits)Measures the accuracy of the method on a clean matrix.[17]
Surrogate Recovery Every sample, blank, and standard70-130% (or lab-defined limits)Monitors matrix interference and analytical efficiency for each sample.
Internal Standard Response Every sample, blank, and standardArea within -50% to +100% of calibration averageEnsures consistent instrument performance and injection volume.
Calibration Verification Every 12 hours% Difference ≤ 20% from initial calibration RFConfirms the stability and validity of the initial calibration curve.

Performance Characteristics

The following table summarizes typical performance data for this method.

Parameter Typical Result Comment
Calibration Range 0.5 - 200 µg/LCan be adjusted based on project requirements.
Linearity (R²) > 0.995Indicates a strong linear relationship between concentration and response.
%RSD of RFs < 15%Meets EPA Method 8260 criteria for calibration.[4]
Method Detection Limit (MDL) 0.1 - 0.5 µg/LDetermined by analyzing at least seven replicate spikes at a low concentration.[18]
Precision (%RSD) < 15%Based on replicate analyses of a mid-level standard.
Accuracy (% Recovery) 80 - 120%Based on LCS and Matrix Spike analyses.

Conclusion

The described Purge and Trap GC-MS method provides a highly sensitive, selective, and robust solution for the determination of this compound in aqueous matrices. By following the detailed protocols for sample preparation, instrument analysis, and quality control, laboratories can generate high-quality, defensible data suitable for environmental monitoring and research applications. The automation of the sample introduction via the P&T system ensures high throughput and excellent reproducibility, making it a cornerstone technique for modern VOC analysis.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of substituted pyrazoles, a critical scaffold in medicinal chemistry, utilizing 1,1,3-trichloropropene as a versatile three-carbon building block.[1][2] Pyrazoles and their derivatives are foundational components in a vast array of pharmaceuticals due to their wide-ranging biological activities.[3][4][5] This document details the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and key insights for troubleshooting and optimization. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility for applications in drug discovery and chemical research.

Introduction: The Strategic Importance of Pyrazoles and this compound

The pyrazole nucleus is a privileged structure in drug development, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4] The functional versatility and biological relevance of pyrazoles necessitate robust and adaptable synthetic methodologies.[5][6]

Traditionally, pyrazole synthesis often involves the condensation of hydrazines with 1,3-dicarbonyl compounds, a method known as the Knorr pyrazole synthesis.[7][8] While effective, this approach can suffer from regioselectivity issues when using unsymmetrical dicarbonyls.[3] The use of this compound offers a powerful alternative, providing a highly reactive and regiochemically defined C3 synthon that reliably yields 3-chloro-substituted pyrazoles, which are themselves valuable intermediates for further functionalization.[9][10]

This guide focuses on the cyclocondensation reaction between this compound and various substituted hydrazines, a direct and efficient route to a diverse library of pyrazole derivatives.

Reaction Mechanism: From Propene to Aromatic Heterocycle

The formation of the pyrazole ring from this compound and a hydrazine (R-NHNH₂) proceeds through a well-defined sequence of nucleophilic attack, cyclization, and elimination. The driving force is the formation of a stable aromatic ring.

Mechanistic Steps:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the substituted hydrazine (typically the terminal NH₂) attacks the C1 position of this compound. This carbon is highly electrophilic due to the two attached chlorine atoms (a gem-dichloroalkene moiety).

  • Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a hydrazone-like intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the C3 carbon, displacing the allylic chlorine atom. This step forms the five-membered dihydropyrazole ring.

  • Aromatization: The resulting intermediate readily undergoes elimination of HCl (dehydrohalogenation) to achieve aromaticity, yielding the final substituted pyrazole product. The presence of a base is crucial to facilitate this final elimination step and neutralize the HCl generated throughout the reaction.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TCP This compound Cl₂C=CH-CH₂Cl Int1 Hydrazone Intermediate TCP->Int1 1. Nucleophilic Attack Hydrazine Substituted Hydrazine R-NH-NH₂ Hydrazine->Int1 Int2 Cyclized Dihydropyrazole Int1->Int2 2. Intramolecular   Cyclization (-Cl⁻) Product Substituted 3-Chloropyrazole Int2->Product 3. Aromatization   (-HCl)

Caption: Figure 1: Generalized mechanism for pyrazole synthesis from this compound.

Detailed Experimental Protocol: Synthesis of 3-Chloro-1-phenyl-1H-pyrazole

This protocol provides a representative procedure for the synthesis of 3-chloro-1-phenyl-1H-pyrazole. It can be adapted for other substituted hydrazines with minor modifications to reaction conditions and purification methods.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥95%Sigma-AldrichCorrosive, lachrymator. Handle in a fume hood.
Phenylhydrazine≥97%Acros OrganicsToxic, suspected carcinogen. Handle with extreme care.
Triethylamine (TEA)≥99%Fisher ScientificCorrosive. Used as a base.
Ethanol (EtOH)AnhydrousVWRReaction solvent.
Diethyl EtherAnhydrousEMD MilliporeExtraction solvent.
Saturated NaCl solutionLab-prepared-For aqueous work-up.
Anhydrous MgSO₄--Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Hexanes/Ethyl AcetateHPLC Grade-Chromatographymobile phase.
Round-bottom flask--Reaction vessel.
Reflux condenser---
Magnetic stirrer/hotplate---
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum).

  • Fume Hood: All manipulations involving this compound and phenylhydrazine must be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Halogenated and non-halogenated waste streams should be segregated.

  • Phenylhydrazine: This reagent is highly toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Use a dedicated spatula and weighing paper, and decontaminate surfaces after use.

Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask on a magnetic stirrer/hotplate within a fume hood.

  • Reagent Addition:

    • To the flask, add anhydrous ethanol (100 mL).

    • Add phenylhydrazine (5.4 g, 50 mmol, 1.0 eq).

    • Add triethylamine (10.1 g, 14 mL, 100 mmol, 2.0 eq). Stir the solution until homogeneous.

  • Initiation of Reaction:

    • Slowly add this compound (7.3 g, 50 mmol, 1.0 eq) to the stirring solution at room temperature over 15-20 minutes using a dropping funnel. The addition is exothermic; a slight warming of the flask is expected.

  • Reaction Progress:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Resuspend the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine and phenylhydrazine, followed by saturated NaCl solution (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure 3-chloro-1-phenyl-1H-pyrazole.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a pale yellow oil or low-melting solid.

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Assemble Reaction Flask (Round-bottom flask, condenser) Reagents 2. Charge Reagents (Ethanol, Phenylhydrazine, TEA) Setup->Reagents Addition 3. Add this compound (Slowly, at room temp) Reagents->Addition Reflux 4. Heat to Reflux (4-6 hours, monitor by TLC) Addition->Reflux Cooldown 5. Cool to Room Temperature Reflux->Cooldown Evaporation 6. Remove Solvent (Rotary Evaporator) Cooldown->Evaporation Extraction 7. Aqueous Work-up (Diethyl Ether, HCl wash, Brine wash) Evaporation->Extraction Drying 8. Dry and Concentrate (MgSO₄, filter, evaporate) Extraction->Drying Purification 9. Purify by Chromatography (Silica Gel Column) Drying->Purification Product 10. Isolated Pure Product Purification->Product

References

Application Note and Protocol: A Detailed Guide to the Dehydrochlorination of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedure for the dehydrochlorination of 1,1,1,3-tetrachloropropane. This elimination reaction is a crucial step in the synthesis of various chlorinated propenes, which are valuable intermediates in the production of agrochemicals, pharmaceuticals, and specialty polymers.[1][2] This application note details a robust and reproducible protocol using a base-promoted elimination reaction, offering in-depth explanations of the underlying chemical principles, safety precautions, and analytical methods for reaction monitoring and product characterization. The provided protocol is designed to be self-validating, ensuring reliable results for researchers in both academic and industrial settings.

Introduction: The Significance of Dehydrochlorination

Dehydrohalogenation is a fundamental organic reaction that involves the removal of a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene.[3][4][5] In the case of 1,1,1,3-tetrachloropropane, the elimination of hydrogen chloride (HCl) leads to the formation of trichloropropene isomers, primarily 1,1,3-trichloropropene and 3,3,3-trichloropropene.[1][6]

The regioselectivity of this reaction is of significant interest, as the distribution of these isomers can be influenced by the reaction conditions, including the choice of base and solvent. These trichloropropene isomers serve as versatile building blocks in organic synthesis. For instance, they are precursors to other key intermediates like 1,1,1,2,3-pentachloropropane through subsequent chlorination reactions.[1]

This guide will focus on a practical and efficient laboratory-scale procedure for the dehydrochlorination of 1,1,1,3-tetrachloropropane using a strong base. The principles and techniques described herein are broadly applicable to other dehydrohalogenation reactions.

Health and Safety Precautions

Extreme caution must be exercised when handling 1,1,1,3-tetrachloropropane and the reagents involved in this procedure.

  • 1,1,1,3-Tetrachloropropane: This compound is a flammable liquid and vapor.[7][8] It is harmful if swallowed and causes skin and serious eye irritation.[7][8] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8][9] All ignition sources must be eliminated from the work area.[7][10]

  • Potassium Hydroxide (KOH): KOH is a corrosive solid and its solutions are strongly basic. Contact with skin and eyes can cause severe burns. Wear appropriate PPE, including gloves and safety goggles, when handling solid KOH and its solutions.

  • Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and hot surfaces.

  • Product Vapors: The trichloropropene products are volatile and their vapors may be harmful. Ensure the reaction and work-up are performed in a well-ventilated fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Reaction Mechanism and Principles

The dehydrochlorination of 1,1,1,3-tetrachloropropane is a base-promoted elimination reaction, specifically a β-elimination.[4] The strong base, in this case, the hydroxide ion (OH⁻) from potassium hydroxide, abstracts a proton from the carbon atom adjacent (β-position) to the carbon bearing a chlorine atom. This is followed by the departure of a chloride ion from the α-carbon, leading to the formation of a double bond.

G cluster_reactants Reactants cluster_products Products TCP 1,1,1,3-Tetrachloropropane TCP_isomers Trichloropropene Isomers TCP->TCP_isomers Dehydrochlorination Salt KCl TCP->Salt Base Base (e.g., KOH) Base->TCP_isomers Base->Salt Water H₂O Base->Water

The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, where the proton abstraction and halide departure occur in a single, concerted step. The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base.

E2_Mechanism

The use of a phase-transfer catalyst (PTC) can be beneficial in reactions where the reactants are in different phases (e.g., an aqueous base and an organic substrate).[11][12] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction.[13] For simplicity, this protocol will detail a homogenous system using an ethanolic solution of the base.

Experimental Protocol

This protocol describes the dehydrochlorination of 1,1,1,3-tetrachloropropane using ethanolic potassium hydroxide.

Materials and Equipment
Reagents Grade Supplier
1,1,1,3-Tetrachloropropane (C₃H₄Cl₄)≥98%(Specify Supplier)
Potassium Hydroxide (KOH)ACS Reagent Grade(Specify Supplier)
Ethanol (C₂H₅OH)Anhydrous(Specify Supplier)
Diethyl Ether (C₄H₁₀O)Anhydrous(Specify Supplier)
Magnesium Sulfate (MgSO₄)Anhydrous(Specify Supplier)
Deionized Water
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Erlenmeyer flasks
Rotary evaporator
Gas chromatograph-mass spectrometer (GC-MS)
NMR spectrometer
Step-by-Step Procedure
  • Preparation of the Basic Solution: In a 250 mL Erlenmeyer flask, carefully dissolve 11.2 g (0.2 mol) of potassium hydroxide in 100 mL of anhydrous ethanol with gentle stirring. Note: This process is exothermic and should be done with care, allowing the solution to cool to room temperature before use.

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • Addition of Reactants: To the round-bottom flask, add 18.2 g (0.1 mol) of 1,1,1,3-tetrachloropropane.[14]

  • Initiation of Reaction: Slowly add the prepared ethanolic potassium hydroxide solution to the round-bottom flask containing the 1,1,1,3-tetrachloropropane with continuous stirring.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[15]

  • Work-up - Quenching and Extraction:

    • After the reaction is complete (as determined by TLC or GC analysis showing the disappearance of the starting material), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts in a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Product Isolation and Characterization:

    • The resulting crude product will be a mixture of this compound and 3,3,3-trichloropropene.

    • The isomers can be separated by fractional distillation if desired, although for many subsequent synthetic steps, the mixture can be used directly.[1]

    • Characterize the product mixture by GC-MS to determine the isomer ratio and purity. Further characterization can be performed using ¹H and ¹³C NMR spectroscopy.

Data Analysis and Expected Results

The dehydrochlorination of 1,1,1,3-tetrachloropropane is expected to yield a mixture of this compound and 3,3,3-trichloropropene. The ratio of these isomers can vary depending on the reaction conditions. The overall yield of the trichloropropene mixture is typically in the range of 80-90% based on the limiting reagent (1,1,1,3-tetrachloropropane).

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue
1,1,1,3-Tetrachloropropane18.2 g (0.1 mol)
Potassium Hydroxide11.2 g (0.2 mol)
Ethanol100 mL
Reaction TemperatureReflux (~78-80°C)
Reaction Time2-3 hours
Expected ProductMixture of this compound and 3,3,3-trichloropropene
Expected Yield80-90%

Analytical techniques such as GC-MS and NMR are crucial for confirming the identity and purity of the products.[16][17]

  • GC-MS: This technique will separate the two isomers and provide their mass spectra, confirming their molecular weight and fragmentation patterns. The relative peak areas in the gas chromatogram can be used to determine the isomer ratio.

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, allowing for the unambiguous identification of each isomer in the product mixture.

Troubleshooting

Problem Possible Cause Solution
Low Conversion Insufficient reaction time or temperature.Increase the reflux time or ensure the reaction is at the correct temperature. Monitor the reaction progress more frequently.
Inactive base.Use freshly prepared or properly stored potassium hydroxide. Ensure the ethanol is anhydrous.
Formation of Byproducts Side reactions due to prolonged heating or overly harsh conditions.Optimize the reaction time. Consider using a milder base or lower temperature.
Poor Separation during Work-up Emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Low Isolated Yield Incomplete extraction.Perform additional extractions with diethyl ether.
Loss of volatile product during solvent removal.Use a rotary evaporator at a reduced pressure and a cool water bath to minimize product loss.

Conclusion

This application note provides a detailed and reliable protocol for the dehydrochlorination of 1,1,1,3-tetrachloropropane. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize trichloropropene isomers for their downstream applications. The emphasis on understanding the underlying reaction mechanism and the inclusion of troubleshooting guidance aim to empower scientists to achieve successful and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,1,3-Trichloropropene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,3-trichloropropene. As a crucial intermediate in the production of various agrochemicals and polymers, achieving high yield and purity in its synthesis is paramount.[1][2] This guide is designed for researchers and chemical development professionals to navigate the common challenges encountered during its synthesis, primarily focusing on the dehydrochlorination of 1,1,1,3-tetrachloropropane. Here, we will dissect the process, troubleshoot common pitfalls, and provide optimized protocols based on established literature and practical insights.

Overview of the Core Synthesis Pathway

The most prevalent industrial route to this compound involves a two-step process. First is the telomerization of ethylene with carbon tetrachloride to produce the precursor, 1,1,1,3-tetrachloropropane.[3] The second, and often more challenging step, is the dehydrochlorination of this precursor to yield a mixture of trichloropropene isomers, from which the desired 1,1,3-isomer must be isolated.[3][4]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dehydrochlorination cluster_2 Step 3: Purification Ethylene Ethylene Precursor 1,1,1,3-Tetrachloropropane Ethylene->Precursor Fe/P Catalyst System CCl4 Carbon Tetrachloride CCl4->Precursor Isomer_Mix Mixture of Trichloropropene Isomers Precursor->Isomer_Mix Catalyst (e.g., FeCl3) or Heat Base Base (e.g., NaOH, KOH) Base->Isomer_Mix Target This compound (Product) Isomer_Mix->Target Fractional Distillation Troubleshooting_Yield Start Low Yield Observed Check_Conversion Analyze Crude Reaction Mixture (GC) Is 1,1,1,3-tetrachloropropane conversion >95%? Start->Check_Conversion Check_Selectivity Analyze Isomer Ratio & Byproducts. Is selectivity for 1,1,3-isomer high? Check_Conversion->Check_Selectivity Yes Incomplete_Rxn Troubleshoot Incomplete Reaction Check_Conversion->Incomplete_Rxn No Check_Purification Review Purification Protocol. Are boiling points appropriate? Is the column efficient? Check_Selectivity->Check_Purification Yes Side_Rxns Troubleshoot Side Reactions Check_Selectivity->Side_Rxns No Purification_Loss Optimize Purification Check_Purification->Purification_Loss No Success Yield Improved Check_Purification->Success Yes

References

Technical Support Center: Managing Side Reactions in the Chlorination of Propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into managing and troubleshooting the side reactions that can impact yield, purity, and overall process efficiency. Our approach is grounded in a deep understanding of the underlying reaction mechanisms to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and major side products in the chlorination of propene?

The reaction of propene with chlorine can yield different primary products depending on the reaction conditions. At high temperatures (around 500°C), the major product is 3-chloro-1-propene (allyl chloride) , formed via a free-radical substitution mechanism.[1][2][3] At lower temperatures, the primary product is 1,2-dichloropropane , resulting from an electrophilic addition reaction.[4][5]

The most common side products include:

  • 2-Chloropropene [6][7]

  • 1,3-Dichloropropene [7][8]

  • Polychlorinated propanes and propenes [9]

  • Carbon (coke) , particularly at elevated temperatures[6][10]

Q2: Why does the reaction outcome (substitution vs. addition) depend so heavily on temperature?

The dichotomy between allylic substitution and electrophilic addition is a classic example of kinetic versus thermodynamic control, dictated by the reaction mechanism that predominates under different temperature regimes.

  • High Temperatures (e.g., 400-510°C): At these temperatures, the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) is favored.[11][12] These highly reactive radicals have sufficient energy to abstract a weakly bonded allylic hydrogen from propene, initiating a free-radical chain reaction that leads to allylic substitution.[11][12][13]

  • Low Temperatures: At lower temperatures, the electrophilic addition mechanism prevails. The electron-rich double bond of propene attacks a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate.[14] This is a lower-energy pathway than radical formation at these temperatures. Subsequent attack by a chloride ion results in the formation of 1,2-dichloropropane.[4][5]

Q3: What is the role of solvent polarity in this reaction?

In the context of the low-temperature electrophilic addition, polar solvents can play a role in stabilizing the charged intermediate (the chloronium ion). Non-polar solvents like carbon tetrachloride (CCl₄) are often used to facilitate the anti-addition of the halogen atoms across the double bond.[14] If the reaction is carried out in a polar, nucleophilic solvent like water, you can expect the formation of halohydrins as byproducts due to the anti-addition of a halide and a hydroxyl group.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination of propene, providing explanations grounded in reaction mechanisms and actionable solutions.

Issue 1: Low Yield of Allyl Chloride and High Yield of 1,2-Dichloropropane in a High-Temperature Reaction
Probable Cause Underlying Mechanism & Explanation Troubleshooting Steps
Insufficient Reaction Temperature The temperature is not high enough to favor the free-radical substitution pathway. At lower temperatures, the electrophilic addition reaction, which has a lower activation energy, will dominate.- Verify and Increase Temperature: Ensure your reactor is reaching and maintaining the target temperature (typically 400-510°C).[6][11] - Improve Heat Transfer: Check for and address any issues with heat distribution within your reactor.
High Chlorine Concentration A high concentration of chlorine can favor the electrophilic addition reaction even at elevated temperatures.[14]- Adjust Reactant Stoichiometry: Lower the concentration of chlorine relative to propene.[14] - Controlled Chlorine Introduction: Introduce chlorine gas at a controlled rate to maintain a low steady-state concentration in the reaction zone.
Issue 2: Formation of Significant Amounts of Polychlorinated Byproducts
Probable Cause Underlying Mechanism & Explanation Troubleshooting Steps
Excess Chlorine An excess of chlorine can lead to further chlorination of the desired allyl chloride product or other chlorinated intermediates.- Optimize Stoichiometry: Carefully control the molar ratio of propene to chlorine. A slight excess of propene is often used to minimize over-chlorination.
High Residence Time Prolonged exposure of the products to the high-temperature, radical-rich environment increases the probability of subsequent chlorination reactions.- Adjust Flow Rates: Increase the flow rate of reactants through the reactor to reduce the residence time. - Reactor Design: For continuous processes, ensure the reactor design minimizes back-mixing and allows for rapid quenching of the product stream.
Issue 3: Excessive Carbon (Coke) Formation in the Reactor
Probable Cause Underlying Mechanism & Explanation Troubleshooting Steps
Excessively High Reactor Temperature At very high temperatures (above 525°C), the decomposition of propene and its chlorinated derivatives to form elemental carbon becomes significant.[10] This is a highly undesirable side reaction.- Precise Temperature Control: Maintain the reactor temperature within the optimal range (typically around 510°C) to balance the rate of the desired reaction against the rate of coke formation.[10]
Hot Spots in the Reactor Poor heat distribution can lead to localized areas of extremely high temperature, promoting coke formation.- Improve Mixing: Ensure efficient mixing of reactants to maintain a uniform temperature profile. In industrial settings, fluidized bed reactors with inert solids like sand are used to provide a large surface area for carbon deposition and improve heat transfer.[10]
Issue 4: Formation of 1,3-Dichloropropene
Probable Cause Underlying Mechanism & Explanation Troubleshooting Steps
Secondary Reactions 1,3-Dichloropropene is a known byproduct of allyl chloride production.[8][9] It can be formed through further reaction of allyl chloride.- Optimize Residence Time: As with other polychlorinated products, minimizing the time the desired product spends in the reactor can reduce the formation of 1,3-dichloropropene. - Purification: This byproduct often needs to be removed through fractional distillation.

Experimental Protocols

Protocol 1: High-Temperature Chlorination for Allyl Chloride Synthesis

Objective: To maximize the yield of allyl chloride while minimizing the formation of 1,2-dichloropropane and polychlorinated byproducts.

Materials:

  • Propene gas

  • Chlorine gas

  • Nitrogen gas (for purging)

  • High-temperature flow reactor (e.g., quartz tube furnace)

  • Gas flow controllers

  • Condensation trap cooled with a dry ice/acetone bath

  • Scrubber with a sodium hydroxide solution

Procedure:

  • System Purge: Purge the entire reactor system with nitrogen gas to remove air and moisture.

  • Heating: Heat the reactor to the target temperature (e.g., 510°C).[6][7]

  • Reactant Introduction: Introduce a pre-mixed or co-current flow of propene and chlorine gas into the heated reactor. A molar ratio of propene to chlorine greater than 1 is recommended to suppress over-chlorination.

  • Reaction: Allow the reaction to proceed with a controlled residence time.

  • Product Collection: Pass the reactor effluent through a condensation trap cooled with a dry ice/acetone bath to collect the liquid products.

  • Quenching and Scrubbing: Vent the non-condensable gases through a scrubber containing a sodium hydroxide solution to neutralize unreacted chlorine and hydrogen chloride.

  • Analysis: Analyze the collected liquid product using gas chromatography (GC) to determine the product distribution.

Self-Validation:

  • Temperature Monitoring: Continuously monitor the reactor temperature at multiple points to ensure uniformity.

  • Flow Rate Control: Use calibrated mass flow controllers to maintain precise and stable reactant flow rates.

  • Material Balance: Perform a material balance to account for all reactants and products.

Visualizing Reaction Pathways

High-Temperature Free-Radical Substitution

G Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad High Temp (Initiation) Propene Propene (CH₃CH=CH₂) Allyl_rad Allyl Radical (•CH₂CH=CH₂) Propene->Allyl_rad Cl• (Propagation) HCl HCl Cl_rad->HCl H abstraction Allyl_Cl Allyl Chloride (ClCH₂CH=CH₂) Allyl_rad->Allyl_Cl Cl₂ (Propagation)

Caption: Free-radical mechanism for allylic chlorination of propene.

Low-Temperature Electrophilic Addition

G Propene Propene Chloronium_ion Chloronium Ion Intermediate Propene->Chloronium_ion Electrophilic Attack Cl2 Cl₂ Cl2->Chloronium_ion Cl_ion Cl⁻ Product 1,2-Dichloropropane Chloronium_ion->Product Cl⁻ Attack Cl_ion->Product

Caption: Electrophilic addition mechanism for the chlorination of propene.

References

Technical Support Center: Purification of 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1,1,3-trichloropropene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate.[1][2][3] Our commitment is to scientific integrity, ensuring that the information provided is not only accurate but also grounded in proven laboratory experience.

A Word on Safety

Before proceeding with any purification protocol, it is imperative to recognize that this compound is a hazardous chemical. It is a flammable liquid and vapor, harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source.[6]

Troubleshooting Guide: Navigating Your Purification Challenges

This section is structured to address specific issues you may encounter during the purification of this compound.

Issue 1: My final product purity is lower than expected after distillation.

Q: I've performed a fractional distillation, but my post-distillation analysis (e.g., GC-MS) shows significant impurities. What went wrong?

A: This is a common issue that can often be traced back to a few key factors related to your distillation setup and procedure. Let's break down the potential causes and solutions.

  • Causality: The efficiency of a fractional distillation hinges on establishing a proper temperature gradient within the fractionating column, allowing for multiple theoretical plates of separation.[7] If this equilibrium is not achieved, impurities with boiling points close to that of this compound will co-distill.

  • Troubleshooting Steps:

    • Check Your Column: For closely boiling impurities, a standard Vigreux column might not be sufficient. Consider using a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area and the number of theoretical plates.

    • Slow Down the Distillation: A rapid distillation rate is a frequent culprit. Reduce the heating rate to allow the vapor-liquid equilibria to be established along the column. A good rule of thumb is a collection rate of 1-2 drops per second.

    • Ensure Proper Insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain a consistent temperature gradient and prevent premature condensation.

    • Monitor the Head Temperature: The temperature at the distillation head should remain stable at the boiling point of this compound (approximately 131.55°C at atmospheric pressure) during the collection of the main fraction.[1] A fluctuating temperature indicates poor separation.

Issue 2: The purified this compound is discolored (yellow or brown).

Q: My distilled this compound has a distinct color. What causes this and how can I fix it?

A: Discoloration is typically a sign of decomposition. Chlorinated hydrocarbons can be susceptible to degradation, especially at elevated temperatures, which can lead to the formation of colored byproducts.[8][9]

  • Causality: Prolonged heating during distillation can initiate decomposition reactions. The presence of certain impurities can also catalyze this degradation.

  • Troubleshooting Steps:

    • Consider Vacuum Distillation: To reduce the boiling point and minimize thermal stress on the compound, perform the distillation under reduced pressure.

    • Use a Stabilizer: For long-term storage, consider adding a stabilizer. Small amounts of compounds like diallylamine or tripropylene have been used to stabilize chlorinated hydrocarbons against decomposition.[8]

    • Pre-treatment of Crude Material: If your crude material is highly impure, consider a pre-purification wash. A wash with a dilute sodium bicarbonate solution can neutralize any acidic impurities that might promote decomposition during heating. Ensure the organic layer is thoroughly dried before distillation.

Issue 3: I suspect my this compound is contaminated with its isomers.

Q: My synthesis can produce both this compound and its isomer, 3,3,3-trichloropropene. How can I separate them?

A: The dehydrochlorination of 1,1,1,3-tetrachloropropane can indeed yield a mixture of this compound and 3,3,3-trichloropropene.[10][11] Their boiling points are relatively close, making separation by simple distillation challenging.

  • Causality: Isomers often have very similar physical properties, requiring a more efficient separation technique.

  • Solution: Fractional Distillation with a High-Efficiency Column

    • A highly efficient fractional distillation column (e.g., a packed column or a spinning band distillation apparatus) is necessary to separate these isomers effectively.

    • Careful control of the distillation rate and temperature is paramount. Collect narrow boiling point fractions and analyze each by GC-MS to determine the composition.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Besides isomeric trichloropropenes, common impurities can include:

  • Starting materials: Unreacted 1,1,1,3-tetrachloropropane.[10][11]

  • Byproducts of synthesis: Other chlorinated propanes and propenes resulting from side reactions.[12] For example, the synthesis from 1,1,1,3-tetrachloropropane can also produce other isomers.[10]

  • Decomposition products: Acidic compounds like HCl can form, especially with exposure to moisture and heat.[8]

Q2: What is the best analytical method to assess the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used method.[13][14][15]

  • Gas Chromatography (GC) separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS) provides structural information about each separated component, allowing for definitive identification of impurities.

Q3: Can I use column chromatography to purify this compound?

A3: While possible, column chromatography is generally less practical for the bulk purification of relatively nonpolar compounds like this compound compared to fractional distillation. It can be a useful technique for removing highly polar impurities or for small-scale purifications. A nonpolar stationary phase (like silica gel) and a nonpolar eluent (like hexanes) would be appropriate.

Q4: Are there any known azeotropes of this compound to be aware of during distillation?

Q5: How should I store purified this compound?

A5: Store in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] To prevent decomposition, especially if storing for an extended period, consider adding a stabilizer.[8][9]

Experimental Protocols & Visualizations

Protocol 1: Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound using fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Lab jack

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: Observe the ring of condensate slowly rising up the fractionating column. This should be a gradual process to ensure proper separation.

  • Collecting the Foreshot: The first fraction to distill will be lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound. Collect this "foreshot" in a separate receiving flask and set it aside.

  • Collecting the Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (~131.55°C), switch to a clean receiving flask to collect the purified product.

  • Monitoring: Maintain a slow, steady distillation rate. If the temperature fluctuates or drops, it may indicate that the main product has finished distilling.

  • Shutdown: Once the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask, turn off the heat and allow the apparatus to cool.

Data Presentation
PropertyValueSource
Molecular Formula C₃H₃Cl₃[5]
Molecular Weight 145.41 g/mol [5]
Boiling Point 131.55°C[1]
Density 1.376 g/cm³[18]
Flash Point 48.9°C[1]

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_final Final Product Crude Product Crude Product Purity Analysis (GC-MS) Purity Analysis (GC-MS) Crude Product->Purity Analysis (GC-MS) Decision Impurity Type? Purity Analysis (GC-MS)->Decision Fractional Distillation Fractional Distillation Purified Product Purified Product Fractional Distillation->Purified Product Column Chromatography Column Chromatography Column Chromatography->Purified Product Decision->Fractional Distillation Closely Boiling Decision->Column Chromatography Polar Impurities Final Purity Check (GC-MS) Final Purity Check (GC-MS) Purified Product->Final Purity Check (GC-MS) Storage Storage Final Purity Check (GC-MS)->Storage

Caption: Decision workflow for selecting the appropriate purification technique.

Fractional_Distillation_Troubleshooting Low Purity Low Purity Check Column Efficiency Check Column Efficiency Low Purity->Check Column Efficiency Cause Reduce Distillation Rate Reduce Distillation Rate Low Purity->Reduce Distillation Rate Cause Insulate Column Insulate Column Low Purity->Insulate Column Cause Discoloration Discoloration Thermal Decomposition Thermal Decomposition Discoloration->Thermal Decomposition Cause Isomer Contamination Isomer Contamination Similar Boiling Points Similar Boiling Points Isomer Contamination->Similar Boiling Points Cause Use Packed Column Use Packed Column Check Column Efficiency->Use Packed Column Solution 1-2 drops/sec 1-2 drops/sec Reduce Distillation Rate->1-2 drops/sec Solution Glass Wool/Foil Glass Wool/Foil Insulate Column->Glass Wool/Foil Solution Vacuum Distillation Vacuum Distillation Thermal Decomposition->Vacuum Distillation Solution Add Stabilizer Add Stabilizer Thermal Decomposition->Add Stabilizer Solution High-Efficiency Fractional Distillation High-Efficiency Fractional Distillation Similar Boiling Points->High-Efficiency Fractional Distillation Solution

Caption: Troubleshooting common issues in fractional distillation.

References

Technical Support Center: Optimizing Substitutions on 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for substitutions on 1,1,3-trichloropropene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging substrate in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule?

A1: this compound possesses two distinct electrophilic centers that are susceptible to nucleophilic attack. The key to mastering its chemistry is understanding the competition between these two sites:

  • C3 (Allylic Carbon): This carbon is attached to a chlorine atom and is part of an allylic system. It is the site for direct nucleophilic substitution (SN).

  • C1 (Vinylic Carbon): This carbon is part of the dichlorovinyl group (=CCl2). Attack at this site leads to a nucleophilic substitution with allylic rearrangement (SN').[1]

Q2: What is the mechanistic difference between an SN and an SN' reaction with this substrate?

A2: The pathway your reaction takes determines the final structure of your product.

  • SN (Direct Substitution): The nucleophile directly attacks the C3 carbon, displacing the chloride leaving group. The double bond remains between C1 and C2. This is a classic allylic substitution.

  • SN' (Substitution with Allylic Rearrangement): The nucleophile attacks the C1 vinylic carbon. This attack prompts a rearrangement where the double bond shifts to between C2 and C3, and the chloride ion is ejected from the C3 position.[1] This is also known as a vinylic substitution with concomitant allylic rearrangement. An example is the reaction of 3,3,3-trichloro-1-propene with methoxide to form 1,1-dichloro-3-methoxy-1-propene, which proceeds via an SN2' mechanism.[2]

Q3: How does the choice of nucleophile influence the reaction's outcome?

A3: The regioselectivity is heavily dependent on the electronic properties of the nucleophile, often described by Hard/Soft Acid/Base (HSAB) theory.

  • Hard Nucleophiles (e.g., alkoxides, primary/secondary amines): These nucleophiles are typically small, highly electronegative, and have a high charge density. They tend to favor the SN pathway, attacking the harder electrophilic center at the allylic C3 carbon.[1]

  • Soft Nucleophiles (e.g., thiolates, cyanides): These nucleophiles are larger, more polarizable, and have a more diffuse charge. They generally favor the SN' pathway by attacking the softer electrophilic center at the C1 carbon of the double bond.[1]

Q4: What is the role of the solvent in controlling these substitution reactions?

A4: The solvent does more than just dissolve reactants; it actively influences the reaction pathway and rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred as they can solvate the cation of a nucleophilic salt while leaving the anion relatively "bare" and highly reactive. Acetonitrile (CH3CN) has been shown to be an excellent medium for allylic substitutions, often leading to higher yields and shorter reaction times compared to less polar solvents like toluene or dioxane.[3]

  • Polar Protic Solvents (e.g., water, alcohols): These can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction. However, in some cases, biphasic systems using water are necessary, especially when using aqueous solutions of nucleophiles.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally less effective for ionic nucleophiles but may be used in specific cases, sometimes requiring higher temperatures.[3]

Q5: When is a phase-transfer catalyst (PTC) required for this reaction?

A5: A phase-transfer catalyst is essential when your nucleophile and substrate are in different, immiscible phases. This is common when using an ionic nucleophile (e.g., sodium cyanide, potassium hydroxide) dissolved in an aqueous phase with this compound in an organic solvent. The PTC, typically a quaternary ammonium salt, acts like a detergent, transporting the nucleophile from the aqueous phase to the organic phase where it can react with the substrate.[5][6][7] This technique can dramatically increase reaction rates, improve yields, and eliminate the need for harsh, expensive, or anhydrous solvents.[6][8]

Visualizing the Competing Reaction Pathways

The choice between the SN and SN' pathway is the central challenge in optimizing these reactions. The following diagram illustrates this fundamental competition.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants This compound + Nucleophile (Nu⁻) SN_Pathway S_N Pathway (Direct Substitution) Reactants->SN_Pathway Favored by Hard Nucleophiles (e.g., RO⁻, R₂NH) SN_Prime_Pathway S_N' Pathway (Allylic Rearrangement) Reactants->SN_Prime_Pathway Favored by Soft Nucleophiles (e.g., RS⁻, CN⁻) SN_Product Cl₂C=CH-CH₂-Nu SN_Pathway->SN_Product SN_Prime_Product Nu-CCl₂-CH=CH₂ SN_Prime_Pathway->SN_Prime_Product

Caption: Competing SN and SN' pathways for this compound.

Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section addresses common issues in a Q&A format.

Q: My reaction is not proceeding, or the yield is very low. What should I check first?

A: Start by verifying the fundamentals. Is your nucleophile sufficiently reactive? If using a neutral nucleophile like a thiol or alcohol, it must be deprotonated by a base (e.g., NaH, K2CO3) to form the more potent nucleophilic anion (thiolate or alkoxide).[1][9][10] Also, ensure your solvent is anhydrous if using moisture-sensitive reagents like NaH. If the issue persists, consider increasing the temperature or using a more polar aprotic solvent like DMF to enhance reactivity.

Q: I'm getting a mixture of products. How can I improve the regioselectivity?

A: A mixture of products indicates that both SN and SN' pathways are occurring. To favor one over the other:

  • To favor SN (attack at C3): Use a harder nucleophile if possible. Lowering the reaction temperature often increases selectivity.

  • To favor SN' (attack at C1): Use a softer nucleophile. Sometimes, the presence of a specific catalyst can steer the reaction.

  • Solvent Choice: The polarity of the solvent can modulate the interaction between the nucleophile and the two electrophilic sites. Experimenting with solvents of different polarities (e.g., switching from THF to acetonitrile) can significantly alter the product ratio.[11]

Q: My reaction is producing a black tar-like substance. What is happening?

A: Tar formation is often a sign of polymerization or extensive decomposition. This is common at elevated temperatures. This compound can be unstable under harsh conditions.[12] The primary solution is to run the reaction at a lower temperature (starting at 0 °C or even -20 °C is a good practice) and ensure it is conducted under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions.

Q: I'm observing elimination byproducts. How can I prevent this?

A: Elimination (dehydrochlorination) competes with substitution, especially when using strong, sterically hindered bases or nucleophiles like t-butoxide.[10][13] To minimize elimination:

  • Use a less sterically hindered nucleophile/base.

  • Employ a less basic but still potent nucleophile (e.g., use a thiolate instead of an alkoxide if the target molecule allows).

  • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Quick Reference Troubleshooting Table
Problem EncounteredProbable Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inappropriate solvent.4. Two-phase reaction without a PTC.1. Deprotonate the nucleophile with a suitable base (e.g., NaH, K2CO3).2. Gradually increase temperature (e.g., from 0 °C to room temp, then to 40-50 °C).3. Switch to a more polar aprotic solvent (e.g., THF -> CH3CN -> DMF).4. Add a phase-transfer catalyst (e.g., TBAB) for aqueous/organic mixtures.[7]
Poor Regioselectivity (Mixture of SN and SN' Products) 1. Nucleophile has intermediate hard/soft character.2. Reaction temperature is too high, reducing selectivity.1. Lower the reaction temperature significantly (e.g., to 0 °C or below).2. Change the solvent to alter the relative reactivity of the electrophilic sites.[11]3. If possible, modify the nucleophile to be distinctly harder or softer.
Formation of Elimination Products (e.g., Dienes/Alkynes) 1. Nucleophile is too basic (e.g., t-butoxide).2. High reaction temperature favoring elimination.1. Use a less basic nucleophile (e.g., switch from RO⁻ to RS⁻).2. Use a less hindered nucleophile (e.g., methoxide instead of t-butoxide).3. Run the reaction at a lower temperature.
Polymerization / Tar Formation 1. Reaction temperature is too high.2. Presence of radical initiators (light, oxygen).3. Presence of strong Lewis acids promoting side reactions.[14]1. Drastically reduce the reaction temperature.2. Ensure the reaction is run under an inert atmosphere (N2 or Ar) and protected from light.3. Purify reagents and solvents to remove catalytic impurities.

Experimental Protocols

These protocols serve as validated starting points. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: SN' Substitution with a Soft Nucleophile (Thiophenol)

This protocol is adapted from established methodologies for similar substrates and prioritizes the SN' pathway.[1]

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Nucleophile Activation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the suspension via a syringe.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution, indicating the complete formation of the sodium thiophenoxide salt.

  • Substrate Addition: To this solution, add this compound (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: SN Substitution with a Hard Nucleophile (Sodium Methoxide)

This protocol is designed to favor direct substitution at the allylic position.[1]

  • Reaction Setup: Under an inert atmosphere (N2), dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Add sodium methoxide (1.1 eq), either as a solid portion-wise or as a solution in methanol, ensuring the temperature remains at or below 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-3 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate carefully at reduced pressure (the product may be volatile). Further purification can be achieved by distillation or column chromatography.

Troubleshooting Flowchart

This diagram provides a logical sequence for diagnosing and solving common experimental problems.

G Start Reaction Start Check_Conversion Monitor Reaction (TLC/GC-MS). Is conversion >90%? Start->Check_Conversion Low_Conversion Problem: Low/No Conversion Check_Conversion->Low_Conversion No Analyze_Products Analyze Crude Product Mixture. Is desired product the major component? Check_Conversion->Analyze_Products Yes Action_Temp Increase Temperature Incrementally (e.g., 0°C -> RT -> 40°C) Low_Conversion->Action_Temp Action_Temp->Check_Conversion Action_Solvent Switch to More Polar Aprotic Solvent (e.g., DMF) Action_Temp->Action_Solvent Action_PTC If biphasic, add PTC (e.g., TBAB) Action_Solvent->Action_PTC Mixture Problem: Mixture of Isomers Analyze_Products->Mixture No Check_Byproducts Are significant byproducts present? Analyze_Products->Check_Byproducts Yes Action_Temp_Selectivity Lower Reaction Temperature (e.g., RT -> 0°C -> -20°C) Mixture->Action_Temp_Selectivity Action_Temp_Selectivity->Analyze_Products Action_Solvent_Selectivity Screen Different Solvents Action_Temp_Selectivity->Action_Solvent_Selectivity Elimination Problem: Elimination Products Check_Byproducts->Elimination Elimination? Polymer Problem: Polymerization / Tar Check_Byproducts->Polymer Polymer? Success Success: Proceed to Purification Check_Byproducts->Success No Action_Base Use Less Basic / Less Hindered Nucleophile Elimination->Action_Base Action_Base->Start Action_Conditions Lower Temperature Drastically. Ensure Inert Atmosphere. Polymer->Action_Conditions Action_Conditions->Start

Caption: A step-by-step flowchart for troubleshooting this compound substitutions.

References

Technical Support Center: Troubleshooting GC-MS Analysis of Chlorinated Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during these sensitive analyses. Here, we move beyond simple procedural lists to explain the causality behind experimental observations and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during the GC-MS analysis of chlorinated hydrocarbons.

FAQ 1: Why am I seeing poor peak shapes, specifically peak tailing, for my chlorinated hydrocarbon standards?

Answer: Peak tailing in the analysis of chlorinated hydrocarbons is a frequent issue that can compromise the accuracy of your quantification.[1] It is often a result of active sites within the GC system, improper method parameters, or contamination.[1][2]

  • Active Sites: Chlorinated hydrocarbons can interact with active sites, such as silanols, in the inlet liner, the GC column, or even the ion source.[3][4] This interaction leads to a portion of the analyte molecules being retained longer, causing the characteristic tailing.[2]

  • Contamination: The use of chlorinated solvents like dichloromethane (DCM) can lead to the formation of ferrous chloride in the ion source, creating adsorptive surfaces that cause significant peak tailing.[5][6]

  • Improper Injection Technique: A slow or choppy injection can lead to a broad initial band of analytes on the column, resulting in tailing peaks.[7]

  • Column Issues: A contaminated or degraded GC column can also be a significant source of peak tailing.[8]

Quick Fix:

  • Inlet Maintenance: Start by replacing the inlet liner with a new, deactivated one. Using liners with glass wool can aid in vaporization but ensure the wool is also deactivated.[7]

  • Column Maintenance: Trim the first 10-20 cm of the column from the inlet side to remove any accumulated non-volatile residues or degraded stationary phase.[1][8]

  • Check for Leaks: Ensure all fittings and connections are secure to prevent air leaks, which can degrade the column's stationary phase.[7]

FAQ 2: My sensitivity for chlorinated hydrocarbons is low and inconsistent. What are the likely causes?

Answer: Low and inconsistent sensitivity is a critical issue that can prevent the detection of trace-level analytes. Several factors can contribute to this problem.

  • Ion Source Contamination: A dirty ion source is a primary cause of reduced sensitivity. Over time, non-volatile sample components and column bleed can coat the source surfaces, leading to inefficient ionization.[9]

  • Improper Ionization Mode: For many chlorinated compounds, Electron Capture Negative Ionization (ECNI) can provide significantly higher sensitivity compared to standard Electron Ionization (EI).[10][11]

  • Suboptimal GC Parameters: Incorrect inlet temperature, carrier gas flow rate, or oven temperature program can lead to poor analyte transfer and peak broadening, which in turn reduces peak height and sensitivity.[12]

  • Leaks in the System: Air leaks in the GC or MS system can lead to a high background signal and reduced sensitivity.[13]

Quick Fix:

  • Ion Source Cleaning: If you observe a gradual decrease in sensitivity over time, cleaning the ion source is often necessary.[5][9]

  • Optimize MS Parameters: Ensure your MS is properly tuned. For enhanced sensitivity with chlorinated compounds, consider using an ECNI source if available.[10][11]

  • Leak Check: Perform a thorough leak check of the entire system, from the gas lines to the MS analyzer.

FAQ 3: I'm observing extraneous peaks in my chromatograms that are not present in my standards. What is the source of this contamination?

Answer: Ghost peaks or extraneous peaks are a common sign of contamination within your GC-MS system.

  • Carryover from Previous Injections: High-concentration samples can leave residues in the syringe, inlet liner, or the front of the GC column, which then elute in subsequent runs.

  • Contaminated Solvents or Reagents: The solvents used for sample preparation and injection can be a source of contamination.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and discrete peaks.[14][15][16] Common bleed ions for polysiloxane-based columns are m/z 207 and 281.[15]

  • Septum Bleed: Particles from the inlet septum can be introduced into the liner during injection and subsequently elute.

Quick Fix:

  • Run a Blank: Inject a vial of your solvent to confirm if the contamination is from the solvent or the system.

  • Bake Out the Column: Condition the column at a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) for a few hours to remove contaminants.[17]

  • Replace Consumables: Change the inlet liner and septum.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving more complex issues.

Guide 1: Systematic Troubleshooting of Severe Peak Tailing

Severe peak tailing can be a multifaceted problem. This guide provides a logical workflow to identify and resolve the root cause.

Step 1: Isolate the Source of the Problem

The first step is to determine whether the issue lies with the sample, the GC, or the MS.

  • Protocol:

    • Prepare a fresh, known-good standard of a chlorinated hydrocarbon in a high-purity solvent.

    • Inject the standard. If the peak tailing persists, the problem is likely within the instrument.

    • If the peak shape is good, the issue may be with your original sample matrix or preparation.

Step 2: Investigate the GC Flow Path

If the instrument is the suspected source, systematically check the components of the GC flow path.

  • Protocol:

    • Inlet Maintenance:

      • Vent the instrument and allow the inlet to cool.

      • Replace the inlet liner and septum. An Ultra Inert liner is recommended for active compounds.[3]

      • Reassemble the inlet and perform a leak check.

    • Column Maintenance:

      • Trim 10-20 cm from the front of the column.[1][8]

      • Reinstall the column, ensuring the correct insertion depth into the inlet and detector.[7][8]

      • Condition the column according to the manufacturer's instructions.

    • Re-analyze the standard. If peak tailing is resolved, the issue was with the inlet consumables or the front of the column.

Step 3: Evaluate the Mass Spectrometer

If peak tailing continues after addressing the GC flow path, the MS ion source may be the culprit, especially if chlorinated solvents have been used.[5][6]

  • Protocol:

    • Diagnose Ion Source Contamination: Scan the MS background for the isotopic pattern of ferrous chloride (FeCl2+).[5][6]

    • Clean the Ion Source: If contamination is suspected or confirmed, vent the MS and perform a thorough cleaning of the ion source components according to the manufacturer's guide.

    • Re-evaluate Performance: After reassembly and pump-down, analyze the standard again.

Logical Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Severe Peak Tailing Observed check_standard Inject Fresh, Known-Good Standard start->check_standard is_instrument Tailing Persists? check_standard->is_instrument sample_issue Investigate Sample Matrix/Preparation is_instrument->sample_issue No inlet_maintenance Replace Inlet Liner & Septum is_instrument->inlet_maintenance Yes column_maintenance Trim Column Inlet inlet_maintenance->column_maintenance reanalyze1 Re-analyze Standard column_maintenance->reanalyze1 tailing_resolved1 Tailing Resolved? reanalyze1->tailing_resolved1 inlet_column_issue Issue was Inlet Consumables or Column Front tailing_resolved1->inlet_column_issue Yes check_ms Suspect MS Ion Source tailing_resolved1->check_ms No clean_source Clean Ion Source check_ms->clean_source reanalyze2 Re-analyze Standard clean_source->reanalyze2 tailing_resolved2 Tailing Resolved? reanalyze2->tailing_resolved2 source_issue Issue was Ion Source Contamination tailing_resolved2->source_issue Yes contact_support Contact Technical Support tailing_resolved2->contact_support No

Caption: A step-by-step workflow for diagnosing and resolving severe peak tailing.

Guide 2: Enhancing Sensitivity for Trace-Level Chlorinated Hydrocarbons

Achieving low detection limits is crucial for many applications involving chlorinated hydrocarbons. This guide outlines strategies to maximize sensitivity.

Step 1: Optimize Sample Preparation and Injection

The first step to improving sensitivity is to ensure the maximum amount of analyte reaches the detector in a concentrated band.

  • Sample Concentration: Techniques like solid-phase microextraction (SPME) or purge-and-trap can significantly increase the concentration of analytes prior to injection.[9]

  • Injection Technique:

    • Splitless Injection: For trace-level analysis, splitless injection is preferred as it directs nearly the entire sample onto the column.[9]

    • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for large volume injection by evaporating the solvent before transferring the analytes to the column, which can enhance sensitivity by one to two orders of magnitude compared to splitless injection.[12]

Step 2: Method Parameter Optimization

Fine-tuning your GC-MS method parameters is critical for sensitivity.

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the analytes without causing thermal degradation.[18] A temperature of 250 °C is often a good starting point, but optimization may be required.[19]

  • Carrier Gas Flow: An optimal carrier gas flow rate ensures efficient transfer of analytes through the column and sharp peaks.

  • Oven Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds and increase peak height.

Step 3: Detector and Data Acquisition Settings

Proper detector setup and data acquisition parameters are essential for maximizing the signal-to-noise ratio.

  • Detector Choice: As mentioned, ECNI can be highly sensitive for halogenated compounds.[9] High-resolution mass spectrometry (HRMS) can also improve sensitivity by reducing background noise.[11]

  • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only a few characteristic ions for your target analytes (SIM mode) significantly increases the dwell time on those ions, thereby improving the signal-to-noise ratio and sensitivity.[20]

  • Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument can provide even greater selectivity and sensitivity by monitoring a specific fragmentation of a precursor ion.[12]

Data Presentation: Recommended GC-MS Parameters for Common Chlorinated Hydrocarbons
CompoundInlet Temp (°C)Column TypeOven ProgramMS ModeQuantitation Ions (m/z)
Dichloromethane250DB-62440°C (2 min), 10°C/min to 200°CEI-SIM49, 84, 86
Trichloroethylene250DB-62440°C (2 min), 10°C/min to 220°CEI-SIM95, 130, 132
Tetrachloroethylene250DB-62445°C (2 min), 15°C/min to 240°CEI-SIM129, 164, 166
Hexachlorobenzene280DB-5ms60°C (1 min), 20°C/min to 300°CECNI-SIM284, 286

Note: These are starting parameters and should be optimized for your specific instrument and application.

Experimental Workflow for Sensitivity Enhancement

Sensitivity_Enhancement start Low Sensitivity Issue sample_prep Optimize Sample Preparation (e.g., SPME, Purge-and-Trap) start->sample_prep injection Optimize Injection Technique (e.g., Splitless, PTV) sample_prep->injection gc_params Optimize GC Parameters (Inlet Temp, Flow Rate, Oven Program) injection->gc_params ms_settings Optimize MS Settings (ECNI, SIM, MRM) gc_params->ms_settings data_acquisition Refine Data Acquisition (Dwell Time, Scan Speed) ms_settings->data_acquisition result Achieve Optimal Sensitivity data_acquisition->result

Caption: A workflow outlining the key steps for enhancing sensitivity in GC-MS analysis.

Section 3: Advanced Topics

Understanding and Mitigating Column Bleed

Column bleed is the natural degradation of the stationary phase at elevated temperatures, which can increase background noise and interfere with analyte detection.[14][16]

  • Causes:

    • High Temperatures: Operating a column near or above its maximum temperature limit accelerates degradation.[14][21]

    • Oxygen Exposure: Leaks in the system or impurities in the carrier gas can cause oxidative damage to the stationary phase, especially at high temperatures.[14][21]

  • Mitigation Strategies:

    • Use Low-Bleed Columns: Select columns specifically designed for MS applications, which have a more thermally stable stationary phase.[14][15]

    • Proper Conditioning: Always condition a new column according to the manufacturer's instructions to remove any volatile manufacturing residues.[17]

    • Ensure a Leak-Free System: Regularly check for leaks using an electronic leak detector.

    • Use High-Purity Gases and Traps: Employ high-purity carrier gas and install oxygen and moisture traps.[14]

References

Technical Support Center: Catalyst Selection for 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for enhancing the reactivity of 1,1,3-trichloropropene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile but challenging halogenated alkene in their synthetic pathways. My goal is to provide not just protocols, but the underlying logic and field-proven insights to help you make informed decisions in your experiments. This document is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Reactivity of this compound

Question: What are the primary challenges associated with the reactivity of this compound?

Answer: this compound (C₃H₃Cl₃) is a unique building block characterized by two distinct reactive sites: a vinylic gem-dichloro group (C=CCl₂) and an allylic chloride (-CH₂Cl).[1][2][3] The primary challenges stem from selectively activating one site over the other and overcoming the molecule's inherent steric and electronic properties.

  • Electron-Deficient Double Bond: The two chlorine atoms on the C1 position strongly withdraw electron density, making the double bond resistant to typical electrophilic additions but susceptible to nucleophilic attack or radical additions.

  • Competing Reaction Sites: The allylic chloride provides a classic site for nucleophilic substitution (Sₙ2) or elimination (E2) reactions. A key challenge is to direct a reaction to the desired site without unintended side reactions at the other. For instance, a strong base could initiate dehydrochlorination involving the allylic proton while a nucleophile could target the allylic carbon.

  • Steric Hindrance: The chlorine atoms create steric bulk around the double bond, which can hinder the approach of large reagents or catalyst complexes.

Understanding these characteristics is the first step in selecting a catalyst that can effectively navigate these challenges to achieve the desired transformation.

Section 2: Catalyst Selection for Dehydrochlorination

Question: I want to perform a dehydrochlorination reaction. What is the most effective catalytic approach?

Answer: Dehydrochlorination is a common and highly effective transformation for chlorinated hydrocarbons. For a substrate like this compound, which is insoluble in aqueous bases, Phase-Transfer Catalysis (PTC) is the industry-standard and most robust method.[4][5]

A phase-transfer catalyst acts as a shuttle, transporting a reactant (like the hydroxide anion, OH⁻) from an aqueous phase into the organic phase where the this compound resides.[6][7] This overcomes the phase incompatibility, dramatically accelerating the reaction under mild conditions.

Question: How do I select the right Phase-Transfer Catalyst?

Answer: The choice of PTC is critical and depends on factors like thermal stability and solubility. Quaternary ammonium and phosphonium salts are the most common choices.[5][6]

  • Quaternary Ammonium Salts: (e.g., Tetra-n-butylammonium bromide, TBAB; Aliquat® 336). These are highly effective and widely used. The lipophilicity of the alkyl chains is crucial; chains that are too short won't allow the catalyst to enter the organic phase, while excessively long chains can make it difficult for the catalyst to return to theaqueous phase, effectively poisoning it.[7]

  • Quaternary Phosphonium Salts: (e.g., Hexadecyltributylphosphonium bromide). These salts are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[6]

Below is a comparative summary of common PTCs.

Catalyst TypeExample(s)Key Features & RationaleTypical Loading (mol%)
Quaternary Ammonium Salts Benzyltriethylammonium chloride, Tetra-n-butylammonium chloride, Methyltricaprylammonium chloride (Aliquat® 336)Excellent anion carriers, cost-effective, and suitable for moderate temperatures. The combination of aryl and alkyl groups can balance solubility.[4][6]0.5 - 5
Quaternary Phosphonium Salts Hexadecyltributylphosphonium bromideSuperior thermal stability compared to ammonium salts; ideal for reactions above 100 °C.[6]0.5 - 5
Crown Ethers 18-Crown-6Excellent for complexing alkali metal cations (like K⁺ from KOH), enhancing the "nakedness" and reactivity of the anion. Used more in research due to cost.[6]1 - 10

Question: My dehydrochlorination is slow or incomplete. What should I troubleshoot?

Answer: This is a common issue that can almost always be resolved by systematically checking key parameters.

  • Catalyst Choice & Purity: Is your PTC sufficiently lipophilic? For substrates like this compound, a catalyst like tetra-n-butylammonium or methyltributylammonium chloride is a good starting point.[6] Ensure the catalyst is not degraded.

  • Agitation Rate: The reaction occurs at the interface between the organic and aqueous phases. Insufficient stirring will result in a low interfacial area and a slow reaction rate. The system should be stirred vigorously to create a fine emulsion.

  • Base Concentration: The concentration of your aqueous base (e.g., NaOH, KOH) is critical. A higher concentration increases the driving force for the hydroxide ion to be transported into the organic phase.

  • Temperature: While many PTC reactions run at room temperature, gentle heating (e.g., 50-85 °C) can significantly increase the rate.[5] However, be mindful of the thermal stability of your catalyst and potential side reactions.

Below is a troubleshooting workflow to guide your experimental optimization.

G start Low Dehydrochlorination Yield/Rate stirring Is agitation vigorous enough to create an emulsion? start->stirring catalyst Is the PTC appropriate and active? stirring->catalyst Yes end_good Problem Resolved stirring->end_good No (Increase Stirring) base Is the aqueous base concentration sufficient (e.g., 30-50%)? catalyst->base Yes catalyst->end_good No (Select more lipophilic PTC, e.g., TBAB) temp Can the reaction temperature be safely increased? base->temp Yes base->end_good No (Increase Base Concentration) temp->end_good Yes (Increase Temperature to 50-85°C) temp->end_good No (Consider alternative catalyst)

Caption: Troubleshooting workflow for PTC dehydrochlorination.

Section 3: Catalyst Selection for C-C Cross-Coupling Reactions

Question: Can this compound be used in palladium-catalyzed cross-coupling reactions? Which catalysts should I screen?

Answer: Yes, absolutely. The gem-dichloroalkene moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, where it can function as a synthetic equivalent to a terminal alkyne.[8] This allows for the construction of valuable heteroaryl-substituted enynes and other complex structures. The key is to select a palladium catalyst system that can efficiently activate the C-Cl bonds.

For initial screening, a combination of a palladium(II) or palladium(0) precursor and a suitable phosphine ligand is recommended.[9][10][11]

Coupling ReactionRecommended Pd PrecursorRecommended LigandRecommended BaseRationale & Key Considerations
Suzuki-Miyaura Pd(OAc)₂, PdCl₂(dppf)SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and promoting reductive elimination.[9]
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃ (often part of precursor)Et₃N, DIPEATypically requires a copper(I) co-catalyst (e.g., CuI), though copper-free conditions with advanced ligands are possible.[9][12]
Heck Pd(OAc)₂, Pd₂(dba)₃P(o-tolyl)₃, P(t-Bu)₃Et₃N, K₂CO₃The choice of base and ligand is critical to control regioselectivity and prevent side reactions.[9]

Question: My palladium-catalyzed reaction is failing. What are the common causes?

Answer: Failure in palladium catalysis often points to issues with catalyst activity, substrate purity, or reaction conditions.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using properly degassed solvents. The appearance of black palladium metal precipitate is a classic sign of catalyst death.

  • Ligand Selection: C-Cl bond activation is more challenging than C-Br or C-I activation. If you see no reaction, switching to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos) can be highly effective.[12]

  • Base and Solvent Choice: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). The base must be suitable for the specific coupling reaction and soluble enough in the chosen solvent. Anhydrous solvents are a must.

  • Substrate Purity: Impurities in your this compound or coupling partner can poison the catalyst. Ensure starting materials are pure.

Here is a conceptual diagram of a generic Pd-catalyzed cross-coupling cycle involving a gem-dichloroalkene.

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII R-Pd(II)-Cl(L)₂ OA->PdII TM Transmetalation (e.g., with R'-B(OH)₂) PdII->TM PdII_R R-Pd(II)-R'(L)₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Product (R-R') RE->Product Substrate Substrate (R-Cl) Substrate->OA Reagent Reagent (e.g., R'-B(OH)₂) Reagent->TM Base Base Base->TM

Caption: Simplified Pd-catalyzed cross-coupling cycle.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Dehydrochlorination

This protocol describes a general procedure for the dehydrochlorination of a chlorinated organic substrate using a phase-transfer catalyst.

Materials:

  • This compound

  • Tetra-n-butylammonium bromide (TBAB)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Toluene or other suitable organic solvent

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

  • To the round-bottom flask, add this compound (1.0 eq) and toluene (2-3 mL per mmol of substrate).

  • In a separate beaker, prepare a 50% (w/w) aqueous solution of NaOH.

  • Add the phase-transfer catalyst, TBAB (0.02 eq, 2 mol%), to the reaction flask.

  • Begin vigorous stirring of the organic phase.

  • Slowly add the 50% NaOH solution (3.0 eq) to the flask.

  • Heat the mixture to 60 °C and maintain vigorous stirring. The reaction progress can be monitored by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by distillation.

Troubleshooting and Advanced Topics

Question: Are there any biocatalytic methods for transforming this compound?

Answer: While direct biocatalysis on this compound is not widely documented, extensive research on the related compound 1,2,3-trichloropropane (TCP) provides a strong precedent. Synthetic metabolic pathways using immobilized enzymes have been developed for the biodegradation of TCP into harmless glycerol.[13][14][15] These pathways typically involve a haloalkane dehalogenase to initiate the transformation, followed by a haloalcohol dehalogenase and an epoxide hydrolase.[15][16] Given the structural similarities, exploring the activity of engineered dehalogenases on this compound could be a promising area for green chemistry applications. Immobilized enzymes offer advantages in terms of stability and reusability.[15]

Question: What catalysts can be used for the reduction of this compound?

Answer: For reductive dechlorination, zero-valent metals are a primary choice. Studies on the related 1,2,3-trichloropropane have shown that granular zero-valent zinc (Zn(0)) is significantly more effective than zero-valent iron (Fe(0)).[17] The reaction with zinc proceeds at much faster rates and avoids the formation of problematic chlorinated intermediates.[17] Therefore, for laboratory-scale reduction of this compound, Zn(0) powder in a protic solvent like ethanol or acetic acid would be the recommended starting point. Additionally, supported nickel catalysts (e.g., Ni on γ-Alumina) have shown excellent activity for the selective dechlorination of other chloropropenes to propylene.[18]

References

Technical Support Center: Scale-Up of 1,1,3-Trichloropropene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1,1,3-Trichloropropene. This document is designed for researchers, chemists, and process engineers to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios, grounded in established chemical principles.

Section 1: Synthesis Overview & Core Mechanism

The most prevalent industrial synthesis of this compound involves the dehydrochlorination of 1,1,1,3-tetrachloropropane. This reaction can be performed under various conditions, including liquid-phase or vapor-phase, with or without a catalyst, or by using a basic solution.[1][2] The fundamental reaction is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed from the starting material.

The choice between these methods depends on desired selectivity, scale, and available equipment. Catalytic vapor-phase processes often offer high selectivity but require more specialized equipment, while liquid-phase reactions, particularly with a base, can be simpler to implement but may present challenges with byproduct formation and workup.[1][3]

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway CCl4 Carbon Tetrachloride (CCl4) TCPP 1,1,1,3-Tetrachloropropane (Precursor) CCl4->TCPP Addition Reaction [3] C2H4 Ethylene (C2H4) C2H4->TCPP TCP This compound (Target Product) TCPP->TCP Dehydrochlorination [1] HCl HCl (Byproduct) TCPP->HCl - HCl

Fig 1. Primary synthesis route to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The dehydrochlorination of 1,1,1,3-tetrachloropropane is the most widely adopted method.[1] This precursor is typically synthesized via the addition reaction of carbon tetrachloride to ethylene.[2] The dehydrochlorination step can be achieved through several routes:

  • Thermal Dehydrochlorination: Heating the liquid-phase 1,1,1,3-tetrachloropropane to temperatures of at least 175°C.[1]

  • Catalytic Vapor-Phase Dehydrochlorination: Passing the vaporized precursor over a catalyst, often iron-based, at elevated temperatures (e.g., 300-350°C).[1]

  • Base-Mediated Dehydrochlorination: Reacting 1,1,1,3-tetrachloropropane with an alkaline aqueous solution, such as sodium or potassium hydroxide.[2] This method often produces a mixture of isomers.

Q2: What are the critical process parameters to control during a catalytic dehydrochlorination?

A2: For catalytic processes, especially in the vapor phase, the most critical parameters are temperature , residence time , and catalyst integrity .

  • Temperature: Directly influences reaction rate and selectivity. Excessively high temperatures can lead to unwanted side reactions like coking or the formation of different isomers. For iron-based catalysts, temperatures around 300-350°C are often cited.[1]

  • Residence Time: The duration the reactant spends in contact with the catalyst. A shorter residence time may lead to incomplete conversion, while a longer time can increase the likelihood of byproduct formation. This is controlled by the flow rate of the reactant over the catalyst bed.

  • Catalyst Integrity: The catalyst can deactivate over time due to fouling or poisoning. Ensuring the feed is free of impurities and periodically regenerating or replacing the catalyst are crucial for maintaining consistent performance.

Q3: When using a base-mediated method, what is a phase-transfer catalyst and why is it used?

A3: In a base-mediated dehydrochlorination, the reaction occurs between an organic substrate (1,1,1,3-tetrachloropropane), which is insoluble in water, and a base (like NaOH) dissolved in an aqueous solution. This creates a two-phase system with a very slow reaction rate because the reactants are in separate phases. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetra-n-butylammonium chloride), is used to solve this problem.[3] The PTC transports the hydroxide ions (OH-) from the aqueous phase into the organic phase, allowing them to react with the tetrachloropropane. This dramatically increases the reaction rate.

Section 3: Troubleshooting Guide for Scale-Up

Issue 1: Low Yield and Poor Selectivity

Q: My reaction yield is high at the lab scale, but upon scaling up, the yield of this compound drops and I'm seeing a significant increase in the isomeric byproduct, 3,3,3-Trichloropropene. What is the cause?

A: This is a classic scale-up challenge often rooted in heat and mass transfer limitations.

Causality & Explanation: Dehydrochlorination reactions can be exothermic, and larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized "hot spots" within the reactor.

  • Isomerization: The formation of 3,3,3-trichloropropene is often favored at higher temperatures.[2] Hot spots in a large reactor can promote this unwanted isomerization, decreasing the selectivity for your target 1,1,3-isomer.

  • Inadequate Mixing: In base-mediated reactions, poor mixing at a larger scale prevents efficient contact between the organic substrate, the aqueous base, and the phase-transfer catalyst. This leads to incomplete conversion and can also contribute to localized overheating.

Troubleshooting & Optimization Steps:

  • Improve Heat Management:

    • Ensure your reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is circulating at a sufficient rate.

    • Consider using a reactor with internal cooling coils for larger volumes.

    • For base-mediated reactions, control the rate of addition of the base. A slow, controlled addition allows the cooling system to keep up with the heat generated.[4]

  • Enhance Agitation:

    • Verify that the agitator (stirrer) design is appropriate for the vessel geometry and fluid viscosity. Baffles within the reactor are critical to ensure turbulent, effective mixing and prevent vortexing.

    • Increase the agitation speed, but monitor for excessive splashing or emulsion formation, which can complicate workup.

  • Optimize Reaction Temperature:

    • A Japanese patent suggests that for base-mediated dehydrochlorination, maintaining a reaction temperature of 85°C or higher after reaching at least 70% conversion can improve selectivity and reduce reaction time.[2] This indicates a narrow optimal temperature window that must be precisely controlled.

Issue 2: Formation of High-Boiling Point Byproducts

Q: My crude product analysis shows the presence of high-boiling point compounds, such as pentachlorocyclohexene, which were not significant in my lab-scale runs. How can I prevent their formation?

A: The formation of these high-boiling compounds is often a result of side reactions catalyzed by Lewis acids, which become more pronounced under the extended reaction times or higher temperatures common in scaled-up processes.

Causality & Explanation: Iron chlorides (like FeCl₃), which can be used as catalysts or form from the reaction of HCl byproduct with steel reactors, are Lewis acids.[5] These can catalyze dimerization or oligomerization of the trichloropropene product, leading to heavier, high-boiling impurities.

Troubleshooting & Optimization Steps:

  • Control Moisture Content: Research has shown that adding a controlled amount of water can inhibit the formation of these high-boiling compounds when using an FeCl₃ catalyst. The water is believed to moderate the catalyst's activity, improving selectivity towards the desired this compound.[5] The suggested weight ratio of H₂O to the starting material is in the range of 0.01% to 1%.[5]

  • Material of Construction: If possible, use glass-lined or corrosion-resistant alloy (e.g., Hastelloy) reactors to minimize the formation of metal halide catalysts from reactor wall corrosion by the HCl byproduct.

  • Reactive Distillation: For catalytic processes, consider a reactive distillation setup. In this configuration, the this compound product is distilled out of the reaction mixture as it is formed.[6] This minimizes its residence time in the reactor, significantly reducing the opportunity for it to participate in side reactions that form heavy byproducts.

Issue 3: Difficult Phase Separation During Workup

Q: In my base-mediated reaction, separating the organic product layer from the aqueous layer is extremely slow at a larger scale, and I'm getting a persistent emulsion. How can I achieve a clean and fast phase split?

A: This is a common issue related to the choice and concentration of the phase-transfer catalyst (PTC), which often has surfactant-like properties.

Causality & Explanation: Many effective PTCs can also act as emulsifiers, especially at higher concentrations or with vigorous agitation. While good mixing is needed for the reaction, it can create a stable emulsion that is difficult to break, trapping product and complicating the workup.

Troubleshooting & Optimization Steps:

  • Select an Optimal PTC: Research indicates that the Hydrophile-Lipophile Balance (HLB) of the PTC is critical. Using a PTC with an HLB value between 6 and 11, such as tetra-n-butylammonium chloride, has been shown to promote rapid layer separation without compromising reaction conversion.[3]

  • Optimize PTC Concentration: Use the minimum effective concentration of the PTC. Run small-scale experiments to determine the lowest catalyst loading that provides an acceptable reaction rate.

  • Workup Procedure:

    • Allow the mixture to settle without agitation for a sufficient period after the reaction is complete.

    • Adding a small amount of a saturated brine (NaCl) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Gentle warming of the mixture can sometimes decrease the viscosity and aid in phase separation.

Section 4: Key Experimental Protocols

Protocol 1: Base-Mediated Dehydrochlorination with Phase-Transfer Catalyst

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, condenser, thermocouple, and a controlled addition pump. Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 1,1,1,3-tetrachloropropane (1.0 eq) and tetra-n-butylammonium chloride (0.01-0.02 eq).

  • Reaction: Begin agitation and heat the mixture to the target temperature (e.g., 70-75°C).[4]

  • Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) (1.1 eq) via the addition pump over 2-3 hours, carefully monitoring the internal temperature. Maintain the temperature within ±2°C of the setpoint using the reactor jacket.

  • Digestion: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by GC analysis of aliquots from the organic layer.

  • Workup:

    • Stop agitation and cool the mixture to room temperature.

    • Allow the layers to separate. If an emulsion persists, add saturated NaCl solution.

    • Separate the lower organic layer.

    • Wash the organic layer with water to remove residual salts and base.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under vacuum to separate it from unreacted starting material and isomers.

Fig 2. Workflow for base-mediated synthesis of this compound.

Section 5: Data Summary & Reference Tables

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 2567-14-8[7]
Molecular Formula C₃H₃Cl₃[7]
Molecular Weight 145.41 g/mol [7]
Boiling Point ~131.6 °C[8]
Density ~1.367 g/cm³[8]
Flash Point ~48.9 °C[8]

Table 2: Comparison of Synthesis Methods

MethodTypical Temp.Catalyst/ReagentKey AdvantagesKey Scale-Up Challenges
Liquid-Phase Thermal > 175°CNoneSimple process, no catalyst cost.High energy cost, potential for byproduct formation.[1]
Vapor-Phase Catalytic 300-350°CIron-based (e.g., FeCl₃)High selectivity, continuous process possible.Requires specialized high-temp equipment, catalyst deactivation.[1]
Base-Mediated (PTC) 40-90°CNaOH/KOH, PTCLower temperature, uses common equipment.Isomer formation, workup/phase separation, waste stream.[2][3]

References

Technical Support Center: Synthesis of 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,3-trichloropropene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The predominant method for synthesizing this compound is through the dehydrochlorination of its precursor, 1,1,1,3-tetrachloropropane.[1][2][3] This precursor is typically synthesized via the addition reaction of carbon tetrachloride to ethylene.[3][4]

Q2: I am observing a significant amount of an isomeric impurity. What is it likely to be?

A2: The most common isomeric impurity is 3,3,3-trichloropropene.[3][5] It is often co-produced during the dehydrochlorination of 1,1,1,3-tetrachloropropane. The ratio of these isomers is highly dependent on the reaction conditions.

Q3: My reaction is producing high-boiling point residues. What could be the cause?

A3: The formation of high-boiling point byproducts, such as pentachlorocyclohexene and/or hexachlorocyclohexane, can occur, particularly when using Lewis acid catalysts like iron(III) chloride (FeCl₃) for the dehydrochlorination.[6]

Q4: Can the dehydrochlorination be performed without a strong base?

A4: Yes, dehydrochlorination of 1,1,1,3-tetrachloropropane can be achieved thermally at elevated temperatures (at least 175°C) in the liquid phase or through vapor-phase catalytic dehydrochlorination using an iron-based catalyst.[2]

Q5: What is the role of a phase transfer catalyst in this synthesis?

A5: In biphasic systems where an aqueous alkaline solution is used for dehydrochlorination, a phase transfer catalyst is employed to facilitate the reaction between the water-insoluble 1,1,1,3-tetrachloropropane and the aqueous base.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Guide 1: High Levels of 3,3,3-Trichloropropene Isomer

Problem: Your final product contains an unacceptably high concentration of the 3,3,3-trichloropropene isomer, leading to purification challenges.

Root Cause Analysis: The dehydrochlorination of 1,1,1,3-tetrachloropropane can proceed through two different elimination pathways, leading to the formation of both this compound and 3,3,3-trichloropropene. The reaction conditions, particularly the base and temperature, can influence the selectivity of this reaction. For instance, dehydrochlorination with ethanolic potassium hydroxide can produce a mixture of both isomers.[1] Isomerization of 3,3,3-trichloropropene to the desired this compound can be achieved using various catalysts, but this adds an extra step to the process.[1]

Workflow for Minimizing Isomeric Impurity Formation

cluster_0 Synthesis of 1,1,1,3-Tetrachloropropane cluster_1 Dehydrochlorination & Impurity Control Ethylene Ethylene Reaction_1 Addition Reaction Ethylene->Reaction_1 Carbon_Tetrachloride Carbon_Tetrachloride Carbon_Tetrachloride->Reaction_1 Tetrachloropropane 1,1,1,3-Tetrachloropropane Reaction_1->Tetrachloropropane Dehydrochlorination Dehydrochlorination Tetrachloropropane->Dehydrochlorination Product_Mixture Crude Product (1,1,3-TCP & 3,3,3-TCP) Dehydrochlorination->Product_Mixture Isomerization Catalytic Isomerization (Optional) Product_Mixture->Isomerization Final_Product Purified this compound Product_Mixture->Final_Product Direct Purification Isomerization->Final_Product TCP This compound Side_Reactions Dimerization/ Cyclization TCP->Side_Reactions Anhydrous conditions FeCl3 FeCl3 Catalyst FeCl3->Side_Reactions High_Boilers High-Boiling Impurities (e.g., Pentachlorocyclohexene) Side_Reactions->High_Boilers Water Water (H₂O) Inhibition Inhibition of Side Reactions Water->Inhibition Inhibition->Side_Reactions

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,1,3-Trichloropropene and 1,2,3-Trichloropropene: A Mechanistic and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chlorinated hydrocarbons, the subtle shift in the position of a chlorine atom can dramatically alter the reactivity and synthetic utility of a molecule. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 1,1,3-trichloropropene and 1,2,3-trichloropropene. By examining their structural nuances and the resulting electronic effects, we will dissect their behavior in key organic reactions, supported by available experimental data and established mechanistic principles.

Structural and Electronic Profiles: The Foundation of Reactivity

The reactivity of these isomers is fundamentally dictated by the location of the chlorine atoms relative to the carbon-carbon double bond. This positioning determines whether the C-Cl bond exhibits vinylic or allylic character, a distinction crucial to understanding their chemical behavior.

  • This compound: This isomer possesses two vinylic chlorine atoms bonded to one of the sp² hybridized carbons of the double bond, and one allylic chlorine atom attached to the sp³ hybridized carbon adjacent to the double bond.

  • 1,2,3-Trichloropropene: This isomer features one vinylic chlorine, one allylic chlorine, and a third chlorine atom also attached to a carbon of the double bond.

The key difference lies in the hybridization of the carbon atom to which the chlorine is attached. Vinylic C(sp²)-Cl bonds are generally stronger and less prone to breaking than allylic C(sp³)-Cl bonds. This is due to the greater s-character of the sp² hybrid orbital, which results in a shorter, stronger bond. Furthermore, the lone pairs on a vinylic chlorine can participate in resonance with the π-system of the double bond, imparting partial double-bond character to the C-Cl bond and further strengthening it.[1][2] Conversely, the allylic C-Cl bond is weakened and more susceptible to cleavage, as the resulting allylic carbocation is stabilized by resonance.[1][3]

Table 1: Key Physical and Structural Properties

PropertyThis compound1,2,3-Trichloropropene
CAS Number 2567-14-896-19-5
Molecular Formula C₃H₃Cl₃C₃H₃Cl₃
Molar Mass 145.41 g/mol 145.41 g/mol
Boiling Point ~131.55 °C[4]~142-145 °C[5]
Density ~1.367 g/cm³[4]~1.412-1.43 g/cm³[5]
Key Structural Features 2 Vinylic Cl, 1 Allylic Cl1 Vinylic Cl, 1 Allylic Cl, 1 additional Cl on the double bond

Comparative Reactivity in Key Organic Transformations

The structural differences outlined above manifest in distinct reactivity patterns in various chemical reactions.

Nucleophilic Substitution: A Tale of Two Halides

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the trichloropropene isomers exhibit markedly different behavior in these transformations.

This compound: The presence of a highly reactive allylic chlorine atom makes this isomer significantly more susceptible to nucleophilic attack at the C3 position. The reaction likely proceeds through an Sₙ2 or Sₙ1 mechanism, with the latter being favored if a stable, resonance-stabilized allylic carbocation can be formed. The vinylic chlorines are generally unreactive towards nucleophilic substitution under normal conditions due to the strong C(sp²)-Cl bond.[1]

1,2,3-Trichloropropene: This isomer also contains an allylic chlorine at the C3 position, rendering it reactive towards nucleophiles. However, the electronic landscape is more complex due to the presence of chlorine atoms on both carbons of the double bond. The electron-withdrawing inductive effect of the vinylic chlorine at C1 and the chlorine at C2 can influence the stability of the potential allylic carbocation intermediate, potentially affecting the reaction rate compared to this compound. Studies on the related compound 1,3-dichloropropene have shown that the allylic chlorine readily undergoes Sₙ2 nucleophilic substitution.[6][7]

Experimental Protocol: Comparative Hydrolysis Rate Determination

To quantify the difference in susceptibility to nucleophilic substitution, a comparative hydrolysis experiment can be conducted.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound and 1,2,3-trichloropropene in an aqueous-organic solvent mixture.

Methodology:

  • Prepare stock solutions of this compound and 1,2,3-trichloropropene of known concentration in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7).

  • Initiate the reaction by adding a small aliquot of the trichloropropene stock solution to the buffered aqueous solution in a thermostated reaction vessel at a constant temperature (e.g., 50 °C). The final solution should have a high water content to ensure pseudo-first-order kinetics.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by adding a suitable quenching agent or rapidly cooling).

  • Extract the remaining trichloropropene from the aqueous phase using an appropriate organic solvent (e.g., hexane).

  • Analyze the concentration of the unreacted trichloropropene in the organic extracts using gas chromatography (GC) with a suitable internal standard.

  • Plot the natural logarithm of the concentration of the trichloropropene versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k').

  • Repeat the experiment for the other isomer under identical conditions.

Expected Outcome: It is anticipated that both isomers will undergo hydrolysis primarily at the allylic position. However, the rate constant for this compound may differ from that of 1,2,3-trichloropropene due to the differing electronic environments around the double bond.

Figure 1. Experimental workflow for determining the hydrolysis rates of trichloropropene isomers.

Electrophilic Addition: The Influence of Electron-Withdrawing Groups

The carbon-carbon double bond in alkenes is electron-rich and readily undergoes electrophilic addition. However, the presence of electron-withdrawing chlorine atoms deactivates the double bond towards electrophilic attack.

This compound: The two vinylic chlorine atoms on C1 strongly withdraw electron density from the double bond through the inductive effect, making it significantly less nucleophilic than a typical alkene. Electrophilic addition, if it occurs, would likely proceed via the more stable carbocation intermediate.

1,2,3-Trichloropropene: The double bond in this isomer is also deactivated by the inductive effect of the three chlorine atoms. The deactivating effect is expected to be pronounced, making electrophilic addition reactions challenging under standard conditions.

Comparative Reactivity: Due to the high degree of chlorination and the strong electron-withdrawing nature of the chlorine atoms, both isomers are expected to be relatively unreactive towards electrophiles compared to less chlorinated propenes. A direct comparison of their reactivity would likely require forcing conditions, and the regioselectivity would be governed by the relative stability of the resulting carbocation intermediates, which is difficult to predict without experimental or computational data.

Free Radical Reactions: A Look at Halogenation

Free radical halogenation can occur at both the double bond (addition) and the allylic position (substitution). The reaction pathway is often dependent on the reaction conditions, such as temperature and the presence of UV light.[8]

This compound: This isomer has an allylic hydrogen that can be abstracted to form a resonance-stabilized allylic radical. This makes it a potential substrate for allylic halogenation. Free radical addition to the double bond is also possible.

1,2,3-Trichloropropene: Similarly, this isomer possesses an allylic hydrogen, making it susceptible to free radical substitution at the C3 position.

Comparative Reactivity: The relative rates of free radical substitution versus addition would depend on the specific halogen and reaction conditions. Without direct comparative data, it is difficult to definitively state which isomer would be more reactive. However, the stability of the intermediate radicals would be a key determining factor.

Mechanistic Insights and Predictive Models

The principles of physical organic chemistry provide a framework for predicting the relative reactivity of these isomers.

G cluster_113 This compound cluster_123 1,2,3-Trichloropropene 113_structure Cl₂C=CH-CH₂Cl 113_allylic Reactive Allylic C-Cl (Resonance-stabilized carbocation/radical) 113_structure->113_allylic at C3 113_vinylic Unreactive Vinylic C-Cl (Strong sp² C-Cl bond) 113_structure->113_vinylic at C1 Electrophilic_Addition Electrophilic Addition 113_structure->Electrophilic_Addition Deactivated Nucleophilic_Substitution Nucleophilic Substitution 113_allylic->Nucleophilic_Substitution Free_Radical_Reaction Free Radical Reaction 113_allylic->Free_Radical_Reaction Allylic Substitution 123_structure ClCH=CCl-CH₂Cl 123_allylic Reactive Allylic C-Cl (Influenced by vinylic Cl) 123_structure->123_allylic at C3 123_vinylic Unreactive Vinylic C-Cl (Strong sp² C-Cl bond) 123_structure->123_vinylic at C1 & C2 123_structure->Electrophilic_Addition Deactivated 123_allylic->Nucleophilic_Substitution 123_allylic->Free_Radical_Reaction Allylic Substitution Reactivity Reactivity Reactivity->Nucleophilic_Substitution Reactivity->Electrophilic_Addition Reactivity->Free_Radical_Reaction

Figure 2. Logical relationship between structure and reactivity for the trichloropropene isomers.

Computational chemistry offers a powerful tool for predicting the reactivity of molecules where experimental data is lacking.[9][10] Density Functional Theory (DFT) calculations can be employed to determine the bond dissociation energies of the C-Cl bonds, the stability of reaction intermediates (carbocations and radicals), and the activation energies for various reaction pathways. Such studies could provide quantitative insights into the relative reactivity of 1,1,3- and 1,2,3-trichloropropene.

Conclusion and Future Outlook

While a qualitative comparison can be drawn from fundamental organic chemistry principles, a definitive quantitative comparison requires further experimental investigation. Kinetic studies, such as the proposed hydrolysis experiment, and detailed product analyses under various reaction conditions are necessary to fully elucidate the reactivity profiles of these important chemical intermediates. Furthermore, computational modeling would be invaluable in corroborating experimental findings and providing a deeper mechanistic understanding. For researchers in synthetic and medicinal chemistry, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the development of novel molecules.

References

A Multi-Spectroscopic Approach to Unambiguous Structure Elucidation: A Comparative Guide to the Analysis of 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. The slightest ambiguity in structure can lead to vastly different chemical and biological properties, making rigorous characterization non-negotiable. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural confirmation of 1,1,3-trichloropropene, a halogenated alkene of interest in synthetic chemistry.

We will move beyond a simple recitation of methods to a critical evaluation of the data each technique provides, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. This guide is structured to provide not only the "how" but, more importantly, the "why" behind the experimental choices, empowering you to apply these principles to your own research.

The Challenge: Differentiating Isomers

The molecular formula C₃H₃Cl₃ can represent several isomers, each with unique physical and chemical properties. Our target, this compound, must be distinguished from other possible structures such as 1,1,2-trichloropropene, 1,2,3-trichloropropene, and 3,3,3-trichloropropene. Spectroscopic analysis provides the necessary toolkit to definitively identify the correct isomer.

A Symphony of Techniques: A Comparative Overview

No single spectroscopic technique provides a complete structural picture. Instead, we rely on the synergy of multiple methods, each offering a unique piece of the puzzle. The table below summarizes the strengths and limitations of the primary techniques discussed in this guide for the analysis of this compound.

TechniqueStrengthsLimitations
¹H NMR Provides detailed information on the proton environment, including the number of unique protons, their chemical environment (chemical shift), and connectivity to neighboring protons (spin-spin splitting).Can have overlapping signals in complex molecules. Does not directly provide information on carbon skeleton or atoms without protons.
¹³C NMR Reveals the number of unique carbon environments and their chemical nature (e.g., sp², sp³).Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. Proton-decoupled spectra lose coupling information.
IR Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=C, C-Cl).The "fingerprint region" can be complex and difficult to interpret. Does not provide detailed connectivity information.
Mass Spectrometry Determines the molecular weight of the compound and provides information on its fragmentation pattern, which can be indicative of the structure and elemental composition (e.g., chlorine isotope pattern).Isomers often have identical molecular weights and can sometimes exhibit similar fragmentation, making definitive identification challenging on its own.

In-Depth Analysis: Unraveling the Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides a detailed map of the proton framework of a molecule.

For this compound (Cl₂C=CH-CH₂Cl), we expect to see two distinct signals with a 1:2 integration ratio.

  • A Triplet at approximately 6.2 ppm (1H): This signal is attributed to the vinylic proton (-CH=). It is shifted downfield due to the deshielding effect of the two chlorine atoms on the adjacent carbon and the double bond. The signal appears as a triplet because it is coupled to the two equivalent protons of the adjacent methylene (-CH₂-) group (n+1 rule, where n=2). The typical coupling constant (³J) for vicinal coupling across a single bond is in the range of 6-8 Hz.

  • A Doublet at approximately 4.3 ppm (2H): This signal corresponds to the two protons of the methylene group (-CH₂Cl). These protons are deshielded by the adjacent chlorine atom and the double bond. The signal is split into a doublet by the single vinylic proton (n+1 rule, where n=1). The coupling constant for this interaction will be the same as that observed for the triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct insight into the carbon framework of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

For this compound, we anticipate three distinct signals corresponding to the three carbon atoms in the molecule.

  • A signal at approximately 135 ppm: This downfield signal is characteristic of an sp² hybridized carbon in a double bond that is substituted with two chlorine atoms (>C=).

  • A signal at approximately 125 ppm: This signal is also in the alkene region and is assigned to the sp² hybridized carbon bearing one proton (=CH-).

  • A signal at approximately 45 ppm: This upfield signal is characteristic of an sp³ hybridized carbon bonded to a chlorine atom (-CH₂Cl).

The clear presence of three distinct carbon signals, with two in the alkene region and one in the aliphatic region, provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

  • ~3100-3000 cm⁻¹ (=C-H stretch): This absorption, appearing just above 3000 cm⁻¹, is characteristic of a C-H bond where the carbon is sp² hybridized, confirming the presence of a double bond with a hydrogen atom attached.[1]

  • ~1640 cm⁻¹ (C=C stretch): This peak indicates the presence of a carbon-carbon double bond. The intensity of this peak can vary depending on the substitution pattern of the alkene.

  • ~850-550 cm⁻¹ (C-Cl stretch): Strong absorptions in this region are indicative of carbon-chlorine bonds. The presence of multiple peaks in this region is expected due to the three C-Cl bonds in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of the halogens.

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₃H₃Cl₃. Chlorine has two common isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). The presence of three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion. The most abundant peak in this cluster will correspond to the molecule containing three ³⁵Cl atoms (m/z = 144). There will also be peaks for molecules containing two ³⁵Cl and one ³⁷Cl (M+2), one ³⁵Cl and two ³⁷Cl (M+4), and three ³⁷Cl (M+6), with decreasing intensity. The relative intensities of these isotopic peaks (the "M+2" and "M+4" peaks) provide a definitive signature for the presence of three chlorine atoms.[2][3]

  • Fragmentation Pattern: Common fragmentation pathways for halogenated alkanes and alkenes involve the loss of a chlorine atom or a hydrogen chloride molecule. We would expect to see fragment ions corresponding to [M-Cl]⁺ and [M-HCl]⁺.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a good choice as it is an excellent solvent for many organic compounds and its residual proton signal is a well-defined singlet at 7.26 ppm.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

      • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

      • Integrate the signals to determine the relative number of protons.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

      • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Process the data similarly to the ¹H NMR spectrum.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[5]

  • Instrument Setup and Data Acquisition:

    • Place the salt plates in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

  • Instrument Setup and Data Acquisition:

    • Use a GC-MS system equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • For the mass spectrometer, use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 35-200).

    • Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

    • Analyze the resulting chromatogram and mass spectrum.

Visualizing the Workflow and Logic

To better illustrate the process of spectroscopic analysis and structural deduction, the following diagrams are provided.

G cluster_workflow Experimental Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Spectroscopic Data (Spectra and Values) NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the multi-spectroscopic analysis of this compound.

G cluster_deduction Logical Deduction of Structure H_NMR ¹H NMR Data: - 2 signals (1:2 ratio) - Triplet and Doublet Connectivity Proton Connectivity (-CH-CH₂-) H_NMR->Connectivity C_NMR ¹³C NMR Data: - 3 signals - 2 sp², 1 sp³ Carbon_Framework Carbon Skeleton (C=C-C) C_NMR->Carbon_Framework IR_Data IR Data: - =C-H stretch - C=C stretch - C-Cl stretch Functional_Groups Functional Groups (Alkene, Alkyl Halide) IR_Data->Functional_Groups MS_Data MS Data: - MW confirmation - 3 Cl atoms (isotope pattern) Composition Elemental Composition (C₃H₃Cl₃) MS_Data->Composition Structure Confirmed Structure: This compound Connectivity->Structure Carbon_Framework->Structure Functional_Groups->Structure Composition->Structure

References

A Comparative Guide to Purity Assessment of Synthesized 1,1,3-Trichloropropene: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation of reliable experimental data and the cornerstone of regulatory compliance. 1,1,3-Trichloropropene, an important intermediate in various organic syntheses, is no exception.[1][2] Its synthesis, often achieved through the dehydrochlorination of 1,1,1,3-tetrachloropropane, can introduce a variety of impurities that may interfere with subsequent reactions or compromise the safety profile of a final product.[3][4][5]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with viable alternatives like Gas Chromatography (GC), and present the data and protocols necessary for immediate application in a laboratory setting.

Understanding the Challenge: Potential Impurities in this compound Synthesis

A robust analytical method must be capable of separating the target analyte from any process-related impurities. The synthesis of this compound from 1,1,1,3-tetrachloropropane can result in several potential contaminants:

  • Unreacted Starting Material: Residual 1,1,1,3-tetrachloropropane.

  • Isomeric Impurities: The synthesis can produce isomers such as 3,3,3-trichloropropene.[3][4]

  • Over-chlorinated or Under-chlorinated Species: Byproducts from incomplete or excessive chlorination reactions.

  • Side-Reaction Products: The synthesis may yield other chlorinated compounds, including C6 derivatives, depending on the reaction conditions.[5]

Given the structural similarity of these potential impurities to the final product, a high-resolution separation technique is paramount.

Primary Method: Reverse-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture.[6] For a moderately non-polar compound like this compound, a reverse-phase (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.

Expertise in Action: Why This HPLC Protocol Works

The protocol outlined below is designed for specificity and reliability. The choice of a C18 column provides excellent hydrophobic interaction for retaining this compound and separating it from more or less polar impurities. A mobile phase of acetonitrile and water is a standard for reverse-phase chromatography, offering good solvency and UV transparency.[7] The addition of a small amount of acid (like phosphoric or formic acid) can sharpen peaks by suppressing the ionization of any silanol groups on the silica-based column packing.[7] Detection is performed at a low UV wavelength, where the carbon-carbon double bond exhibits absorbance.

Experimental Protocol: HPLC Purity Assay

1. Instrumentation and Consumables:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade acetonitrile (ACN), water, and phosphoric acid

  • Syringe filters (0.45 µm, compatible with organic solvents)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes (or until all impurity peaks have eluted)

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to achieve a final concentration of ~1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Testing (SST) - A Self-Validating System: Before sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring trustworthy results.

  • Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

5. Analysis and Calculation:

  • Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_validation System Validation cluster_analysis Analysis prep_standard 1. Prepare Reference Standard Solution prep_hplc 3. Equilibrate HPLC System prep_standard->prep_hplc prep_sample 2. Prepare Synthesized Sample Solution prep_sample->prep_hplc sst 4. Perform System Suitability Test (SST) prep_hplc->sst sst_check SST Pass? sst->sst_check sst_check->prep_hplc No (Troubleshoot) inject_samples 5. Inject Blank and Sample Solutions sst_check->inject_samples Yes acquire_data 6. Acquire Chromatographic Data inject_samples->acquire_data process_data 7. Integrate Peaks and Calculate Area % acquire_data->process_data report 8. Report Final Purity Value process_data->report

Caption: HPLC Purity Assessment Workflow for this compound.

Method Validation: The Pillar of Trustworthiness

While a full validation is beyond the scope of this guide, any method intended for routine use must be validated according to ICH Q2(R1) guidelines to prove its suitability.[6][8] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

For a volatile compound like this compound (Boiling Point: ~131.55°C), Gas Chromatography (GC) is a significant and highly effective alternative to HPLC.[1] The choice between HPLC and GC often depends on the specific analytical needs, available instrumentation, and the nature of the expected impurities.

  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For halogenated hydrocarbons, GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for the definitive identification of unknown impurities.[10][11]

Head-to-Head Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for a wide range of compounds, including non-volatile and thermally labile ones.Ideal for volatile and thermally stable compounds. Well-suited for this compound.
Typical Column C18, C8 (Reverse-Phase)Capillary columns (e.g., DB-5, DB-624)
Sensitivity Good (UV Detector), dependent on chromophore.Very high (FID), Excellent (MS). Often superior for volatile halogenated compounds.[10][12]
Impurity ID Possible with DAD (UV spectra) or LC-MS, but can be complex.Excellent when coupled with a Mass Spectrometer (GC-MS) for structural elucidation.[11]
Sample Preparation Simple dissolution in a suitable solvent.[7]Simple dissolution in a volatile solvent.
Run Time Typically 10-20 minutes.Can be faster, often under 15 minutes.
Key Advantage Broad applicability, less risk of thermal degradation for unknown impurities.Higher resolution and sensitivity for volatile compounds, superior for impurity identification with MS.
Key Disadvantage Potentially lower sensitivity for this specific analyte compared to GC-FID.Not suitable for non-volatile or thermally unstable impurities.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, both HPLC and GC are highly capable techniques.

  • Gas Chromatography (GC), particularly GC-MS, should be considered the gold standard for impurity profiling and method development. Its superior resolution for volatile isomers and its ability to provide structural information on unknown peaks make it an invaluable tool for process optimization and in-depth characterization of the synthesized material.[11]

Ultimately, the most comprehensive quality control strategy may involve using HPLC for routine purity checks and employing GC-MS for initial batch characterization, reference standard qualification, and investigation of any atypical results. This dual-pronged approach leverages the strengths of both techniques, ensuring the highest level of confidence in the quality of the synthesized this compound.

References

A Comparative Guide to the Reaction Kinetics of 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity and atmospheric fate of chlorinated hydrocarbons is paramount. 1,1,3-Trichloropropene (C₃H₃Cl₃) is an unsaturated chlorinated hydrocarbon whose kinetic behavior dictates its environmental persistence, potential for forming secondary pollutants, and its transformation under various chemical conditions.[1][2]

This guide provides a comparative analysis of the kinetic studies of this compound's primary reaction pathways: atmospheric oxidation by hydroxyl (OH) radicals and chlorine (Cl) atoms, ozonolysis, and thermal decomposition. As direct experimental kinetic data for this compound is scarce in publicly accessible literature, this guide will leverage data from structurally similar compounds—such as other chlorinated propenes and propanes—to provide context, establish structure-activity relationships, and offer informed estimations of its reactivity.

Atmospheric Oxidation: The Primary Degradation Pathway

In the troposphere, the fate of volatile organic compounds like this compound is predominantly governed by reactions with oxidizing species. The most significant of these are the hydroxyl radical (OH), and in certain environments, the chlorine atom (Cl).

Reaction with Hydroxyl (OH) Radicals

The gas-phase reaction with photochemically produced OH radicals is typically the most important atmospheric removal process for unsaturated hydrocarbons.[3] The reaction can proceed via two main channels: OH addition to the double bond or H-atom abstraction from the C-H bonds. For alkenes, addition is generally the dominant pathway at atmospheric temperatures.[4]

Causality in Experimental Choices: Kinetic studies of these fast radical reactions often employ techniques like flash photolysis for radical generation and laser-induced fluorescence for sensitive, time-resolved detection of the OH radical concentration.[5] However, a robust and widely used alternative is the relative rate method , which avoids the direct measurement of the highly reactive radical species.[6] This method's trustworthiness comes from comparing the decay of the target compound against a well-characterized reference compound, thereby minimizing errors associated with measuring transient species.[6][7]

Table 1: Comparison of Gas-Phase Rate Constants for Reactions with OH Radicals at ~298 K

CompoundStructurek_OH (cm³ molecule⁻¹ s⁻¹)Reference(s)
1,2,3-Trichloropropane CH₂ClCHClCH₂Cl3.5 x 10⁻¹³ (estimated)[8]
1,2-Dichloropropane CH₃CHClCH₂Cl4.6 x 10⁻¹³[9][10]
trans-1-Chloro-3,3,3-trifluoropropene trans-CHCl=CHCF₃1.0 x 10⁻¹²[11]
Propene CH₃CH=CH₂2.6 x 10⁻¹¹[12]
This compound (estimated) CCl₂=CHCH₂Cl(1-5) x 10⁻¹²Estimate

Note: The rate constant for this compound is an educated estimate based on structure-activity relationships. The electron-withdrawing effect of the chlorine atoms on the double bond would decrease the reactivity compared to propene, but the presence of the double bond still makes it much more reactive than the corresponding alkanes.

The structure-activity relationship (SAR) for OH addition to alkenes shows that the rate constant is highly dependent on the substituents attached to the double bond.[12] The two chlorine atoms on one of the vinylic carbons in this compound will exert a strong electron-withdrawing inductive effect, deactivating the double bond towards electrophilic attack by the OH radical. This explains why its estimated rate constant is lower than that of propene but higher than that of saturated chloroalkanes.

Diagram 1: Generalized Reaction Pathways for OH Radical with this compound

OH_Reaction cluster_addition Addition Pathway (Major) cluster_abstraction Abstraction Pathway (Minor) TCP CCl₂=CHCH₂Cl + •OH Add_Intermediate1 •C(OH)Cl₂-CHCH₂Cl TCP->Add_Intermediate1 k_add1 Add_Intermediate2 CCl₂-CH(OH)•CH₂Cl TCP->Add_Intermediate2 k_add2 Abs_Intermediate CCl₂=CHCHCl• + H₂O TCP->Abs_Intermediate k_abs Products_Add Further Oxidation Products Add_Intermediate1->Products_Add Add_Intermediate2->Products_Add Products_Abs Further Oxidation Products Abs_Intermediate->Products_Abs

Caption: Major addition and minor abstraction pathways for the OH radical reaction.

Reaction with Chlorine (Cl) Atoms

Reactions with chlorine atoms can be a significant loss process for unsaturated hydrocarbons in specific environments with elevated Cl concentrations, such as the marine boundary layer or in urban areas with industrial emissions. Similar to OH radicals, Cl atoms react with alkenes primarily through addition to the double bond.

Kinetic data for Cl atom reactions are also commonly determined using the relative rate method.[13] Comparing the reactivity of this compound with related compounds provides insight into its atmospheric behavior in chlorine-rich environments.

Table 2: Comparison of Gas-Phase Rate Constants for Reactions with Cl Atoms at ~298 K

CompoundStructurek_Cl (cm³ molecule⁻¹ s⁻¹)Reference(s)
Propane CH₃CH₂CH₃1.15 x 10⁻¹⁰[13]
Propene CH₃CH=CH₂2.5 x 10⁻¹⁰[13]
1-Chloropropane CH₃CH₂CH₂Cl1.1 x 10⁻¹⁰[10]
This compound (estimated) CCl₂=CHCH₂Cl(1-2) x 10⁻¹⁰Estimate

Note: The estimate for this compound is based on the high reactivity of Cl atoms with alkenes. The rate is expected to be near the collision limit, similar to propene, though potentially slightly reduced by the electron-withdrawing chlorine substituents.

The rate constants for Cl atom reactions with alkenes are typically very large, often approaching the gas-kinetic collision limit. The reaction is less sensitive to substituent effects compared to OH radical reactions.[14] Therefore, it is expected that this compound will react rapidly with Cl atoms, with a rate constant on the same order of magnitude as propene.

Ozonolysis: Cleavage of the Carbon-Carbon Double Bond

Ozonolysis is a key reaction for alkenes in the atmosphere, leading to the cleavage of the C=C double bond and the formation of carbonyls and Criegee intermediates.[15] This process can significantly contribute to the formation of secondary organic aerosols (SOA).

The mechanism involves the initial addition of ozone to the double bond to form a primary ozonide (molozonide), which quickly decomposes and rearranges to a more stable secondary ozonide.[15] This secondary ozonide can then be removed by a workup agent or decompose further.

Ozonolysis Reactants CCl₂=CHCH₂Cl + O₃ Molozonide Primary Ozonide (unstable) Reactants->Molozonide 1,3-dipolar cycloaddition Fragments [CCl₂OO•] (Criegee Int.) + CH(O)CH₂Cl (Chloroacetaldehyde) Molozonide->Fragments Cycloreversion Ozonide Secondary Ozonide Fragments->Ozonide Cycloaddition Products Final Products (e.g., Phosgene, Carbonyls) Ozonide->Products Decomposition / Reaction

Caption: Potential HCl elimination pathways during pyrolysis of this compound.

The relative importance of these pathways would depend on the activation energies of their respective transition states. Without experimental data, it is difficult to determine the dominant channel.

Comparative Summary and Atmospheric Lifetime

The kinetic data, including estimates, allow for a comparison of the dominant loss processes for this compound in the atmosphere and an estimation of its atmospheric lifetime.

The atmospheric lifetime (τ) of a compound with respect to a specific oxidant (X) is given by: τ = 1 / (k_X * [X]) where k_X is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant.

Table 4: Summary of Estimated Rate Constants and Atmospheric Lifetimes for this compound

ReactionOxidant (X)Typical [X] (molecule cm⁻³)Estimated k_X (cm³ molecule⁻¹ s⁻¹)Estimated Lifetime (τ)
OH Oxidation OH2 x 10⁶(1-5) x 10⁻¹²~2 - 12 days
Cl Oxidation Cl1 x 10⁴(1-2) x 10⁻¹⁰~6 - 12 days
Ozonolysis O₃7 x 10¹¹(1-10) x 10⁻²⁰> 1 year

Analysis: Based on these estimations, the primary atmospheric sink for this compound is clearly the reaction with OH radicals, leading to a relatively short atmospheric lifetime of a few days to two weeks. [16][17]Reaction with Cl atoms could be a competitive loss process in specific polluted marine or coastal areas. Ozonolysis is evidently a negligible removal pathway. The relatively short lifetime suggests that this compound is not likely to be transported over long distances in the atmosphere or contribute significantly to stratospheric ozone depletion. [16]

Experimental Protocol: The Relative Rate Method

To ensure trustworthiness and provide actionable insights, this section details a self-validating protocol for determining the rate constant of a gas-phase reaction, such as this compound with OH radicals, using the relative rate technique.

Objective: To determine the rate constant (k_TCP) for the reaction OH + TCP → Products by comparing its reaction rate to that of a reference compound (k_Ref) with a well-known rate constant.

Principle: When two compounds (TCP and Ref) are exposed to the same concentration of an oxidant (OH) in a reaction chamber, the ratio of their decay rates is proportional to the ratio of their rate constants: ln([TCP]₀ / [TCP]ₜ) = (k_TCP / k_Ref) * ln([Ref]₀ / [Ref]ₜ) A plot of ln([TCP]₀ / [TCP]ₜ) versus ln([Ref]₀ / [Ref]ₜ) yields a straight line with a slope equal to k_TCP / k_Ref.

Step-by-Step Methodology:

  • Chamber Preparation: Use a large ( >100 L) environmental chamber made of FEP Teflon film to maximize the surface-to-volume ratio and minimize wall effects. Ensure the chamber is clean by flushing with zero air for several hours.

  • Reactant Introduction:

    • Inject a known volume of the reference compound (e.g., propane or toluene) into the chamber via a heated injection port to ensure complete vaporization. Allow it to mix thoroughly.

    • Inject a known volume of this compound in the same manner.

    • The initial concentrations should be in the parts-per-billion (ppb) range, measurable by Gas Chromatography (GC).

  • OH Radical Precursor: Introduce an OH precursor, typically hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), into the chamber. Methyl nitrite is often preferred as its photolysis by UV light is a clean source of OH radicals.

  • Initial Concentration Measurement ([Compound]₀): Once all components are well-mixed, take several initial GC samples to establish the stable initial concentrations of both this compound and the reference compound.

  • Reaction Initiation: Initiate the reaction by turning on UV lamps (typically blacklights with λ ≈ 360 nm) to photolyze the precursor and generate OH radicals.

  • Monitoring the Reaction ([Compound]ₜ):

    • At regular time intervals (e.g., every 5-10 minutes), draw a sample from the chamber and analyze it using a GC equipped with an appropriate detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD, for halogenated compounds).

    • Continue sampling for several hours to obtain a sufficient decay profile for both compounds.

  • Data Analysis:

    • For each time point t, calculate ln([TCP]₀ / [TCP]ₜ) and ln([Ref]₀ / [Ref]ₜ).

    • Plot these values against each other.

    • Perform a linear regression on the data points. The resulting slope is the ratio k_TCP / k_Ref.

    • RelativeRate

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 1,1,3-Trichloropropene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, selectivity, and scalability. 1,1,3-Trichloropropene is a valuable building block in the synthesis of various agrochemicals and pharmaceuticals. Its production, primarily through the dehydrochlorination of 1,1,1,3-tetrachloropropane, can be achieved through several catalytic routes. This guide provides an in-depth comparison of the efficacy of different catalytic systems for this synthesis, offering experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection and process optimization.

The Synthetic Landscape: Dehydrochlorination of 1,1,1,3-Tetrachloropropane

The principal route to this compound involves the elimination of a molecule of hydrogen chloride (HCl) from 1,1,1,3-tetrachloropropane. The choice of catalyst is paramount in dictating the reaction's success, influencing not only the rate of reaction but also the selectivity towards the desired 1,1,3-isomer over other potential byproducts.

1,1,1,3-Tetrachloropropane 1,1,1,3-Tetrachloropropane This compound This compound 1,1,1,3-Tetrachloropropane->this compound Dehydrochlorination (+ Catalysts) Byproducts Byproducts 1,1,1,3-Tetrachloropropane->Byproducts Side Reactions cluster_0 FeCl3 Catalyzed Dehydrochlorination Substrate 1,1,1,3-Tetrachloropropane Intermediate [Substrate---FeCl3] Complex Substrate->Intermediate + FeCl3 Catalyst FeCl3 Product This compound Intermediate->Product - HCl Byproducts Byproducts Intermediate->Byproducts Side Reactions Byproduct HCl cluster_1 Phase Transfer Catalysis Aqueous_Phase Aqueous Phase (NaOH, Q+X-) Organic_Phase Organic Phase (Substrate, Q+OH-) Aqueous_Phase->Organic_Phase Q+OH- transfer Product_Phase Organic Phase (Product, Q+Cl-) Organic_Phase->Product_Phase Dehydrochlorination Product_Phase->Aqueous_Phase Q+Cl- transfer cluster_2 FeCl3 Catalysis Workflow Setup Reaction Setup (N2 atmosphere) Charge Charge Reactants (Substrate, FeCl3, H2O) Setup->Charge React Heat and Stir (100-120°C) Charge->React Monitor Monitor by GC React->Monitor Purify Purification (Distillation) Monitor->Purify cluster_3 PTC Workflow Charge_Organic Charge Organic Phase (Substrate, PTC) Heat Heat to 70-90°C Charge_Organic->Heat Add_Aqueous Add Aqueous NaOH Heat->Add_Aqueous React Vigorous Stirring Add_Aqueous->React Workup Workup (Separation, Washing, Drying) React->Workup Purify Purification (Distillation) Workup->Purify

Cross-Validation of Analytical Techniques for the Quantification of 1,1,3-Trichloropropene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 1,1,3-trichloropropene, a halogenated alkene of potential environmental and industrial significance, is critical for regulatory compliance, process monitoring, and toxicological research. This guide provides an in-depth comparison of analytical methodologies for its analysis, focusing on the principles of cross-validation. We present a comprehensive overview of the industry-standard method, Gas Chromatography-Mass Spectrometry (GC-MS), detailing a robust, validated protocol based on established U.S. Environmental Protection Agency (EPA) methods. In contrast, we explore the theoretical development and validation of a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method. This comparative framework serves to not only elucidate the optimal analytical strategy for this compound but also to provide a practical guide on the principles of analytical method validation and cross-comparison. Experimental protocols, validation parameters, and the rationale behind methodological choices are discussed, offering researchers and drug development professionals a definitive guide to achieving analytical excellence.

Introduction to this compound and the Imperative for Cross-Validation

This compound (C₃H₃Cl₃) is a volatile organic compound (VOC) characterized by its double bond and chlorine substituents.[1] While less studied than some of its isomers like 1,2,3-trichloropropane, its classification as a halogenated alkene necessitates rigorous analytical oversight due to the potential for environmental persistence and toxicity associated with this class of compounds. Accurate and precise measurement is paramount for ensuring safety in manufacturing processes where it may be an intermediate or byproduct, and for monitoring its potential occurrence in environmental matrices.

The objective of this guide is to critically evaluate and compare suitable analytical techniques for the quantification of this compound. We will achieve this through the lens of cross-validation , a process of critically assessing and comparing data generated from two or more distinct methods to ensure consistency and reliability.[2][3] This guide will detail the established, high-sensitivity GC-MS method and contrast it with a hypothetically developed HPLC-DAD method. This dual approach will highlight the strengths and weaknesses of each technique for this specific analyte and underscore the scientific reasoning behind method selection and validation in analytical chemistry.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile organic compounds like this compound, GC-MS is the undisputed analytical technique of choice. Its power lies in the high resolving power of the gas chromatograph to separate volatile compounds and the high specificity and sensitivity of the mass spectrometer to identify and quantify them. Standard methods for similar compounds, such as those published by the U.S. EPA (e.g., Methods 8260 and 524), provide a strong foundation for this analysis.[4][5][6]

Principle of GC-MS Analysis

In this method, a sample is introduced into the GC system, often using a sample introduction technique like purge-and-trap or headspace analysis for enhanced sensitivity with aqueous or solid samples.[7][8] The volatile analytes are then swept by an inert carrier gas onto a capillary column. The column, coated with a specific stationary phase, separates compounds based on their boiling points and affinity for the phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and quantification.

Detailed Experimental Protocol: GC-MS

This protocol is based on established EPA methodologies for VOC analysis.[6]

1. Standard Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound in methanol.
  • Perform serial dilutions in methanol to create working standards for a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/L).
  • Prepare an internal standard (IS) solution (e.g., 25 µg/L of d5-chlorobenzene) and a surrogate standard solution (e.g., 25 µg/L of bromofluorobenzene).

2. Sample Preparation (Aqueous Matrix):

  • Collect 10 mL of the aqueous sample in a 20 mL headspace vial.
  • Spike the sample with the internal standard and surrogate standard solutions.
  • Immediately seal the vial with a PTFE-lined septum and cap.

3. Headspace-GC-MS Instrumentation and Conditions:

  • Headspace Autosampler:
  • Incubation Temperature: 80°C
  • Incubation Time: 15 minutes
  • Syringe Temperature: 90°C
  • Injection Volume: 1 mL
  • Gas Chromatograph:
  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film)
  • Inlet Temperature: 220°C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Program: 40°C (hold 5 min), ramp to 230°C at 10°C/min, hold 5 min.
  • Mass Spectrometer:
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Mode: Electron Ionization (EI) at 70 eV
  • Scan Mode: Selected Ion Monitoring (SIM) for optimal sensitivity.
  • Quantification Ion: m/z 110 (hypothetical, based on related compounds)
  • Qualifier Ions: m/z 75, 112 (hypothetical)

4. Data Analysis:

  • Generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against concentration.
  • Quantify this compound in samples using the regression equation from the calibration curve.

An Alternative Approach: High-Performance Liquid Chromatography (HPLC-DAD)

While GC-MS is ideal, for the sake of a comprehensive comparison, we will explore the development of an HPLC method. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is typically reserved for non-volatile or thermally labile compounds. The analysis of a volatile compound like this compound by HPLC presents significant challenges.

Rationale and Challenges
  • Volatility: The high vapor pressure of this compound makes it prone to loss during sample preparation and analysis, leading to poor precision and accuracy.

  • Chromophore: A Diode-Array Detector (DAD) relies on the analyte absorbing UV-Vis light. Alkenes possess a π→π* electronic transition, but simple, non-conjugated alkenes absorb at very short wavelengths (<200 nm), where mobile phase components and impurities also absorb, leading to poor selectivity and sensitivity.[9]

  • Separation: Achieving retention and sharp peaks for a small, relatively nonpolar molecule on standard reversed-phase columns can be difficult.

Despite these challenges, a hypothetical method can be designed.

Hypothetical Experimental Protocol: HPLC-DAD

1. Standard and Sample Preparation:

  • Standards would be prepared in a solvent compatible with the mobile phase, such as acetonitrile.
  • To mitigate volatility, all preparations and analyses should be conducted at a reduced temperature, and sample vials must be securely sealed.

2. HPLC-DAD Instrumentation and Conditions:

  • HPLC System:
  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
  • Column Temperature: 25°C (to reduce volatilization)
  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Diode-Array Detector:
  • Detection Wavelength: 205 nm (for maximal absorbance, despite interference)
  • Bandwidth: 4 nm
  • Reference Wavelength: 360 nm
  • Bandwidth: 100 nm

Framework for Cross-Validation

Cross-validation serves to demonstrate that two different analytical methods provide equivalent, reliable results for the same sample.[3][10] This is crucial when transferring a method between labs or when comparing a new method to an established one. The process involves analyzing the same set of quality control (QC) samples with both methodologies and comparing the outcomes.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms Method 1: GC-MS Analysis cluster_hplc Method 2: HPLC-DAD Analysis cluster_comp Data Comparison & Evaluation QC_Prep Prepare Spiked QC Samples (Low, Mid, High Concentrations) GCMS_Analysis Analyze QC Samples (n=5 per level) QC_Prep->GCMS_Analysis Aliquot 1 HPLC_Analysis Analyze QC Samples (n=5 per level) QC_Prep->HPLC_Analysis Aliquot 2 GCMS_Data Process GC-MS Data GCMS_Analysis->GCMS_Data Compare Compare Mean Concentrations & Calculate % Difference GCMS_Data->Compare HPLC_Data Process HPLC-DAD Data HPLC_Analysis->HPLC_Data HPLC_Data->Compare Evaluate Evaluate Against Acceptance Criteria (e.g., ±20%) Compare->Evaluate

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Results and Discussion

The following table summarizes the expected performance parameters based on the principles of each technique and data from related EPA methods. The HPLC data is hypothetical, representing an optimistic outcome for a challenging analysis.

Parameter GC-MS (Headspace) HPLC-DAD (Hypothetical) Commentary
Specificity / Selectivity Excellent Poor to Fair GC-MS provides structural confirmation via mass spectra. HPLC-DAD at low UV wavelengths is prone to interference.
Linearity (r²) > 0.995> 0.990Both methods can achieve good linearity, but the HPLC method may suffer at lower concentrations.
Limit of Detection (LOD) < 0.5 µg/L ~ 100 µg/L GC-MS with headspace is exceptionally sensitive. HPLC lacks the sensitivity for trace analysis of this compound.
Limit of Quantitation (LOQ) ~ 1.0 µg/L ~ 300 µg/L The LOQ for HPLC would be significantly higher, limiting its application to high-concentration samples only.
Accuracy (% Recovery) 90 - 110%75 - 125%Volatility issues would likely lead to wider variability and potential low bias in the HPLC method.
Precision (%RSD) < 15%< 20%The challenges of handling a volatile analyte in a liquid system would increase the variability of the HPLC method.
Causality Behind Performance Differences

The vast superiority of the GC-MS method is a direct consequence of the analyte's physical properties. This compound is a volatile compound, making it perfectly suited for introduction into a gas chromatograph. The mass spectrometer provides an orthogonal level of data (mass fragmentation) that ensures highly specific identification, which is critical in complex matrices.

Conversely, the HPLC-DAD method is fundamentally mismatched to the analyte. The lack of a strong chromophore means the detector is operating at its limit, where noise and interference are high. The volatility of the analyte compromises every step of the liquid-based analysis, from standard preparation to injection, leading to poor accuracy and precision.

Trustworthiness and Self-Validation

Any protocol must be self-validating. This is achieved through the consistent use of quality controls as outlined in international guidelines like ICH Q2(R1).[11][12][13]

Caption: Key parameters for the validation of an analytical procedure.

For the GC-MS method, the use of surrogate standards in every sample demonstrates the performance of the sample preparation step, while the internal standard corrects for any variability in the instrument's response. For the hypothetical HPLC method, such internal controls would be less effective at compensating for analyte loss due to volatility.

Conclusion

This comparative guide unequivocally establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior and appropriate technique for the analysis of this compound. Its high sensitivity, specificity, and suitability for volatile compounds ensure data of the highest accuracy and reliability. While the theoretical exercise of developing an HPLC-DAD method is useful for understanding the principles of analytical chemistry, it is not a viable alternative for this particular analyte due to fundamental mismatches between the compound's properties and the technique's capabilities. For researchers and professionals in drug development, adherence to validated, industry-standard methods like EPA-based GC-MS protocols is essential for generating trustworthy and defensible scientific data.

References

A Senior Application Scientist's Guide to 1,1,3-Trichloropropene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 1,1,3-Trichloropropene (Cl₂C=CHCH₂Cl) is a readily available C3 synthon with a unique reactivity profile stemming from its distinct vinylic and allylic chloride moieties. This guide provides an in-depth technical review of its applications in the synthesis of key molecular scaffolds—pyrazoles, pyridines, and allenes. We will objectively compare its potential utility against established, alternative synthetic routes, providing supporting experimental data where available and detailed protocols for field-proven methods.

The Duality of Reactivity: Understanding this compound

This compound is primarily synthesized via the dehydrochlorination of 1,1,1,3-tetrachloropropane, which itself is derived from the addition of carbon tetrachloride to ethylene. Its utility in synthesis is dictated by the differential reactivity of its chlorine atoms.

  • Vinylic Chlorides (at C1): These are generally unreactive towards nucleophilic substitution due to the increased bond strength of the sp² C-Cl bond and steric hindrance.

  • Allylic Chloride (at C3): This is the primary site of reactivity. It is susceptible to nucleophilic attack, proceeding through either Sₙ2 or Sₙ' pathways, making it a versatile handle for introducing a three-carbon chain.

This guide will explore how this reactivity profile can be harnessed to construct valuable heterocyclic and acyclic structures.

Application 1: Synthesis of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant[1]. The synthesis of pyrazoles typically involves the condensation of a 1,3-dielectrophile with a hydrazine.

The this compound Approach (Proposed)

The reaction of this compound with hydrazine or its substituted derivatives presents a plausible, albeit less documented, route to 4-chloropyrazoles. The bifunctional nature of hydrazine allows it to act as a dinucleophile.

Proposed Mechanism:

  • Initial Sₙ2 Attack: The more nucleophilic nitrogen of hydrazine attacks the allylic carbon (C3) of this compound, displacing the allylic chloride.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the electron-deficient C1 of the dichlorovinyl group.

  • Elimination/Aromatization: Subsequent elimination of HCl and tautomerization would lead to the aromatic 4-chloropyrazole ring.

G TCP This compound Intermediate1 R-NH-NH₂⁺-CH₂-CH=CCl₂ TCP->Intermediate1 Sₙ2 Attack Hydrazine R-NH-NH₂ Hydrazine->Intermediate1 Intermediate2 5-membered ring intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Chloro-1-R-pyrazole Intermediate2->Product Elimination & Aromatization

Caption: Proposed reaction pathway for pyrazole synthesis from this compound.

Comparison with Established Pyrazole Syntheses

While the this compound route offers a direct path to chlorinated pyrazoles, its efficiency and substrate scope are not well-documented in peer-reviewed literature. In contrast, several highly reliable methods are routinely employed.

MethodKey ReactantsTypical ConditionsYield RangeAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often requires heating70-95%Readily available starting materials, straightforward.Lack of regioselectivity with unsymmetrical dicarbonyls.
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step: pyrazoline formation then oxidation66-88%Wide availability of starting materials (chalcones).Requires an additional oxidation step.
This compound (Proposed) This compound, HydrazineBase-mediatedNot reportedDirect synthesis of 4-chloropyrazoles.Lack of experimental data, potential for side reactions.
Experimental Protocol: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details a well-established method for pyrazole synthesis, providing a benchmark for comparison.

Materials:

  • Ethyl acetoacetate (1.91 mL, 15 mmol)

  • Phenylhydrazine (1.48 mL, 15 mmol)

  • Dry ethanol (4 mL)

Procedure:

  • To a magnetically stirred solution of ethyl acetoacetate in dry ethanol, add phenylhydrazine dropwise at room temperature.

  • Heat the reaction mixture in an oil bath under reflux for 5.5 hours.

  • After completion (monitored by TLC), cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, dry, and recrystallize from ethanol.

  • Expected Outcome: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is obtained in approximately 80% yield[2].

Application 2: Synthesis of Substituted Pyridines

The pyridine ring is another privileged scaffold in medicinal chemistry and materials science[3]. Its synthesis often involves the condensation of aldehydes, ketones, or their derivatives with an ammonia source.

The this compound Approach (Proposed)

A plausible route to pyridines using this compound would likely involve a formal [3+3] cycloaddition with an enamine or a related three-atom component.

Proposed Mechanism:

  • The enamine undergoes a Michael-type addition to the C2 of the dichlorovinyl group of this compound.

  • The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen on the allylic carbon.

  • Elimination of HCl and subsequent aromatization would yield the substituted pyridine.

Comparison with Established Pyridine Syntheses

The proposed route with this compound is speculative and faces challenges, including the relatively low reactivity of the dichlorovinyl group. Established methods offer more reliable and versatile pathways.

MethodKey ReactantsTypical ConditionsYield RangeAdvantages
Hantzsch Synthesis Aldehyde, 2 equiv. β-Ketoester, AmmoniaOften one-pot, reflux in ethanol60-85%High convergence, readily available starting materials[3].
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneTwo steps: Michael addition then thermal cyclodehydrationGood to excellentHigh regioselectivity, versatile[4][5][6].
Chichibabin Synthesis Aldehydes/Ketones, AmmoniaHigh temperature, catalyst (e.g., Al₂O₃)VariesIndustrially scalable for simple pyridines[7].
Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis

This method showcases a powerful strategy for constructing polysubstituted pyridines.

Materials:

  • Ethyl β-aminocrotonate (enamine)

  • Phenylpropynone (ethynylketone)

  • Toluene

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the enamine and ethynylketone in toluene.

  • Add a catalytic amount of a Brønsted acid like acetic acid.

  • Heat the mixture to facilitate the initial Michael addition to form the aminodiene intermediate.

  • Continued heating induces E/Z isomerization and subsequent cyclodehydration to form the pyridine ring[4].

  • The reaction can often be performed in a one-pot fashion, with yields being generally good to excellent depending on the substrates.

G cluster_0 Bohlmann-Rahtz Workflow Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Cyclodehydration Cyclodehydration Aminodiene->Cyclodehydration Heat, Acid Catalyst Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Workflow for the Bohlmann-Rahtz pyridine synthesis.

Application 3: Synthesis of Substituted Allenes

Allenes are molecules with two cumulative double bonds that have found increasing use as versatile intermediates in organic synthesis. Their synthesis often relies on the Sₙ2' reaction of organometallic reagents with propargylic electrophiles.

The this compound Approach (Proposed)

The allylic chloride of this compound can serve as an electrophilic site for reaction with organometallic reagents, such as Grignard reagents, to potentially form allenes via an Sₙ2' pathway.

Proposed Mechanism: The organometallic reagent (e.g., R-MgX) would attack the C1 of the dichlorovinyl group, with concomitant displacement of the chloride at C3, leading to a substituted allene.

Comparison with Established Allene Syntheses

The use of this compound for allene synthesis is not a mainstream method. The reaction is more commonly and efficiently achieved using propargyl halides or acetates.

MethodElectrophileNucleophileTypical ConditionsYield RangeAdvantages
From Propargyl Halides Propargyl bromide/chlorideGrignard reagentsNi or Cu catalysis, room temperatureGood to excellentHigh regioselectivity, mild conditions[8].
From Propargyl Acetates Propargyl acetateOrganoaluminum reagentsPd catalysis, 60 °C83-94%Excellent yields and regioselectivity[9].
This compound (Proposed) This compoundOrganometallic reagentsTransition metal catalysis likely requiredNot reportedPotential for synthesis of chloroallenes.
Experimental Protocol: Allene Synthesis from a Propargyl Bromide

This protocol describes a standard, high-yielding method for the synthesis of terminal allenes.

Materials:

  • Propargyl bromide

  • Grignard reagent (1.2 equivalents)

  • Ni(acac)₂ (catalyst)

  • PPh₃ (ligand)

  • THF (solvent)

Procedure:

  • To a solution of propargyl bromide in THF, add the Ni(acac)₂ catalyst and PPh₃ ligand.

  • Slowly add the Grignard reagent at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Expected Outcome: Terminal allenes are typically produced in good yields with high regioselectivity[8].

Senior Application Scientist's Perspective and Conclusion

This compound is a molecule of interest due to its dual reactivity, offering potential for unique synthetic transformations. While our review of the literature indicates that it is not a mainstream precursor for the synthesis of pyrazoles, pyridines, and allenes, its utility should not be entirely dismissed. The established methods, such as the Knorr synthesis for pyrazoles, the Bohlmann-Rahtz for pyridines, and the use of propargyl halides for allenes, are generally more reliable, higher-yielding, and have a broader documented substrate scope.

However, this compound may find its niche in specialized applications where the incorporation of a dichlorovinyl moiety or a chlorinated backbone is desired. Its primary documented use as an intermediate for agrochemicals underscores its industrial relevance in specific contexts[10][11].

For researchers in drug development, while direct application of this compound in API synthesis is not apparent from the current literature, its potential as a C3 building block for creating novel, chlorinated analogues of known scaffolds could be an area for future exploration. The proposed synthetic pathways in this guide, while speculative, are grounded in fundamental principles of organic reactivity and may serve as a starting point for such investigations.

We recommend that for general synthetic purposes, the well-established alternative methods detailed in this guide be prioritized. The exploration of this compound's reactivity should be considered for more specialized research endeavors aiming to leverage its unique chemical architecture.

References

Navigating Synthesis: A Comparative Guide to the Theoretical and Experimental Yield of 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, optimizing the synthesis of key chemical intermediates is paramount. 1,1,3-Trichloropropene, a valuable precursor in the manufacturing of various agrochemicals and pharmaceuticals, presents a classic case study in the divergence of theoretical and experimental yields. This guide provides an in-depth analysis of its synthesis, a critical comparison of expected versus actual outcomes, and evidence-based strategies for process optimization.

The Synthetic Landscape: Dehydrochlorination of 1,1,1,3-Tetrachloropropane

A prevalent and well-documented method for the laboratory and industrial-scale synthesis of this compound is the dehydrochlorination of 1,1,1,3-tetrachloropropane.[1][2] This elimination reaction is typically facilitated by a base or can be achieved thermally at elevated temperatures.[1][3]

The overarching reaction is as follows:

C₃H₄Cl₄ (1,1,1,3-Tetrachloropropane) → C₃H₃Cl₃ (this compound) + HCl

This seemingly straightforward conversion is, in practice, a nuanced process where the ideal outcome—the theoretical yield—is often undermined by a host of competing reactions and logistical challenges.

Calculating the Ideal: The Theoretical Yield

The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming a perfect chemical reaction where all of the limiting reactant is converted to the desired product.

To calculate the theoretical yield of this compound from 1,1,1,3-tetrachloropropane, the following steps are taken:

  • Determine the Molar Masses:

    • 1,1,1,3-Tetrachloropropane (C₃H₄Cl₄): 181.85 g/mol [4]

    • This compound (C₃H₃Cl₃): 145.41 g/mol [5][6][7]

  • Establish the Stoichiometry: The balanced chemical equation shows a 1:1 molar ratio between the reactant and the desired product.

  • Calculate the Yield:

    • For a hypothetical reaction starting with 100 grams of 1,1,1,3-tetrachloropropane:

      • Moles of C₃H₄Cl₄ = 100 g / 181.85 g/mol ≈ 0.550 moles

      • Since the ratio is 1:1, the theoretical moles of C₃H₃Cl₃ is also 0.550 moles.

      • Theoretical Mass of C₃H₃Cl₃ = 0.550 moles * 145.41 g/mol ≈ 79.98 grams

This calculation provides a crucial benchmark against which the success of an experimental synthesis is measured.

The Reality of the Flask: Factors Governing Experimental Yield

Side Reactions and Isomer Formation

The dehydrochlorination of 1,1,1,3-tetrachloropropane is not a perfectly selective process. A significant competing reaction is the formation of the isomeric byproduct, 3,3,3-trichloropropene.[2][8] The reaction conditions, particularly the choice of base and solvent, can influence the ratio of these two products. For instance, the use of ethanolic potassium hydroxide is known to produce a mixture of both 1,1,3- and 3,3,3-trichloropropene.[8]

Reaction Conditions and Catalysis

The choice of catalyst and reaction conditions plays a pivotal role in both the conversion of the starting material and the selectivity towards the desired product.

  • Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts or lead to decomposition.[1][9] For instance, liquid-phase dehydrochlorination can be carried out at temperatures of at least 175°C.[3]

  • Catalyst: Iron-based catalysts, such as ferric chloride (FeCl₃), are commonly employed to facilitate the dehydrochlorination.[3][10] However, the activity and selectivity of the catalyst can be influenced by the presence of inhibitors or co-catalysts. The addition of a water source has been shown to inhibit the formation of high-boiling point byproducts, thereby improving the selectivity for this compound.[10]

  • Phase: The reaction can be carried out in either the liquid or vapor phase. Vapor-phase dehydrochlorination over an iron catalyst is another established method.[3]

Workup and Purification Losses

A significant portion of product loss often occurs during the post-reaction workup and purification stages. These steps are essential for isolating the this compound from unreacted starting material, byproducts, catalyst, and solvent.

  • Extraction: Liquid-liquid extractions to separate the organic product from aqueous washes can lead to losses due to the product's slight solubility in the aqueous phase or the formation of emulsions.

  • Distillation: As this compound and its isomer 3,3,3-trichloropropene have different boiling points, they can be separated by fractional distillation. However, complete separation is challenging and can result in the loss of some of the desired product in the fractions containing the isomer.[8]

  • Mechanical Losses: Product can be lost through adherence to glassware, during transfers between vessels, and in filtration steps.

Quantitative Comparison: Literature-Reported Experimental Yields

The following table summarizes reported experimental yields for the synthesis of this compound under various conditions, highlighting the practical range of outcomes.

Starting MaterialCatalyst/BaseConditionsReported YieldReference
1,1,1,3-Tetrachloropropane10% Ethanolic KOHNot specifiedMixture of isomers[8]
1,1,1,3-TetrachloropropaneLewis Acid80°C to 130°C>95 mol% selectivity[2]
1,1,1,3-TetrachloropropaneIron CatalystVapor Phase, ≥ 300°CProduct mixture[3]
1,1,1,3-TetrachloropropaneAlkali≥ 85°CHigh conversion and selectivity[1]

It is important to note that reported yields can vary significantly based on the scale of the reaction, the purity of the starting materials, and the rigor of the purification process. A multi-step synthesis starting from carbon tetrachloride and ethylene was computed to have an overall yield of 41.8% based on the intermediate 1,1,1,3-tetrachloropropane.[8]

Experimental Protocol: A Representative Synthesis of this compound

This protocol describes a generalized liquid-phase dehydrochlorination using a Lewis acid catalyst.

Materials:

  • 1,1,1,3-Tetrachloropropane

  • Anhydrous Ferric Chloride (FeCl₃)

  • Inert solvent (e.g., high-boiling point hydrocarbon)

  • Nitrogen or Argon gas for inert atmosphere

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, dropping funnel, distillation apparatus

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Charging the Reactor: Charge the flask with 1,1,1,3-tetrachloropropane and the inert solvent.

  • Catalyst Addition: Slowly add the anhydrous ferric chloride catalyst to the stirred solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120°C) and maintain for a period of 2-6 hours.[2] Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Workup:

    • Carefully wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, GC-MS, and IR spectroscopy.

  • Yield Calculation: Weigh the purified product and calculate the experimental yield as a percentage of the theoretical yield.

Visualizing the Process and Influencing Factors

To better understand the synthesis and the factors affecting its outcome, the following diagrams are provided.

SynthesisWorkflow Reactants 1,1,1,3-Tetrachloropropane + FeCl3 Catalyst Reaction Dehydrochlorination (Heating, Inert Atm.) Reactants->Reaction Workup Quenching & Washing (NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

YieldFactors cluster_losses Factors Reducing Yield TY Theoretical Yield (100%) EY Experimental Yield SideRxn Side Reactions (Isomer Formation) TY->SideRxn - IncompleteRxn Incomplete Conversion TY->IncompleteRxn - PurificationLoss Purification Losses (Distillation, Transfers) TY->PurificationLoss - Decomposition Product Decomposition TY->Decomposition -

Caption: Key factors causing deviation from the theoretical yield.

Conclusion

The synthesis of this compound via the dehydrochlorination of 1,1,1,3-tetrachloropropane serves as a practical illustration of the fundamental principles of chemical synthesis. While the theoretical yield provides an essential stoichiometric target, the experimental reality is shaped by a complex interplay of reaction kinetics, thermodynamics, and practical considerations of product isolation. A thorough understanding of side reactions, the impact of reaction conditions, and meticulous purification techniques are all critical for bridging the gap between the theoretical maximum and the actual, achievable yield in the laboratory. For researchers, this understanding is key to developing more efficient, selective, and economically viable synthetic processes.

References

Safety Operating Guide

Guide to the Proper Disposal of 1,1,3-Trichloropropene: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,1,3-trichloropropene (CAS No. 2567-14-8). As a laboratory professional, your adherence to these procedures is paramount not only for regulatory compliance but for the fundamental safety of yourself, your colleagues, and the environment. The protocols outlined below are grounded in established safety data and regulatory frameworks, designed to provide a self-validating system for managing this hazardous chemical waste.

Core Hazard Assessment: Understanding the Imperative for Caution

This compound is a halogenated hydrocarbon that presents a multi-faceted risk profile.[1] A thorough understanding of its hazards is non-negotiable as it directly informs the causality behind the stringent handling and disposal requirements. It is a flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[2][3] Furthermore, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2] Improper disposal, such as drain disposal or mixing with non-halogenated waste streams, can lead to environmental contamination and violent chemical reactions.[4][5]

Parameter Description Source(s)
GHS Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H319: Causes serious eye irritation.H351: Suspected of causing cancer.H410: Very toxic to aquatic life with long lasting effects.[2]
Primary Hazards Flammable, Irritant, Acute Toxicity, Suspected Carcinogen, Environmental Hazard[2][6]
Personal Protective Equipment (PPE) Chemical splash goggles, chemically resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes. All handling must occur in a certified chemical fume hood.[2][5]
Chemical Incompatibilities Strong oxidizing agents, strong bases, chemically active metals (e.g., sodium, potassium, zinc), resins, and waxes.[4][7]
Fire Extinguishing Agents Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Water spray may be used to cool containers but may not be effective for extinguishment.[2][4]

Pre-Disposal Protocol: Segregation and Preparation

The foundational principle of hazardous waste management is segregation at the source. Halogenated organic compounds like this compound require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction and prevent the formation of dioxins or other toxic byproducts.[1][8] Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal and can create a regulatory violation.[5]

Step-by-Step Preparation:

  • Work Area Designation: All handling and accumulation of this compound waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

  • PPE Adherence: Before handling the primary container or waste, don all required PPE as specified in the table above.

  • Waste Container Selection:

    • Select a designated, leak-proof container that is chemically compatible with halogenated hydrocarbons. Glass or high-density polyethylene (HDPE) containers are generally suitable.[5]

    • Ensure the container is in excellent condition with a secure, tightly-fitting screw cap.[9]

    • The container must be clean and dry before the first drop of waste is added.

Waste Collection & Containment Workflow

This section provides the direct, operational steps for the collection of this compound waste. The process must be methodical to ensure safety and compliance.

Protocol:

  • Initial Labeling: Before adding any waste, the container must be labeled. Affix your institution's hazardous waste tag or label. At a minimum, it must clearly state:

    • The words "HAZARDOUS WASTE "[5]

    • The full chemical name: "This compound " (do not use abbreviations or formulas)[9]

    • An indication of the hazards (e.g., Flammable, Toxic)

  • Waste Transfer: Carefully transfer the this compound waste into the labeled container using a funnel to prevent spills. Perform this action within the fume hood.

  • Secure Closure: Immediately after adding waste, securely cap the container. Waste containers must remain closed at all times except when waste is actively being added.[9] This is a critical step to prevent the release of flammable and toxic vapors.

  • Maintain a Log: If multiple additions are made to the container, maintain a log sheet nearby detailing the chemical name and the estimated volume added with each use.

Below is a visual representation of the disposal workflow.

G Diagram 1: this compound Disposal Workflow A Step 1: Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Select Compatible Waste Container (Glass or HDPE, Leak-Proof) A->B Safety First C Step 3: Pre-Label Container 'HAZARDOUS WASTE' 'this compound' B->C Compliance Check D Step 4: Transfer Waste in Fume Hood C->D Prepare for Transfer E Step 5: Securely Cap Container Immediately D->E Prevent Vapor Release F Step 6: Store in Designated Satellite Accumulation Area E->F Safe Temporary Storage G Step 7: Complete & Submit Waste Pickup Request to EHS F->G Initiate Disposal H Step 8: Await Scheduled Pickup by Trained EHS Personnel G->H Final Handover

Caption: Disposal workflow from PPE to EHS handover.

Storage and Final Disposal Logistics

Hazardous waste must be stored safely in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.

  • Storage Location: The capped waste container should be stored in a secondary containment bin within a well-ventilated area, away from heat, sparks, or open flames.[2] It must be segregated from incompatible materials, particularly strong bases and oxidizing agents.[4]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office.[5] You will likely need to complete a chemical waste pickup form, either online or physically, providing details about the waste stream.

  • Professional Disposal: Do not attempt to treat or neutralize the waste yourself. Final disposal must be handled by trained professionals who will transport it to an authorized hazardous or special waste collection point, typically for incineration in accordance with local, state, and federal regulations.[2][10][11]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.[2]

    • Wipe the area clean and decontaminate it as per your lab's standard operating procedures.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is a risk of fire or significant vapor exposure.

    • Call your institution's emergency number and/or 911. Provide the chemical name and location of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

References

Navigating the Risks: A Comprehensive Guide to Handling 1,1,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that progress in the lab goes hand-in-hand with rigorous safety protocols. This guide provides essential, in-depth information for the safe handling of 1,1,3-trichloropropene (CAS No. 2567-14-8), a versatile but hazardous chemical intermediate. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety.

Understanding the Compound: Why Caution is Critical

This compound is a colorless to light yellow liquid with a sharp, pungent odor.[1] It is a valuable intermediate in chemical synthesis, notably in the production of pesticides and other chemicals.[1] However, its utility is matched by its hazardous properties. It is a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[2][3] Understanding these intrinsic properties is the first step in developing a robust safety plan.

Core Safety Directives: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. A risk assessment should always precede handling, but the following provides a baseline for working with this compound.

Engineering Controls: The Primary Barrier

Before considering personal gear, robust engineering controls must be in place.

  • Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is mandatory for all operations that may generate vapors or aerosols.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment: Your Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is crucial for protecting you from residual exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] A face shield should be worn in situations with a higher risk of splashing.[4]

  • Skin Protection:

    • Lab Coat: A chemically resistant lab coat is essential.

    • Additional Protection: For larger quantities or tasks with a high splash risk, consider a chemical-resistant apron and boots.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Process cluster_assessment Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection Assess Task Assess Task (e.g., small scale transfer, reaction setup) Fume Hood Work in Chemical Fume Hood Assess Task->Fume Hood Always Enhanced PPE Enhanced PPE: - Face Shield - Chemical Apron - Respirator (if needed) Assess Task->Enhanced PPE High splash/aerosol potential Base PPE Standard PPE: - Safety Goggles - Lab Coat - Appropriate Gloves Fume Hood->Base PPE For all tasks Eyewash/Shower Ensure Access to Eyewash/Shower

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is vital for minimizing risk throughout the chemical's lifecycle in your laboratory.

Handling and Storage
  • Grounding: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfer.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use only non-sparking tools.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and alkali metals.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.[4]

Parameter Value Source
CAS Number 2567-14-8[2][6]
Molecular Formula C3H3Cl3[1][6]
Molecular Weight 145.41 g/mol [1][6]
Appearance Colorless to light yellow/brown liquid[1][6]
Boiling Point 131.5 °C[7]
Flash Point 48.9 °C[1]
Density 1.4 g/cm³ (at 20 °C)[7]

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Spills and Leaks
  • Immediate Actions:

    • Evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[4]

    • Ensure adequate ventilation.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb with a non-combustible material like sand, earth, or vermiculite.[4][5]

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water.[4] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[2] Seek immediate medical attention.[2]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Characterization: All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Containerization: Store waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] This will typically involve a licensed hazardous waste disposal contractor.

By adhering to these comprehensive guidelines, you can confidently and safely utilize this compound in your research and development endeavors, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3-Trichloropropene
Reactant of Route 2
Reactant of Route 2
1,1,3-Trichloropropene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。